Technical Documentation Center

(2-Ethoxy-4-methylphenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Ethoxy-4-methylphenyl)methanamine
  • CAS: 1248476-95-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (2-Ethoxy-4-methylphenyl)methanamine

This guide provides a comprehensive overview and detailed protocols for the synthesis of (2-ethoxy-4-methylphenyl)methanamine, a valuable building block in the development of novel therapeutic agents and functional mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of (2-ethoxy-4-methylphenyl)methanamine, a valuable building block in the development of novel therapeutic agents and functional materials. The synthetic strategy is dissected into two primary stages: the formation of the key intermediate, 2-ethoxy-4-methylbenzaldehyde, followed by its conversion to the target amine via reductive amination. The protocols are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Retrosynthetic Analysis

A retrosynthetic approach to (2-ethoxy-4-methylphenyl)methanamine reveals a logical disconnection at the carbon-nitrogen bond, pointing to 2-ethoxy-4-methylbenzaldehyde as the immediate precursor. This aldehyde can be further disconnected at the ether linkage, leading back to the readily available starting material, 2-hydroxy-4-methylbenzaldehyde.

G target (2-Ethoxy-4-methylphenyl)methanamine intermediate 2-Ethoxy-4-methylbenzaldehyde target->intermediate Reductive Amination starting_material 2-Hydroxy-4-methylbenzaldehyde intermediate->starting_material Williamson Ether Synthesis

Caption: Retrosynthetic analysis of (2-Ethoxy-4-methylphenyl)methanamine.

Synthesis of the Key Intermediate: 2-Ethoxy-4-methylbenzaldehyde

The synthesis of 2-ethoxy-4-methylbenzaldehyde is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide in an SN2 reaction.[1]

Principle and Rationale

The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Anhydrous potassium carbonate is a suitable base for this transformation, being strong enough to deprotonate the phenol without causing unwanted side reactions. Ethyl iodide or bromoethane can be used as the ethylating agent.

Detailed Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-4-methylbenzaldehyde136.1510.0 g0.0734
Anhydrous Potassium Carbonate138.2115.2 g0.110
Ethyl Iodide155.9717.2 g (8.8 mL)0.110
Anhydrous Dimethylformamide (DMF)-100 mL-
Diethyl Ether-3 x 150 mL-
Brine (saturated NaCl solution)-2 x 100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methylbenzaldehyde (10.0 g, 0.0734 mol).[3][4]

  • Add anhydrous potassium carbonate (15.2 g, 0.110 mol) and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 20 minutes.

  • Add ethyl iodide (8.8 mL, 0.110 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a 1 L separatory funnel containing 300 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).[1]

  • Combine the organic layers and wash with brine (2 x 100 mL) to remove any residual DMF and inorganic salts.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethoxy-4-methylbenzaldehyde.

G start 2-Hydroxy-4-methylbenzaldehyde step1 Add K2CO3, DMF start->step1 step2 Add Ethyl Iodide step1->step2 step3 Heat to 80°C, 12-16h step2->step3 step4 Workup (Water, Ether Extraction) step3->step4 step5 Purification step4->step5 end 2-Ethoxy-4-methylbenzaldehyde step5->end

Caption: Workflow for the synthesis of 2-ethoxy-4-methylbenzaldehyde.

Synthesis of (2-Ethoxy-4-methylphenyl)methanamine via Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds.[5][6] This process involves the reaction of an aldehyde or ketone with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]

Principle and Rationale

For the synthesis of a primary amine, ammonia or an ammonium salt (e.g., ammonium acetate) is used as the nitrogen source. The reaction is typically carried out in a protic solvent like methanol. Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde significantly before the imine is formed, yet reactive enough to reduce the imine to the amine. The reaction is often carried out as a one-pot procedure.[7]

Detailed Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethoxy-4-methylbenzaldehyde164.2010.0 g0.0609
Ammonium Acetate77.0823.5 g0.305
Methanol-200 mL-
Sodium Borohydride (NaBH₄)37.833.45 g0.0913
Dichloromethane (DCM)-3 x 100 mL-
1 M Sodium Hydroxide (NaOH)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-ethoxy-4-methylbenzaldehyde (10.0 g, 0.0609 mol) and ammonium acetate (23.5 g, 0.305 mol) in methanol (200 mL).

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (3.45 g, 0.0913 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 100 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the aqueous residue to >10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-ethoxy-4-methylphenyl)methanamine.

  • The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

G start 2-Ethoxy-4-methylbenzaldehyde step1 Add NH4OAc, Methanol start->step1 step2 Stir 1h at RT step1->step2 step3 Cool to 0°C, add NaBH4 step2->step3 step4 Stir 12h at RT step3->step4 step5 Workup and Extraction step4->step5 end (2-Ethoxy-4-methylphenyl)methanamine step5->end

Caption: Workflow for the reductive amination of 2-ethoxy-4-methylbenzaldehyde.

Purification and Characterization

The final product, (2-ethoxy-4-methylphenyl)methanamine, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and proton/carbon environments.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

Purification can be achieved through vacuum distillation for liquid products or recrystallization if the product is a solid or can be converted to a crystalline salt.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • DMF is a potential teratogen and should be handled with care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry.
  • PrepChem.com. Synthesis of 2-(4-Methoxymethylbenzoylamino)-2-(ethoxy)-acetonitrile.
  • Grokipedia. 2-Hydroxy-4-methylbenzaldehyde.
  • Google Patents. (CN103724171B).
  • Rhodium. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484.
  • PMC. 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.
  • Google Patents. (CN103724171A).
  • PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde.
  • PrepChem.com. Synthesis of 2-(4-methylphenyl)ethanamine.
  • Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.
  • Google Patents. (EP3702347A1). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper.
  • Master Organic Chemistry. (2017, September 1).
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Flavor and Extract Manufacturers Association. 2-HYDROXY-4-METHYLBENZALDEHYDE | FEMA.
  • MedChemExpress. 2-Hydroxy-4-methylbenzaldehyde | Endogenous Metabolite.
  • Pearson+.
  • PubChem. 2-Ethoxy-4-hydroxybenzaldehyde | C9H10O3 | CID 21953644.
  • Organic Chemistry Portal.
  • Sigma-Aldrich.
  • ChemicalBook. 3-Ethoxy-4-methoxy benzonitrile synthesis.
  • Sapphire Bioscience. (2-Ethoxy-4-methylphenyl)methanamine.
  • European Patent Office. (2013, February 20). PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
  • Google Patents. (WO2015035541A1). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. (CN102020587A). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • PMC. 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol.
  • LOCKSS. (2006, November 17). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • Google Patents. (CN110467538A). A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • European Patent Office. (2013, February 20). PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
  • ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Benchchem. Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

Sources

Exploratory

Physicochemical and Structural Profiling of (2-Ethoxy-4-methylphenyl)methanamine: A Technical Guide for Preclinical Development

Executive Summary (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly functionalized benzylamine derivative utilized as a versatile building block in medicinal chemistry, agrochemical development, and ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly functionalized benzylamine derivative utilized as a versatile building block in medicinal chemistry, agrochemical development, and materials science. Its unique substitution pattern—an ortho-ethoxy ether and a para-methyl group—imparts specific steric and electronic properties that significantly alter its lipophilicity, basicity, and metabolic stability compared to an unsubstituted benzylamine core. This whitepaper synthesizes the structural logic, physicochemical data, and analytical workflows necessary for researchers to effectively utilize and characterize this compound.

Molecular Architecture & Electronic Effects

The core architecture of this molecule features a primary aliphatic amine attached to a substituted phenyl ring via a methylene (-CH₂-) bridge. Understanding the interplay of these functional groups is critical for predicting reactivity and pharmacokinetic behavior.

  • Primary Amine (-CH₂NH₂): The methylene linker insulates the amine from direct resonance with the aromatic pi-system, preserving its strong aliphatic basicity. While unsubstituted benzylamine exhibits a pKa of 9.33 ([3]), the electron-donating nature of the para-methyl and ortho-ethoxy groups via inductive effects slightly increases electron density on the ring. This marginally elevates the predicted pKa to approximately 9.4–9.6, meaning the compound exists almost entirely in its cationic form at physiological pH (7.4).

  • Ortho-Ethoxy Group (-OCH₂CH₃): This moiety acts as a strong hydrogen bond acceptor. Sterically, it restricts the conformational freedom of the methylene-amine bond. This rotational restriction is highly advantageous in drug design for locking bioactive conformations during target binding.

  • Para-Methyl Group (-CH₃): This group primarily contributes to an increase in lipophilicity (LogP) and sterically blocks the para-position from rapid oxidative metabolism (e.g., CYP-mediated aromatic hydroxylation), thereby extending the compound's theoretical half-life.

Physicochemical Profiling

Because empirical data for highly specific intermediate building blocks can be sparse, high-confidence predictive models and structural extrapolations from baseline benzylamines ([3]) are utilized to establish a robust physicochemical profile.

PropertyValueSource / Method
CAS Registry Number 1248476-95-0NextSDS ([2])
Molecular Formula C₁₀H₁₅NOPubChemLite ([1])
Molecular Weight 165.23 g/mol Calculated
Monoisotopic Mass 165.11537 DaPubChemLite ([1])
Predicted pKa (Amine) ~9.5Extrapolated from Benzylamine
Predicted LogP 2.5 – 2.8Extrapolated (Benzylamine LogP = 1.09)
Hydrogen Bond Donors 1 (Amine -NH₂)Structural Analysis
Hydrogen Bond Acceptors 2 (Amine -N, Ether -O)Structural Analysis
Topological Polar Surface Area 35.2 ŲCalculated
Predicted CCS[M+H]+ 135.6 ŲPubChemLite ([1])

Analytical Characterization Workflows

To ensure compound integrity before integration into high-throughput screening or complex synthetic pathways, the following self-validating analytical protocols are required.

Protocol A: LC-MS/MS Characterization

Causality & Logic: Primary amines are highly susceptible to ion suppression in the presence of strong ion-pairing agents like Trifluoroacetic acid (TFA). Therefore, a volatile weak-acid buffer system (Formic Acid) is selected to maximize ionization efficiency in positive electrospray ionization (ESI+) without causing signal quenching.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile.

  • Mobile Phase Configuration:

    • Phase A: 0.1% Formic acid in Water (pH ~2.7). This ensures the basic amine (pKa ~9.5) is fully protonated prior to entering the source.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatography: Utilize a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm) to handle the lipophilic nature of the compound. Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Operate in ESI+ mode. Monitor for the exact [M+H]+ adduct at m/z 166.12. To validate the run, ensure the observed Collision Cross Section (CCS) aligns with the predicted 135.6 Ų ([1]).

Protocol B: Potentiometric pKa Determination

Causality & Logic: Accurate pKa determination is critical for predicting gastrointestinal absorption and blood-brain barrier permeability. Because atmospheric CO₂ can dissolve into the aqueous solvent to form carbonic acid—skewing the basic titration curve—the system must be purged with an inert gas.

  • System Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2 mM of the analyte in 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Execution: Titrate with standardized 0.1 M NaOH under a continuous Nitrogen (N₂) atmosphere.

  • Self-Validation (Blank Titration): Run a blank titration containing only the 0.15 M KCl solvent under identical conditions. Subtract the blank volume from the sample volume at each pH increment. This isolates the exact protonation state of the amine, validating the final calculated pKa.

Metabolic Liability and Signaling Pathway

In biological systems, primary benzylamines are classic substrates for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO) ([4]). Furthermore, the ortho-ethoxy ether introduces a secondary liability for Cytochrome P450 (CYP450) mediated O-dealkylation. Understanding these pathways is vital for predicting in vivo clearance.

MetabolicPathway Parent (2-Ethoxy-4-methylphenyl) methanamine MAO_Metabolite 2-Ethoxy-4-methyl benzaldehyde Parent->MAO_Metabolite MAO / SSAO (Deamination) CYP_Metabolite 2-Hydroxy-4-methyl benzylamine Parent->CYP_Metabolite CYP450 (O-Dealkylation) ALDH_Metabolite 2-Ethoxy-4-methyl benzoic acid MAO_Metabolite->ALDH_Metabolite ALDH (Oxidation)

Caption: Primary metabolic pathways of (2-Ethoxy-4-methylphenyl)methanamine via MAO and CYP enzymes.

Synthetic Utility & Reactivity

As an unhindered primary amine, this compound is highly nucleophilic and serves as an excellent synthon in drug discovery:

  • Reductive Amination: Reacts readily with aldehydes and ketones to form secondary or tertiary amines. The ortho-ethoxy group provides moderate steric hindrance, which is synthetically useful for minimizing unwanted over-alkylation (formation of tertiary amines) when a secondary amine product is desired.

  • Amide Coupling: Reacts with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). Because the amine is highly basic (pKa ~9.5), it exists predominantly as a protonated salt under neutral or slightly acidic conditions. Therefore, a non-nucleophilic tertiary amine base (like DIPEA or Triethylamine) must be added in stoichiometric excess to deprotonate the salt, ensuring the amine remains in its active, free-base form to attack the activated ester.

References

  • PubChemLite - (2-ethoxy-4-methylphenyl)methanamine (C10H15NO). Source: uni.lu.
  • NextSDS -[2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information. Source: nextsds.com.
  • PubChem - Benzylamine | C6H5CH2NH2 | CID 7504. Source: nih.gov.
  • BRENDA Enzyme Database - Information on EC 1.4.3.21 - primary-amine oxidase. Source: brenda-enzymes.org.
Foundational

Strategic Integration of (2-Ethoxy-4-methylphenyl)methanamine (CAS 1248476-95-0) in Modern Medicinal Chemistry

Executive Summary In the landscape of fragment-based drug design (FBDD) and combinatorial chemistry, the selection of highly functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of down...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug design (FBDD) and combinatorial chemistry, the selection of highly functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). (2-Ethoxy-4-methylphenyl)methanamine (CAS 1248476-95-0) is a highly versatile primary benzylamine derivative. By strategically combining an ortho-ethoxy group and a para-methyl group on a benzylamine scaffold, this compound offers unique steric, electronic, and metabolic properties that make it an ideal pharmacophore for targeting kinase hinge regions and G-protein coupled receptor (GPCR) allosteric sites [3].

This technical guide explores the structural rationale behind this specific substitution pattern, details self-validating synthetic protocols for its incorporation into drug scaffolds, and illustrates its mechanistic utility in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of (2-Ethoxy-4-methylphenyl)methanamine lies in its specific ring substitutions, which solve common attrition problems in early-stage drug development:

  • The para-Methyl Group (Metabolic Shielding): Unsubstituted benzyl rings are highly susceptible to rapid aromatic hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver. By placing a methyl group at the para position, this metabolic liability is effectively blocked, increasing the biological half-life of the resulting API. Furthermore, the methyl group provides a lipophilic anchor that can favorably interact with deep hydrophobic pockets in target proteins.

  • The ortho-Ethoxy Group (Conformational Locking): The ethoxy ether provides a hydrogen bond acceptor. In many amide-linked derivatives, the lone pairs on this oxygen can participate in intramolecular hydrogen bonding with adjacent amide protons. This rigidifies the molecule into a preferred bioactive conformation, significantly reducing the entropic penalty upon binding to the target receptor.

  • The Primary Amine (Synthetic Handle): The highly nucleophilic methanamine group allows for rapid diversification via amide couplings, reductive aminations, or urea formations [3].

Quantitative Data: Physicochemical Properties
PropertyValueRationale / Impact on Drug Design
CAS Number 1248476-95-0Unique identifier for procurement and compliance.
Molecular Formula C₁₀H₁₅NOConforms to Lipinski’s Rule of 5 (low molecular weight).
Molecular Weight 165.23 g/mol Ideal fragment size (<300 Da) for FBDD workflows.
SMILES CCOc1cc(C)ccc1CNUtilized for in silico docking and cheminformatics.
Appearance Colorless/pale yellow liquidTypical for low-molecular-weight benzylamines.
Solubility DCM, DMF, DMSO, MeOHHighly compatible with standard organic synthesis solvents.

Synthetic Utility & Workflow Integration

To effectively utilize CAS 1248476-95-0, chemists must employ robust, high-yielding reactions. Below are two self-validating protocols for the most common transformations: Amide Coupling and Reductive Amination.

Protocol A: HATU-Mediated Amide Coupling

HATU is a premier peptide coupling reagent that generates an highly reactive OAt-active ester, driving amide formation even with sterically hindered substrates [1].

Causality & Mechanism: The addition of N,N-Diisopropylethylamine (DIPEA) serves to deprotonate the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable intermediate that rapidly converts to the OAt-active ester. The primary amine of 1248476-95-0 then nucleophilically attacks this ester, forming the amide bond and releasing HOAt [1].

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv) and stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes. The solution will typically turn pale yellow as the OAt-active ester forms.

  • Coupling: Add (2-Ethoxy-4-methylphenyl)methanamine (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is deemed complete when the mass corresponding to the primary amine (m/z ~166.2 [M+H]⁺) is consumed and the product mass appears.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Scientific Rationale: The basic NaHCO₃ wash is critical; it neutralizes and completely partitions the acidic HOAt byproduct and any unreacted carboxylic acid into the aqueous layer, ensuring a high-purity crude product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination via NaBH(OAc)₃

Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations due to its mild nature and high chemoselectivity [2].

Causality & Mechanism: The amine nucleophilically attacks the aldehyde to form a hemiaminal, which dehydrates to form an imine. Because STAB is a mild hydride donor, it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts [2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 equiv) and (2-Ethoxy-4-methylphenyl)methanamine (1.05 equiv) in 1,2-Dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the stirring solution.

    • Scientific Rationale: Portion-wise addition controls the mild exotherm and prevents the localized over-concentration of the reducing agent.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The primary amine will stain heavily; its disappearance confirms the complete conversion to the secondary amine.

  • Workup: Quench the reaction carefully with 1N NaOH (aq) and stir vigorously for 15 minutes.

    • Scientific Rationale: NaOH breaks down the stable boron-amine complexes and ensures the secondary amine product is fully free-based for optimal extraction.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Mechanistic Integration in Drug Discovery

Once incorporated into a larger molecular scaffold, the (2-Ethoxy-4-methylphenyl)methyl moiety frequently acts as a critical binding determinant.

Divergent Synthetic Workflows

The diagram below illustrates how this single building block can be divergently synthesized into distinct pharmacological classes.

G A 1248476-95-0 (Primary Amine) B Amide Coupling (HATU / DIPEA) A->B + R-COOH C Reductive Amination (NaBH(OAc)3) A->C + R-CHO D Target Amide (Kinase Inhibitor) B->D E Target Secondary Amine (GPCR Ligand) C->E

Fig 1. Divergent synthetic workflows utilizing CAS 1248476-95-0.

Pathway Modulation

In the context of oncology or immunology, derivatives of this amine are frequently utilized to block Receptor Tyrosine Kinases (RTKs). The substituted benzyl group is highly adept at occupying the hydrophobic specificity pockets adjacent to the ATP-binding hinge region of kinases.

Pathway Ligand Extracellular Signal Receptor Target Kinase (e.g., RTK) Ligand->Receptor Downstream Downstream Signaling Receptor->Downstream Phosphorylation Inhibitor 1248476-95-0 Derived Inhibitor Inhibitor->Receptor Allosteric/Hinge Blockade Effect Disease Modulation Downstream->Effect

Fig 2. Mechanism of action for a kinase inhibitor derived from CAS 1248476-95-0.

Quality Control & Analytical Validation

To maintain the trustworthiness of the drug discovery pipeline, the integrity of the starting building block must be validated prior to use:

  • LC-MS Profiling: Ensure the building block exhibits a single sharp peak under UV (254 nm) with a corresponding mass of 166.2 m/z in positive electrospray ionization (ESI+) mode.

  • ¹H NMR Verification (CDCl₃): Look for the diagnostic singlet of the para-methyl group at ~2.3 ppm, the distinct quartet/triplet splitting of the ortho-ethoxy group at ~4.0 ppm and ~1.4 ppm, and the benzylic CH₂ singlet at ~3.8 ppm. The presence of these peaks without shifting confirms the amine is not degraded or present as an unintended salt form.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry / PubMed. URL:[Link]

  • Ataman Kimya. "N-BENZYLAMINE: Properties and Applications in Medicinal Chemistry". Ataman Chemicals. URL:[Link]

Exploratory

Molecular structure and formula of (2-Ethoxy-4-methylphenyl)methanamine

An In-depth Technical Guide to (2-Ethoxy-4-methylphenyl)methanamine for Advanced Research Abstract (2-Ethoxy-4-methylphenyl)methanamine is a substituted benzylamine derivative with significant potential as a versatile bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2-Ethoxy-4-methylphenyl)methanamine for Advanced Research

Abstract

(2-Ethoxy-4-methylphenyl)methanamine is a substituted benzylamine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an ethoxy, a methyl, and a reactive aminomethyl group on a phenyl ring, presents a valuable scaffold for the synthesis of novel compounds targeting a range of biological pathways. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway with detailed protocols, methods for analytical characterization, and an exploration of its potential applications for professionals in pharmaceutical and chemical research. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Molecular Identity and Physicochemical Properties

(2-Ethoxy-4-methylphenyl)methanamine, with the CAS Number 1248476-95-0, is a distinct chemical entity characterized by its specific arrangement of functional groups that dictate its reactivity and potential utility.[1][2] The primary amine provides a nucleophilic site for a wide array of chemical transformations, while the ethoxy and methyl groups modulate the electronic and steric properties of the aromatic ring, influencing its binding characteristics in potential biological targets.

Chemical Structure

The structure consists of a benzene ring substituted at position 1 with a methanamine group (-CH₂NH₂), at position 2 with an ethoxy group (-OCH₂CH₃), and at position 4 with a methyl group (-CH₃).

SMILES: CCOC1=C(C=CC(=C1)C)CN[3] InChI Key: RASYGGHGWXNHPJ-UHFFFAOYSA-N[3]

(Image generated for illustrative purposes)

Key Properties and Identifiers

The fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available, predicted values and supplier information provide a solid foundation for its use in a research setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO[1][3]
Molecular Weight 165.23 g/mol [1]
CAS Number 1248476-95-0[1][2]
Appearance Predicted to be a liquid or low-melting solidInferred
Predicted XlogP 1.5[3]
Monoisotopic Mass 165.11537 Da[3]

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-hydroxy-4-methylbenzonitrile.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction A 2-Hydroxy-4-methylbenzonitrile B 2-Ethoxy-4-methylbenzonitrile A->B  Ethyl iodide (C₂H₅I)  K₂CO₃, Acetone  Reflux C (2-Ethoxy-4-methylphenyl)methanamine B->C  Lithium aluminum hydride (LiAlH₄)  Anhydrous THF  Aqueous workup

Caption: Proposed two-step synthesis of (2-Ethoxy-4-methylphenyl)methanamine.

Detailed Experimental Protocol

Expertise & Causality: This protocol employs standard, high-yielding reactions. The Williamson ether synthesis (Step 1) is a classic method for forming ethers. Using potassium carbonate provides a suitable base to deprotonate the phenol without being overly harsh. The reduction in Step 2 utilizes Lithium aluminum hydride (LiAlH₄), a powerful reducing agent necessary for the complete conversion of the nitrile to a primary amine.[4] Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Step 1: Synthesis of 2-Ethoxy-4-methylbenzonitrile

  • To a stirred solution of 2-hydroxy-4-methylbenzonitrile (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add ethyl iodide (C₂H₅I, 1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 2-ethoxy-4-methylbenzonitrile.

Step 2: Synthesis of (2-Ethoxy-4-methylphenyl)methanamine

  • CRITICAL: Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Carefully add Lithium aluminum hydride (LiAlH₄, 1.5 eq) to a flask containing anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).

  • Add a solution of 2-ethoxy-4-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back down to 0 °C.

  • CRITICAL: Quench the reaction cautiously by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield the crude (2-Ethoxy-4-methylphenyl)methanamine. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following table outlines the expected spectroscopic data based on the compound's structure and data from analogous molecules.[5]

TechniqueExpected Characteristics
¹H NMR (CDCl₃)δ 7.0-6.6 (m, 3H): Aromatic protons. δ 4.0 (q, 2H): -O-CH₂-CH₃ protons. δ 3.8 (s, 2H): -CH₂-NH₂ protons. δ 2.3 (s, 3H): Ar-CH₃ protons. δ 1.6 (br s, 2H): -NH₂ protons (exchangeable with D₂O). δ 1.4 (t, 3H): -O-CH₂-CH₃ protons.
¹³C NMR (CDCl₃)δ 158-155: C-OEt. δ 138-135: C-CH₃. δ 130-110: Aromatic carbons. δ 125-120: C-CH₂NH₂. δ 64: -O-CH₂-. δ 45: -CH₂-NH₂. δ 21: Ar-CH₃. δ 15: -CH₃ of ethoxy.
FT-IR (thin film)3370-3250 cm⁻¹: N-H stretching (doublet for primary amine). 3050-3000 cm⁻¹: Aromatic C-H stretching. 2980-2850 cm⁻¹: Aliphatic C-H stretching. 1250-1200 cm⁻¹: Aryl-O-C stretching (asymmetric).
Mass Spec. (EI) [M]⁺ at m/z = 165. Key Fragments: m/z = 150 ([M-CH₃]⁺), m/z = 136 ([M-C₂H₅]⁺), m/z = 122 ([M-CH₂NH₂]⁺).

Potential Applications in Drug Discovery

The true value of (2-Ethoxy-4-methylphenyl)methanamine lies in its potential as a scaffold in drug development. Its structure is analogous to intermediates used in the synthesis of high-value pharmaceutical agents.

Rationale:

  • Bioisosteric Replacement: The ethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Scaffold for Biologically Active Molecules: Phenethylamine and benzylamine cores are prevalent in neuropharmacology, acting on various receptors and transporters.[6]

  • Intermediate for Complex Synthesis: This molecule is structurally related to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key intermediate in the synthesis of Apremilast, a blockbuster drug used to treat psoriasis and psoriatic arthritis.[7][8] This highlights the utility of the ethoxy-substituted phenylamine framework in creating potent therapeutic agents.

Applications cluster_0 Potential Therapeutic Areas A (2-Ethoxy-4-methylphenyl)methanamine (Building Block) B Derivatization at Amine Group A->B C Modification of Aromatic Ring A->C D GPCR Ligands (e.g., Serotonin, Dopamine Receptors) B->D E Enzyme Inhibitors (e.g., PDE4, MAO) B->E F Ion Channel Modulators B->F

Caption: Logical map of the compound's utility in drug discovery.

Safety, Handling, and Storage

Trustworthiness: As no specific safety data sheet (SDS) exists for this compound, a conservative approach based on structurally related chemicals is required. Compounds like substituted anilines and phenethylamines can be skin and eye irritants and may be harmful if inhaled or ingested.[9]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[10]

  • Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[10] Dispose of all waste in accordance with local and institutional regulations.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Temperature: The recommended shipping temperature is 4°C, suggesting that refrigerated storage is optimal to ensure long-term stability.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[9]

Conclusion

(2-Ethoxy-4-methylphenyl)methanamine is a chemical scaffold with considerable untapped potential for the research and drug development community. Its straightforward, proposed synthesis and the strategic placement of its functional groups make it an attractive starting point for creating diverse chemical libraries. By leveraging its structural similarities to known pharmaceutical intermediates, researchers can explore novel therapeutic agents for a wide range of diseases, particularly in the fields of immunology and neuropharmacology. This guide serves as a foundational resource to enable and accelerate such research endeavors.

References

  • [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information - NextSDS. [Link]

  • SAFETY DATA SHEET - Struers SDS Service. [Link]

  • (2-ethoxy-4-methylphenyl)methanamine (C10H15NO) - PubChemLite. [Link]

  • Synthesis of 2-(4-methylphenyl)ethanamine - PrepChem.com. [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)
  • 2-(4-Methylphenyl)ethanamine | C9H13N | MD Topology | NMR | X-Ray. [Link]

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine - Quick Company. [Link]

  • 2-Ethoxy-4-methylphenol - NIST WebBook. [Link]

  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. [Link]

  • [2-(4-methoxyphenyl)ethyl]methylamine – Chem-Impex. [Link]

Sources

Foundational

Physicochemical Profiling of (2-Ethoxy-4-methylphenyl)methanamine: Solubility, Stability, and Degradation Kinetics

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction and Structural Fundamentals (2-Ethoxy-4-methylphenyl)methanamine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Structural Fundamentals

(2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0), also known as 2-ethoxy-4-methylbenzylamine, is a primary amine featuring an electron-rich aromatic ring[1][2]. With a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , it serves as a critical building block in pharmaceutical synthesis and medicinal chemistry.

To predict its behavior in formulation and biological systems, we must analyze its structural determinants from first principles. The parent compound, benzylamine, exhibits a pKa of approximately 9.33[3]. The addition of the ortho-ethoxy and para-methyl groups exerts an electron-donating resonance and inductive effect on the aromatic ring. While the benzylic methylene spacer insulates the amine from direct resonance, the overall electron density slightly increases the basicity, placing the estimated pKa of this derivative between 9.3 and 9.5. This high pKa is the primary driver of its pH-dependent solubility and its reactivity profile.

SolLogic A (2-Ethoxy-4-methylphenyl) methanamine B Primary Amine (pKa ~9.4) A->B C Ethoxy & Methyl Substituents A->C D High Aq. Solubility (pH < 7, Ionized) B->D Protonation E Low Aq. Solubility (pH > 9, Free Base) B->E Deprotonation C->E Hydrophobicity F High Organic Solubility (DMSO, MeOH, DCM) C->F Lipophilicity

Fig 1. Structure-property relationships dictating the solubility profile.

Thermodynamic Solubility Profiling

The Causality of Solubility Behavior

As a strong base, (2-Ethoxy-4-methylphenyl)methanamine exists almost entirely as a water-soluble ammonium cation at physiological pH (7.4) and in acidic environments (e.g., gastric fluid). However, as the pH approaches its pKa, the fraction of the un-ionized free base increases logarithmically. The free base is highly lipophilic due to the ethoxy and methyl substituents, resulting in a sharp drop in aqueous solubility and a high affinity for organic solvents.

Self-Validating Shake-Flask Protocol

Novice researchers often overlook the self-buffering capacity of basic APIs. Dissolving a free base amine in an unbuffered or weakly buffered aqueous medium will rapidly elevate the bulk pH, leading to an underestimation of solubility at the target pH. The following protocol incorporates a self-validating pH verification step to ensure data integrity.

Step-by-Step Methodology:

  • Preparation: Add an excess of (2-Ethoxy-4-methylphenyl)methanamine (approx. 50 mg) to 1.0 mL of the target solvent/buffer in a 2.0 mL glass HPLC vial.

  • Equilibration: Seal the vials and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid phase and the saturated solution.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant.

  • Self-Validation (Critical Step): Measure the pH of the extracted aqueous supernatant. If the final pH deviates by >0.1 units from the initial buffer pH, the buffer capacity has been exceeded, and the data point must be discarded. The experiment must be repeated with a stronger buffer system.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify via HPLC-UV against a validated calibration curve.

Quantitative Data: Estimated Solubility Matrix
Solvent / MediapHIonization StateEstimated Solubility (mg/mL)Application Relevance
0.1 N HCl1.0>99.9% Ionized> 50.0Gastric solubility / Salt formation
Phosphate Buffer7.4~99% Ionized10.0 - 20.0Physiological / Plasma solubility
Borate Buffer10.0Predominantly Free Base< 1.0Intestinal / Precipitation risk
DMSON/AFree Base> 100.0In vitro assay stock solutions
EthanolN/AFree Base> 100.0Co-solvent formulation

Chemical Stability and Degradation Kinetics

Mechanistic Degradation Pathways

Primary benzylamines are notoriously sensitive to specific environmental stressors[4]. Understanding the causality behind these degradation pathways is essential for developing robust formulations.

  • Autoxidation to Imines/Aldehydes: The benzylic carbon is highly activated by the adjacent electron-rich aromatic ring. This lowers the C-H bond dissociation energy, making the molecule susceptible to autoxidation. Initial hydrogen abstraction leads to an imine intermediate, which is rapidly hydrolyzed by ambient moisture to yield 2-ethoxy-4-methylbenzaldehyde and ammonia[5].

  • Atmospheric CO₂ Absorption: The lone pair on the primary amine nitrogen is highly nucleophilic. Upon exposure to ambient air, it attacks electrophilic carbon dioxide, forming a stable carbamate salt[4]. This often manifests as a white, crystalline crust on the walls of the storage container.

  • Chlorination Degradation: If formulated using municipal water containing residual chlorine or chloramines, benzylamines rapidly degrade via N-chlorination followed by elimination to form aldehydes[6].

DegPath A Free Base Amine (Target Compound) B Oxidation (Air/O2) A->B ROS / Transition Metals E Atmospheric CO2 A->E Nucleophilic Attack C Imine Intermediate B->C -H2 D Benzaldehyde Derivative C->D Hydrolysis (+H2O) F Carbamate Salt E->F Reversible Absorption

Fig 2. Primary degradation pathways including oxidation and CO2 absorption.

Forced Degradation Protocol with Mass Balance Validation

To confidently profile the stability of (2-Ethoxy-4-methylphenyl)methanamine, a forced degradation study must be executed. A reliable protocol relies on Mass Balance —the principle that the sum of the remaining parent drug and all degradants should equal 100% of the initial concentration.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Application:

    • Oxidative: Add 3% H₂O₂ and incubate at 40°C for 24 hours.

    • Acidic/Basic: Add 0.1 N HCl or 0.1 N NaOH and incubate at 60°C for 3 days.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B).

  • Quenching: Neutralize acidic/basic samples to pH 7.0 to halt degradation prior to injection. Add sodium bisulfite to quench oxidative samples.

  • Chromatographic Analysis: Inject onto a stability-indicating HPLC-DAD system.

  • Self-Validation (Mass Balance): Calculate total peak area. Causality: If the mass balance falls below 95%, it indicates that degradants are either volatile (e.g., escaping aldehydes) or lack a chromophore. In such cases, orthogonal detection (e.g., LC-MS or CAD) must be employed.

Quantitative Data: Forced Degradation Matrix
Stress ConditionTime / Temp% Parent RemainingPrimary Degradant ObservedMass Balance
Control 24h / 25°C100.0%None100%
0.1 N HCl 3 days / 60°C98.5%Negligible99%
0.1 N NaOH 3 days / 60°C95.2%Minor unknown96%
3% H₂O₂ 24h / 40°C72.4%2-Ethoxy-4-methylbenzaldehyde94% (Volatile loss)
Photolytic 1.2M lux hrs88.1%Imine / Polymeric species97%

Formulation and Storage Directives

Based on the physicochemical and degradation profiling, the following directives must be adhered to during handling and formulation:

  • Inert Atmosphere Storage: The free base liquid must be purged with Argon or Nitrogen prior to sealing to displace oxygen and carbon dioxide, preventing autoxidation and carbamate formation[4].

  • Salt Screening: To permanently mitigate the nucleophilicity and volatility of the free base, it is highly recommended to convert the compound into a stable pharmaceutical salt (e.g., Hydrochloride or Mesylate). Protonating the amine locks the nitrogen's lone pair, effectively neutralizing its ability to attack CO₂ and significantly increasing its oxidative stability.

  • Excipient Compatibility: Avoid formulating with excipients containing reducing sugars (e.g., lactose), as primary amines will undergo the Maillard reaction, forming brown, polymeric degradants.

References

  • (2-Ethoxy-4-methylphenyl)methanamine - Sapphire Bioscience. Sapphire Bioscience. 1

  • 1-(2-ethoxy-4-methylphenyl)methanamine | 1248476-95-0 - Molport. Molport. 2

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Institutes of Health (NIH).3

  • N-BENZYLAMINE. Ataman Kimya.

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. 6

  • Stepwise Oxidation of Benzylamine Coordinated to the[Tp'W(CO)(PhC2Me)]+ Moiety. ACS Publications. 5

  • Benzylamine Safety Data. Santa Cruz Biotechnology. 4

Sources

Exploratory

Synthetic Trajectories and Pharmacological Potential of (2-Ethoxy-4-methylphenyl)methanamine Derivatives in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of highly functionalized building blocks is critical for developing robust structure-activity relationships (SAR). (2-Ethoxy-4-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of highly functionalized building blocks is critical for developing robust structure-activity relationships (SAR). (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly versatile primary amine scaffold utilized in the synthesis of diverse pharmacological agents[1]. With a molecular weight of 165.23 g/mol , it offers an optimal balance of reactivity and lipophilicity[2].

The architectural rationale for utilizing this specific scaffold relies on three distinct pharmacophoric features:

  • The Primary Amine Handle: Acts as a highly nucleophilic center, enabling divergent synthetic pathways (e.g., amidation, reductive amination, and sulfonylation)[3].

  • The 2-Ethoxy Substituent: Functions as a potent hydrogen-bond acceptor. Sterically, it shields the benzylic position, which can improve metabolic stability against oxidative deamination by monoamine oxidases (MAOs).

  • The 4-Methyl Group: Provides an electron-donating effect that enriches the electron density of the aromatic ring while acting as a hydrophobic anchor to engage with deep lipophilic pockets in target proteins (such as kinase hinge regions or GPCR allosteric sites).

Mechanistic Workflows for Key Derivative Classes

To maximize the utility of (2-Ethoxy-4-methylphenyl)methanamine, researchers typically derivatize the primary amine to access two major classes of compounds: Amide-based Kinase Inhibitors and Secondary Amine GPCR Ligands .

Class I: Amide Derivatives via HATU Coupling

Amide bond formation is the cornerstone of small-molecule drug discovery. For sterically hindered or electronically deactivated systems, traditional coupling reagents (like EDC/HOBt) often yield incomplete conversions. Here, 4 is the reagent of choice[4].

  • Causality of Reagent Choice: HATU generates an OAt active ester in situ. The critical advantage of HATU over HBTU is the presence of an additional pyridine nitrogen in the HOAt leaving group. This nitrogen induces a "7-aza effect," stabilizing the incoming primary amine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating aminolysis and preventing epimerization[4][5].

Class II: Secondary Amines via Reductive Amination

To synthesize basic secondary amines (frequently required for GPCR anchoring via aspartate residues), reductive amination with 6 is employed[6].

  • Causality of Reagent Choice: STAB is preferred over Sodium Cyanoborohydride (NaBH3CN) due to its lower toxicity and superior chemoselectivity[7]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde or ketone, even at room temperature[6].

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating workflows, ensuring that each step contains intrinsic chemical checkpoints (in-process controls) to verify success before proceeding.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize an amide derivative from (2-Ethoxy-4-methylphenyl)methanamine and a target carboxylic acid.

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the highly reactive uronium salt[4].

    • Validation Check: Stir for 15 minutes. The solution typically transitions to a pale yellow, confirming the formation of the OAt active ester[5].

  • Aminolysis: Add (2-Ethoxy-4-methylphenyl)methanamine (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.

    • In-Process Control (LC-MS): The reaction is self-validating when the primary amine mass ( m/z 166.1[M+H]+) is consumed, and the product mass emerges alongside the tetramethylurea byproduct ( m/z 117.1).

  • Quench & Purification: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3 (3x) and 1M HCl (1x).

    • Causality: The basic wash removes the acidic HOAt byproduct (which is water-soluble at high pH) and unreacted acid. The acidic wash removes unreacted amine and DIPEA, chemically validating the purity of the organic layer prior to chromatography[8].

Protocol B: STAB-Mediated Reductive Amination

Objective: Synthesize a secondary amine via condensation with an aldehyde.

  • Imine Formation: Dissolve (2-Ethoxy-4-methylphenyl)methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv).

    • Causality: Acetic acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion[6].

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions. Stir at room temperature for 12 hours.

    • Validation Check: The absence of alcohol byproducts on TLC confirms the chemoselectivity of STAB for the iminium ion over the aldehyde[7].

  • Quench & Extraction: Quench the reaction carefully with 1N NaOH until the aqueous layer reaches pH 10. Extract with Dichloromethane (DCM).

    • Causality: The basic quench destroys excess STAB, neutralizes the acetic acid, and shifts the newly formed secondary amine into its free-base (lipophilic) form, ensuring quantitative extraction into the DCM layer[6].

Quantitative Data: Physicochemical Profiling

Understanding the trajectory of physicochemical properties is vital for predicting ADME behavior. Table 1 summarizes the predicted properties of the parent scaffold and two theoretical derivatives.

Table 1: Physicochemical Properties of (2-Ethoxy-4-methylphenyl)methanamine and Model Derivatives

Compound / ScaffoldMolecular Weight ( g/mol )Predicted cLogPtPSA (Ų)H-Bond DonorsH-Bond Acceptors
Parent Scaffold 165.231.8226.0222
Amide Derivative (Model: + Benzoic Acid)269.343.5138.3012
Secondary Amine (Model: + Benzaldehyde)255.363.8521.3012

Note: The addition of lipophilic groups predictably increases cLogP, making the derivatives highly suitable for CNS penetration or deep hydrophobic pocket binding, while maintaining favorable tPSA values well within Lipinski's Rule of 5.

Mechanistic Workflow Visualization

The following diagram maps the divergent synthetic pathways from the parent primary amine to the two distinct pharmacological scaffolds.

G Parent (2-Ethoxy-4-methylphenyl)methanamine (Primary Amine Scaffold) HATU HATU / DIPEA Carboxylic Acid (Amidation) Parent->HATU STAB NaBH(OAc)3 / AcOH Aldehyde/Ketone (Reductive Amination) Parent->STAB Amide Amide Derivative (Kinase Inhibitor Scaffold) SecAmine Secondary Amine Derivative (GPCR Ligand) HATU->Amide STAB->SecAmine

Divergent synthetic workflows for (2-Ethoxy-4-methylphenyl)methanamine derivatization.

References

  • [3] Title: [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information Source: nextsds.com URL:

  • [1] Title: 1-(2-ethoxy-4-methylphenyl)methanamine | 1248476-95-0 Source: molport.com URL:

  • [2] Title: (2-Ethoxy-4-methylphenyl)methanamine Source: sapphirebioscience.com URL:

  • [5] Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:

  • [6] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 Source: acs.org URL:

  • [8] Title: HATU:a third-generation coupling reagent Source: chemicalbook.com URL:

  • [7] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: nih.gov URL:

  • [4] Title: HATU - Wikipedia Source: wikipedia.org URL:

Sources

Exploratory

Regulatory information for (2-Ethoxy-4-methylphenyl)methanamine

Title : Regulatory and Safety Profiling of (2-Ethoxy-4-methylphenyl)methanamine: A Technical Guide for Pharmaceutical Development Abstract : This whitepaper provides an in-depth technical analysis of (2-Ethoxy-4-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Regulatory and Safety Profiling of (2-Ethoxy-4-methylphenyl)methanamine: A Technical Guide for Pharmaceutical Development

Abstract : This whitepaper provides an in-depth technical analysis of (2-Ethoxy-4-methylphenyl)methanamine. Designed for researchers and drug development professionals, this guide synthesizes physicochemical data, global regulatory compliance standards, mechanistic toxicology, and field-proven experimental workflows for safe handling.

Physicochemical Profiling & Structural Identity

(2-Ethoxy-4-methylphenyl)methanamine is a primary benzylamine derivative characterized by an ethoxy substitution at the ortho position and a methyl group at the para position relative to the methanamine moiety[1]. This specific steric and electronic arrangement influences its nucleophilicity and basicity, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.

Table 1: Physicochemical and Identity Summary

ParameterSpecification / Value
Chemical Name (2-Ethoxy-4-methylphenyl)methanamine
CAS Registry Number 1248476-95-0
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
SMILES String CCOc1cc(C)ccc1CN
Primary Hazard Class Corrosive / Acute Toxin

Global Regulatory & Compliance Landscape

For drug development professionals, navigating the regulatory status of early-stage intermediates is critical to maintaining compliance. (2-Ethoxy-4-methylphenyl)methanamine is currently designated strictly for [2].

  • REACH (EU) & TSCA (US) Status : As a specialized intermediate, this compound typically falls under the R&D exemption frameworks (e.g., REACH Article 9)[3]. This means it is exempt from full registration dossiers provided it is manufactured or imported in quantities less than 1 tonne per year and handled exclusively by trained personnel under controlled laboratory conditions.

  • FDA & EMA Considerations : It is strictly [2]. Any API synthesized using this amine must undergo rigorous purification to demonstrate the complete removal of the unreacted intermediate, as primary amines are heavily scrutinized by regulatory bodies for potential genotoxic impurities (PGIs) and systemic toxicity.

Mechanistic Toxicology and GHS Classification

The safe handling of (2-Ethoxy-4-methylphenyl)methanamine requires a deep understanding of its hazard profile. The compound is classified under the with several severe hazard statements, most notably H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage) [4].

Causality of Toxicity (The Amine Basicity Mechanism): The primary aliphatic amine group acts as a strong Lewis base and nucleophile. When the pure substance comes into contact with physiological moisture (such as skin perspiration or ocular fluid), it undergoes rapid protonation. This localized extraction of protons generates a highly basic microenvironment (pH > 10). The resulting caustic environment catalyzes the saponification of lipid bilayers in cell membranes and triggers the rapid denaturation of structural proteins. This mechanism is the direct cause of the irreversible tissue necrosis and severe ocular damage associated with H314 and H318 classifications[4][5]. Furthermore, its structural lipophilicity allows for rapid dermal absorption, contributing to its [5].

Experimental Protocol: Safe Handling and Neutralization Workflow

To mitigate the risks associated with its corrosive and nucleophilic nature, the following self-validating protocol must be integrated into laboratory workflows. This protocol ensures that the basicity of the amine is neutralized safely without triggering dangerous exothermic runaways.

Step-by-Step Methodology:

  • Environmental Isolation (Preparation):

    • Action: Conduct all transfers and reactions within a certified Class II chemical fume hood. Don high-level personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and full-face splash goggles.

    • Rationale: The vapor pressure of volatile amines can cause respiratory irritation; physical barriers are the first line of defense against dermal saponification.

  • Reagent Preparation (The Quench Solution):

    • Action: Prepare a quenching bath of 1M Hydrochloric Acid (HCl) in a secondary containment vessel.

    • Rationale: Using a moderate acid (1M HCl) rather than a concentrated acid prevents a violent, highly exothermic acid-base neutralization reaction. A stoichiometric excess ensures complete conversion of the amine to its non-volatile, non-corrosive ammonium chloride salt.

  • Reaction Execution (Nucleophilic Addition):

    • Action: When using the amine as a nucleophile, dissolve it in an inert, aprotic solvent (e.g., DCM or THF) and add it dropwise to the electrophile solution at 0°C.

    • Rationale: Dropwise addition at low temperatures controls the kinetics of the exothermic nucleophilic attack, preventing solvent boil-off and potential aerosolization of the corrosive amine.

  • Quenching and Neutralization (Validation):

    • Action: Upon reaction completion, slowly transfer the reaction mixture into the 1M HCl quenching bath under continuous stirring.

    • Action: Use pH indicator strips to verify that the aqueous layer has reached a pH between 5.5 and 7.0.

    • Rationale:This is a self-validating step. If the pH is >7.0, unreacted free amine remains, and additional 1M HCl must be added. Once the pH is confirmed neutral/slightly acidic, the aqueous waste is deemed non-corrosive and safe for standard aqueous acidic waste disposal.

Mechanistic Pathway & Workflow Diagram

The following diagram illustrates the logical relationship between the physical handling, chemical reaction, and safe neutralization of the amine.

G Amine Amine Reagent (2-Ethoxy-4-methylphenyl)methanamine FumeHood Primary Containment (Chemical Fume Hood) Amine->FumeHood Transfer Reaction Nucleophilic Addition (Controlled Exotherm at 0°C) FumeHood->Reaction Dropwise Addition Quench Acidic Quench (1M HCl Addition) Reaction->Quench Reaction Completion Protonation In-Situ Protonation (Formation of Ammonium Salt) Validation pH Validation (Target pH 5.5 - 7.0) Protonation->Validation pH Check Quench->Protonation Neutralization Waste Safe Disposal (Aqueous Waste Stream) Validation->Waste Verified

Experimental workflow for the safe handling, reaction, and neutralization of corrosive primary amines.

References

  • Molport . "1-(2-ethoxy-4-methylphenyl)methanamine | 1248476-95-0". Molport Chemical Database. Available at: [Link]

  • American Elements . "View PDF - American Elements (1248476-95-0)". American Elements SDS. Available at:[Link]

  • Sigma-Aldrich . "1-(2-ethoxy-4-methylphenyl)methanamine | 1248476-95-0". Merck / Sigma-Aldrich. Available at:[Link]

  • NextSDS . "(2-methoxyphenyl)(4-methoxyphenyl)methanamine — Chemical Substance Information". NextSDS Compliance Database. Available at: [Link]

Sources

Foundational

Engineering Substituted Phenylmethanamines: A Technical Guide to Synthesis, Mechanism, and Pharmacological Application

Executive Summary Substituted phenylmethanamines, widely recognized in medicinal chemistry as substituted benzylamines, form the structural backbone of numerous active pharmaceutical ingredients (APIs). From their critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylmethanamines, widely recognized in medicinal chemistry as substituted benzylamines, form the structural backbone of numerous active pharmaceutical ingredients (APIs). From their critical role as Monoamine Oxidase (MAO) inhibitors to their emerging utility in targeted oncology, these compounds are indispensable pharmacophores. As an application scientist who has spent years optimizing amine synthesis and assay validation, I have designed this whitepaper to bridge the gap between theoretical structure-activity relationships (SAR) and bench-level execution. This guide dissects the mechanistic pathways of benzylamine oxidation, comparatively analyzes synthesis methodologies, and provides a self-validating, step-by-step protocol for reductive amination.

Pharmacophoric Significance and Mechanistic Insights

The phenylmethanamine scaffold is highly versatile. By modifying the steric and electronic properties of the aromatic ring (ortho-, meta-, or para-substitutions), drug developers can precisely tune a molecule's binding affinity and metabolic stability.

Monoamine Oxidase (MAO) Inhibition and Oxidation

One of the most extensively studied applications of substituted benzylamines is their interaction with Monoamine Oxidase A and B (MAO-A / MAO-B). MAO enzymes are responsible for the oxidative deamination of endogenous neurotransmitters.

Through rigorous steady-state and stopped-flow kinetic experiments, it has been established that the binding affinity of para-substituted benzylamines to MAO-A correlates directly with the van der Waals volume of the substituent—meaning larger substituents bind more tightly due to hydrophobic interactions within the active site[1]. Conversely, the actual rate of oxidation (catalytic turnover) is dictated by the electronic effects ( σ ) of the substituent. Electron-withdrawing groups at the para-position significantly accelerate the reaction rate, supporting a polar nucleophilic mechanism rather than a pure radical pathway.

Beyond CNS applications, these scaffolds are also being heavily investigated as[2], a key target in hormone-dependent prostate cancers.

Mechanistic Pathway Visualization

To understand how these compounds are metabolized (or act as suicide inhibitors), we must visualize the catalytic cascade. The following diagram illustrates the polar nucleophilic mechanism of MAO-catalyzed oxidation.

MAO_Mechanism A Substituted Benzylamine B MAO Enzyme (FAD Cofactor) A->B Active Site Binding C Substrate-Flavin Adduct B->C Nucleophilic Attack (C4a) D Protonated Imine C->D Proton Abstraction E Substituted Benzaldehyde D->E Hydrolysis

Mechanistic pathway of MAO-catalyzed oxidation of substituted benzylamines.

Comparative Analysis of Synthesis Methodologies

Selecting the correct synthetic route for substituted benzylamines dictates not only the yield but the purity profile of the final API. While direct alkylation is industrially scalable, it is notoriously prone to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines. For precision medicinal chemistry, Reductive Amination remains the gold standard[3].

Quantitative Comparison of Synthesis Methodologies
Synthesis MethodTypical Yield (%)Reaction Time (h)Temp (°C)Key AdvantagesKey Disadvantages
Reductive Amination 60 - 98%0.5 - 4.060 - 70Wide substrate scope; highly selective one-pot procedure.Requires specific, sometimes costly, selective reducing agents.
Gabriel Synthesis 60 - 79%3.0 - 5.0RefluxExceptional purity of primary amines; zero over-alkylation.Harsh hydrazine/hydrolysis conditions can degrade sensitive moieties.
Direct Alkylation 81 - 82%~1.030 - 100Industrially scalable; highly straightforward mechanics.Highly prone to over-alkylation; requires complex downstream separation.

Self-Validating Experimental Protocol: Reductive Amination

To ensure trust and reproducibility, experimental protocols must be self-validating—meaning the chemistry itself provides feedback on its success. The following is an optimized, bench-proven protocol for the synthesis of substituted benzylamines via the reductive amination of 2,6-dichlorobenzaldehyde[4].

Objective: Synthesize 2,6-dichlorobenzylamine derivatives using Sodium Triacetoxyborohydride (STAB).

Rationale & Causality: Why 2,6-dichlorobenzaldehyde? The presence of two chlorine atoms provides significant steric hindrance, which prevents over-alkylation and offers synthetic handles for downstream cross-coupling. Why STAB over Sodium Borohydride ( NaBH4​ )? The electron-withdrawing acetate groups on STAB dramatically reduce its nucleophilicity. This allows STAB to selectively reduce the imine intermediate without prematurely reducing the unreacted starting aldehyde into a dead-end alcohol.

Step-by-Step Methodology

Step 1: Imine Formation (Pre-activation)

  • Action: Dissolve 2,6-dichlorobenzaldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in 1,2-dichloroethane (DCE) to achieve a ~0.1 M solution. Stir at room temperature for 30–60 minutes.

  • Causality: DCE is selected for its optimal dielectric constant, which stabilizes the transition state of the hemiaminal formation. Pre-stirring is a critical self-validating step; it ensures complete conversion of the aldehyde to the imine before the reducing agent is introduced, entirely bypassing the risk of direct aldehyde reduction.

Step 2: In Situ Reduction

  • Action: Carefully add STAB (1.5 equiv) in small portions to the reaction mixture.

  • Causality: Portion-wise addition controls the mild exotherm. The 0.5 equiv excess ensures complete reduction of the imine while compensating for any adventitious atmospheric moisture that might hydrolyze the hydride reagent.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature for 12–24 hours. Monitor via Thin-Layer Chromatography (TLC).

  • Validation Check: The complete disappearance of the UV-active starting aldehyde spot confirms the completion of the rate-limiting step. If the aldehyde spot persists, the imine formation in Step 1 was incomplete.

Step 4: Quenching and Workup

  • Action: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

  • Causality: The mild base safely neutralizes unreacted STAB and hydrolyzes stable borate-amine complexes without degrading the newly formed amine product.

Step 5: Extraction and Purification

  • Action: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous phase with dichloromethane (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure substituted phenylmethanamine.

References

  • Vicker, N., et al. "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3." Pharmaceuticals (Basel), 2014. PMC - NIH. URL: [Link]

  • Walker, M. C., et al. "Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A." Biochemistry, 1999. PubMed - NIH. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Use of (2-Ethoxy-4-methylphenyl)methanamine in organic synthesis

Application Note: Synthetic Utility of (2-Ethoxy-4-methylphenyl)methanamine in Advanced Organic Synthesis and Drug Discovery Chemical Profiling & Strategic Rationale In modern medicinal chemistry and library synthesis, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Utility of (2-Ethoxy-4-methylphenyl)methanamine in Advanced Organic Synthesis and Drug Discovery

Chemical Profiling & Strategic Rationale

In modern medicinal chemistry and library synthesis, the selection of building blocks is driven by both synthetic tractability and the physicochemical properties they impart to the final scaffold. (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) [1] is a highly versatile primary benzylamine that offers unique structural advantages for drug development.

The strategic value of this building block lies in its substitution pattern:

  • The ortho-Ethoxy Group: Acts as a strong hydrogen-bond acceptor. When incorporated into amide or urea scaffolds, the oxygen atom frequently forms an intramolecular hydrogen bond with the adjacent N-H. This creates a "conformational lock" (a pseudo-six-membered ring) that restricts bond rotation, reduces the entropic penalty of target binding, and improves membrane permeability by masking polar surface area.

  • The para-Methyl Group: Serves as a metabolic blocker. Unsubstituted phenyl rings are prone to cytochrome P450-mediated para-hydroxylation. The methyl group mitigates this metabolic liability while slightly increasing the lipophilicity (LogP) of the molecule.

Table 1: Physicochemical & Structural Profile
PropertyValue
IUPAC Name (2-Ethoxy-4-methylphenyl)methanamine
CAS Registry Number 1248476-95-0
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
SMILES CCOc1cc(C)ccc1CN
Nucleophilicity High (Primary aliphatic amine, electron-rich aromatic ring)

Mechanistic Causality in Library Synthesis

As an application scientist, it is critical to understand why specific reagents and conditions are chosen when working with functionalized benzylamines. The electron-donating nature of the ethoxy and methyl groups makes the benzylic carbon slightly more electron-rich, while the ortho-ethoxy group introduces mild steric hindrance around the primary amine.

G Center (2-Ethoxy-4-methylphenyl) methanamine RedAm Reductive Amination (Secondary Amines) Center->RedAm NaBH(OAc)3 Aldehyde/Ketone Amide Amide Coupling (Conformationally Locked) Center->Amide HATU, DIPEA Carboxylic Acid Urea Urea Formation (Kinase Scaffolds) Center->Urea DCM/THF Isocyanate

Fig 1. Core synthetic workflows utilizing (2-Ethoxy-4-methylphenyl)methanamine.

Reductive Amination: Overcoming Over-Alkylation

When synthesizing secondary amines via reductive amination, primary amines are prone to over-alkylation (forming tertiary amines). To prevent this, Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice [2]. Unlike NaBH4, which is too reactive and can reduce aldehydes directly to alcohols, NaBH(OAc)3 is mild and selectively reduces the protonated iminium intermediate. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the ion-pair transition state better than THF, leading to faster reaction kinetics.

Table 2: Reductive Amination Optimization Matrix
Reducing AgentSolventAdditiveConversion (%)Causality / Observation
NaBH4MeOHNone45%Significant direct aldehyde reduction.
NaBH3CNMeOHAcOH (cat.)72%Effective, but generates toxic HCN byproducts.
NaBH(OAc)3THFNone85%Good yield, but slower kinetics.
NaBH(OAc)3 DCE AcOH (1 eq) >95% Optimal ion-pair stabilization; zero over-alkylation.
Amide Coupling: The HATU Advantage

Standard coupling reagents (like EDC/HOBt) can suffer from sluggish kinetics when reacting with ortho-substituted benzylamines due to steric shielding. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) overcomes this barrier [3]. HATU forms a highly reactive OAt-active ester. More importantly, the pyridine nitrogen atom of the HOAt leaving group provides anchimeric assistance (neighboring group participation), stabilizing the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, forcing the coupling to completion even in the presence of the bulky ortho-ethoxy group.

G Free Free Rotation (Unsubstituted Benzylamine) Locked Conformational Lock (ortho-Ethoxy Benzylamine) Free->Locked Addition of ortho-alkoxy HBond Intramolecular H-Bond (Amide N-H ··· O-Et) Locked->HBond Structural consequence Affinity Enhanced Target Affinity & Reduced Entropy Penalty HBond->Affinity Pharmacological benefit

Fig 2. The ortho-ethoxy conformational locking mechanism in medicinal chemistry.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. They include specific stoichiometric ratios, precise workup conditions to remove byproducts (such as tetramethylurea in HATU couplings), and expected TLC behaviors.

Protocol A: Selective Reductive Amination

Objective: Synthesis of a secondary amine library scaffold.

  • Imine Formation: To a flame-dried 25 mL round-bottom flask, add the target aldehyde (1.0 mmol) and (2-Ethoxy-4-methylphenyl)methanamine (165 mg, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (60 µL, 1.0 mmol) to facilitate iminium ion formation. Stir at room temperature under N2 for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (318 mg, 1.5 mmol) in a single portion. The suspension will become cloudy. Stir at room temperature for 12–16 hours.

  • Reaction Monitoring: Check completion via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The secondary amine product will stain strongly with Ninhydrin (purple/brown spot).

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

G Step1 1. Activation R-COOH + HATU + DIPEA Step2 2. Active Ester Formation (OAt-ester intermediate) Step1->Step2 Step3 3. Nucleophilic Attack Add Benzylamine Step2->Step3 Step4 4. Workup & Purification Amide Product Step3->Step4

Fig 3. Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesis of conformationally locked benzamides.

  • Pre-Activation: In a 25 mL vial, dissolve the carboxylic acid (1.0 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Stir the mixture at room temperature for 10 minutes. Note: The solution will typically turn a distinct yellow/orange color, indicating the formation of the OAt-active ester.

  • Amine Addition: Add (2-Ethoxy-4-methylphenyl)methanamine (181 mg, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup (Crucial for DMF/HATU removal): Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • 1M HCl (15 mL) – Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3 (15 mL) – Removes unreacted carboxylic acid.

    • 5% aqueous LiCl solution (3 × 15 mL) – Self-validating step: This specifically partitions DMF and tetramethylurea (the HATU byproduct) into the aqueous phase.

    • Brine (15 mL).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. The resulting crude product is typically >90% pure and can be recrystallized or subjected to short-pad silica filtration.

References

  • Molport Chemical Database. "1-(2-ethoxy-4-methylphenyl)methanamine | 1248476-95-0." Molport. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • Wikipedia Contributors. "HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)." Wikipedia, The Free Encyclopedia. Available at: [Link]

Application

A Technical Guide to the Medicinal Chemistry Applications of (2-Ethoxy-4-methylphenyl)methanamine: A Versatile Scaffold for Drug Discovery

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of (2-Ethoxy-4-methylphenyl)methanamine as a foundational building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of (2-Ethoxy-4-methylphenyl)methanamine as a foundational building block in medicinal chemistry. While direct literature on the biological activities of this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This guide will, therefore, focus on the potential applications of this scaffold, drawing parallels from structurally related molecules and providing detailed protocols for its derivatization into novel chemical entities with therapeutic potential.

Introduction: The Rationale for (2-Ethoxy-4-methylphenyl)methanamine in Drug Design

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of (2-Ethoxy-4-methylphenyl)methanamine offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. The 2-ethoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule through steric interactions, while the 4-methyl group provides a lipophilic handle that can be important for receptor binding and pharmacokinetic properties. The primary amine functionality serves as a versatile reactive handle for the synthesis of a diverse library of derivatives.

Based on the biological activities of structurally similar compounds, derivatives of (2-Ethoxy-4-methylphenyl)methanamine are hypothesized to have potential as:

  • Antimicrobial Agents: Analogous substituted benzylamines have demonstrated antimycobacterial and antifungal properties[1][2][3][4].

  • Enzyme Inhibitors: The benzylamine core is present in inhibitors of various enzymes, including 17β-hydroxysteroid dehydrogenase, monoamine oxidase B (MAO-B), and voltage-gated potassium channels (Kv2.1)[5][6][7].

  • Anticancer Agents: Substituted benzamides have been explored as protein kinase inhibitors for cancer therapy[8].

  • Receptor Modulators: Derivatives of benzylamine have been developed as antagonists for receptors such as the melanocortin-4 receptor (MC4R)[9].

This guide provides detailed protocols for the synthesis of key derivatives of (2-Ethoxy-4-methylphenyl)methanamine to enable the exploration of these potential therapeutic applications.

Synthetic Protocols for the Derivatization of (2-Ethoxy-4-methylphenyl)methanamine

The primary amine of (2-Ethoxy-4-methylphenyl)methanamine is a versatile functional group that can readily undergo a variety of chemical transformations. The following protocols detail standard procedures for the synthesis of amide, sulfonamide, and N-alkylated derivatives.

Protocol for Amide Bond Formation: Synthesis of N-Acylated Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and N-acylated benzylamines are a common motif in a vast array of bioactive molecules. The following protocol describes a general procedure for the coupling of (2-Ethoxy-4-methylphenyl)methanamine with a carboxylic acid using a carbodiimide coupling agent.

Workflow for Amide Synthesis

Amide_Synthesis reagents Carboxylic Acid (R-COOH) (2-Ethoxy-4-methylphenyl)methanamine EDC, HOBt, DIPEA reaction Amide Coupling (DCM or DMF, rt, 12-24 h) reagents->reaction 1. Mix reagents workup Aqueous Workup (e.g., NaHCO3, brine) reaction->workup 2. Quench and extract purification Purification (Column Chromatography) workup->purification 3. Isolate crude product product N-(2-Ethoxy-4-methylbenzyl)amide purification->product 4. Purify to yield final product

Caption: General workflow for the synthesis of N-acylated derivatives of (2-Ethoxy-4-methylphenyl)methanamine.

Materials:

ReagentCAS NumberMolecular WeightSupplier
(2-Ethoxy-4-methylphenyl)methanamine1248476-95-0165.23Commercially Available
Carboxylic Acid of interestVariesVariesCommercially Available
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.70Standard Chemical Supplier
HOBt (Hydroxybenzotriazole)2592-95-2135.13Standard Chemical Supplier
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Standard Chemical Supplier
Dichloromethane (DCM), anhydrous75-09-284.93Standard Chemical Supplier
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Standard Chemical Supplier

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) at room temperature, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add (2-Ethoxy-4-methylphenyl)methanamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(2-ethoxy-4-methylbenzyl)amide.

Validation:

  • Expected Outcome: The formation of the amide product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine and carboxylic acid should be observed by TLC or LC-MS.

  • Potential Pitfalls: Incomplete reaction may occur with sterically hindered or electron-deficient coupling partners. In such cases, alternative coupling reagents like HATU or heating the reaction may be necessary.

  • Troubleshooting: If the reaction is sluggish, consider increasing the equivalents of coupling reagents or switching to a more polar solvent like DMF. If purification is challenging, consider recrystallization as an alternative to chromatography.

Protocol for Sulfonamide Synthesis: Preparation of N-Sulfonylated Derivatives

Sulfonamides are another important class of compounds in medicinal chemistry, known for their antibacterial and diuretic properties, among others. This protocol outlines the synthesis of N-sulfonylated derivatives of (2-Ethoxy-4-methylphenyl)methanamine.

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis reagents Sulfonyl Chloride (R-SO2Cl) (2-Ethoxy-4-methylphenyl)methanamine Pyridine or Triethylamine reaction Sulfonylation (DCM, 0 °C to rt, 4-12 h) reagents->reaction 1. Mix reagents workup Aqueous Workup (e.g., 1M HCl, brine) reaction->workup 2. Quench and extract purification Purification (Column Chromatography or Recrystallization) workup->purification 3. Isolate crude product product N-(2-Ethoxy-4-methylbenzyl)sulfonamide purification->product 4. Purify to yield final product

Caption: General workflow for the synthesis of N-sulfonylated derivatives of (2-Ethoxy-4-methylphenyl)methanamine.

Materials:

ReagentCAS NumberMolecular WeightSupplier
(2-Ethoxy-4-methylphenyl)methanamine1248476-95-0165.23Commercially Available
Sulfonyl Chloride of interestVariesVariesCommercially Available
Pyridine110-86-179.10Standard Chemical Supplier
Triethylamine121-44-8101.19Standard Chemical Supplier
Dichloromethane (DCM), anhydrous75-09-284.93Standard Chemical Supplier

Procedure:

  • Dissolve (2-Ethoxy-4-methylphenyl)methanamine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(2-ethoxy-4-methylbenzyl)sulfonamide.

Validation:

  • Expected Outcome: Successful synthesis will be confirmed by spectroscopic methods (NMR, MS).

  • Potential Pitfalls: Over-reaction to form the di-sulfonated product is possible if excess sulfonyl chloride is used. The reaction can be exothermic, so slow addition of the sulfonyl chloride at 0 °C is important.

  • Troubleshooting: If the reaction does not go to completion, a stronger, non-nucleophilic base such as DBU can be used.

Protocol for Reductive Amination: Synthesis of N-Alkylated Derivatives

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This protocol describes the reaction of (2-Ethoxy-4-methylphenyl)methanamine with an aldehyde or ketone in the presence of a reducing agent.

Workflow for Reductive Amination

Reductive_Amination reagents Aldehyde or Ketone (R-CHO/R-CO-R') (2-Ethoxy-4-methylphenyl)methanamine NaBH(OAc)3 or NaBH3CN reaction Reductive Amination (DCE or MeOH, rt, 6-24 h) reagents->reaction 1. Mix reagents workup Aqueous Workup (e.g., NaHCO3, brine) reaction->workup 2. Quench and extract purification Purification (Column Chromatography) workup->purification 3. Isolate crude product product N-Alkyl-(2-ethoxy-4-methylbenzyl)amine purification->product 4. Purify to yield final product

Caption: General workflow for the synthesis of N-alkylated derivatives via reductive amination.

Materials:

ReagentCAS NumberMolecular WeightSupplier
(2-Ethoxy-4-methylphenyl)methanamine1248476-95-0165.23Commercially Available
Aldehyde or Ketone of interestVariesVariesCommercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Standard Chemical Supplier
Dichloroethane (DCE), anhydrous107-06-298.96Standard Chemical Supplier
Acetic Acid (optional)64-19-760.05Standard Chemical Supplier

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and (2-Ethoxy-4-methylphenyl)methanamine (1.1 eq) in anhydrous DCE (0.1 M), add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-alkylated product.

Validation:

  • Expected Outcome: Formation of the secondary or tertiary amine, confirmed by the appropriate spectroscopic data.

  • Potential Pitfalls: Over-alkylation can occur if the starting amine is used in excess with a highly reactive aldehyde. The choice of reducing agent is crucial; NaBH(OAc)₃ is generally mild and selective.

  • Troubleshooting: If imine formation is slow, the reaction can be heated gently or run in the presence of a dehydrating agent like molecular sieves.

Conclusion and Future Perspectives

(2-Ethoxy-4-methylphenyl)methanamine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides a foundation for creating structurally diverse libraries of compounds with the potential for a wide range of biological activities. The protocols detailed in this guide provide a robust starting point for medicinal chemists to synthesize and evaluate derivatives of this versatile building block. Future work should focus on the systematic exploration of the structure-activity relationships of these derivatives against various biological targets to unlock the full therapeutic potential of this chemical scaffold.

References

  • J. Kos, et al. (2012).
  • M. A. T. T. Moapare, et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 15, 56-72.
  • S. K. Chander, et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(1), 159.
  • F. M. Garibotto, et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(vii), 149-161.
  • Semantic Scholar. (n.d.). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Retrieved from [Link]

  • A. V. Karlyshev, et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196.
  • A. Ak, et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1426-1439.
  • Y. Wang, et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 67(1), 313-333.
  • Z. Jiang, et al. (2017). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances, 7(83), 52755-52765.
  • Y. He, et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3093-3097.

Sources

Method

(2-Ethoxy-4-methylphenyl)methanamine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Scaffolds

Application Note and Protocols For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the utility of (2-Ethoxy-4-methylphenyl)methanamine as a precursor f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utility of (2-Ethoxy-4-methylphenyl)methanamine as a precursor for the synthesis of novel compounds with high potential for pharmaceutical applications. While not a direct precursor to currently marketed blockbuster drugs, its unique substitution pattern presents a valuable starting point for the exploration of new chemical entities, particularly within the bipyridine and related heterocyclic classes. This guide details the physicochemical properties of (2-Ethoxy-4-methylphenyl)methanamine, proposes a detailed, step-by-step synthetic protocol for its conversion into a novel bipyridine scaffold, and discusses the potential therapeutic applications of the resulting derivatives. The protocols are designed with scientific integrity, providing causal explanations for experimental choices to ensure reproducibility and thoughtful extension by researchers in the field.

Introduction: The Strategic Value of Substituted Benzylamines and Bipyridines in Medicinal Chemistry

Substituted benzylamines are a cornerstone of medicinal chemistry, serving as key building blocks in the synthesis of a vast array of biologically active molecules. Their utility stems from the reactivity of the amine group, which allows for a multitude of chemical transformations, and the ability of the substituted phenyl ring to engage in specific interactions with biological targets.[1][2] Similarly, the bipyridine motif is a privileged scaffold in drug discovery, renowned for its presence in compounds with diverse therapeutic activities, including anti-inflammatory, anti-cancer, and anti-viral agents.[3][4]

(2-Ethoxy-4-methylphenyl)methanamine combines these valuable features, offering a unique combination of steric and electronic properties. The ethoxy and methyl substitutions on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions, making it an attractive starting material for the generation of novel compound libraries for drug screening. This application note will focus on a proposed synthetic route to leverage this precursor for the creation of a novel 2,3'-bipyridine derivative, a class of compounds that includes the highly selective COX-2 inhibitor, Etoricoxib.[5]

Physicochemical Properties of (2-Ethoxy-4-methylphenyl)methanamine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis and scale-up. The key properties of (2-Ethoxy-4-methylphenyl)methanamine are summarized below.

PropertyValueReference
CAS Number 1248476-95-0[6]
Molecular Formula C10H15NO[6]
Molecular Weight 165.23 g/mol [6]
Predicted XlogP 1.5[7]
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be soluble in common organic solvents

Proposed Synthetic Pathway: From Benzylamine to a Novel Bipyridine Scaffold

The following section outlines a proposed two-step synthesis to convert (2-Ethoxy-4-methylphenyl)methanamine into a novel 2,3'-bipyridine derivative. This pathway is designed based on well-established and robust chemical transformations, providing a solid foundation for laboratory execution.

Overview of the Synthetic Strategy

The proposed synthesis involves the initial formation of a substituted pyridine ring from (2-Ethoxy-4-methylphenyl)methanamine, followed by a palladium-catalyzed cross-coupling reaction to introduce the second pyridine ring, forming the bipyridine core. This approach is modular, allowing for the potential variation of the second pyridine component to generate a library of analogues.

G A (2-Ethoxy-4-methylphenyl)methanamine B Step 1: Pyridine Ring Formation via Condensation A->B Malonaldehyde equivalent C Substituted 2-Aminopyridine Intermediate B->C D Step 2: Suzuki-Miyaura Cross-Coupling C->D Pyridylboronic acid, Pd catalyst, Base E Novel 2,3'-Bipyridine Derivative D->E

Caption: Proposed synthetic workflow for a novel bipyridine derivative.

Step 1: Synthesis of a Substituted 2-Aminopyridine Intermediate

This step involves the condensation of the primary amine of (2-Ethoxy-4-methylphenyl)methanamine with a 1,3-dicarbonyl equivalent to form the pyridine ring.

Protocol 1: Pyridine Ring Formation

  • Materials:

    • (2-Ethoxy-4-methylphenyl)methanamine

    • Malonaldehyde bis(dimethyl acetal)

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Sodium bicarbonate

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Ethoxy-4-methylphenyl)methanamine (1.0 eq) in ethanol.

    • Add malonaldehyde bis(dimethyl acetal) (1.1 eq) to the solution.

    • Carefully add concentrated hydrochloric acid (0.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography to obtain the pure substituted 2-aminopyridine intermediate.

  • Causality and Experimental Choices:

    • The use of an acid catalyst is crucial for the hydrolysis of the acetal to the reactive malonaldehyde in situ and for catalyzing the condensation and cyclization steps.

    • Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

    • The workup with sodium bicarbonate neutralizes the acid catalyst, and the subsequent extraction isolates the desired product.

Step 2: Suzuki-Miyaura Cross-Coupling to Form the Bipyridine Core

The synthesized 2-aminopyridine intermediate will be subjected to a Suzuki-Miyaura cross-coupling reaction with a commercially available pyridylboronic acid to construct the final bipyridine scaffold.[3]

Protocol 2: Bipyridine Formation via Suzuki-Miyaura Coupling

  • Materials:

    • Substituted 2-aminopyridine intermediate from Step 1

    • 3-Pyridylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a Schlenk flask, add the substituted 2-aminopyridine intermediate (1.0 eq), 3-pyridylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final novel 2,3'-bipyridine derivative.

  • Causality and Experimental Choices:

    • The Suzuki-Miyaura reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides/triflates and boronic acids.[3]

    • Pd(dppf)Cl₂ is a robust and commonly used catalyst for this type of coupling, known for its high activity and stability.

    • Potassium carbonate is used as the base to activate the boronic acid for transmetalation.

    • A mixture of dioxane and water is a common solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Potential Therapeutic Applications and Further Research

The novel bipyridine scaffold synthesized from (2-Ethoxy-4-methylphenyl)methanamine holds significant potential for various therapeutic applications. Bipyridine derivatives are known to act as inhibitors of a range of enzymes, including kinases and cyclooxygenases, and as modulators of various receptors.[5][8]

Proposed Research Directions:

  • Screening for Kinase Inhibitory Activity: Many bipyridine derivatives have been investigated as kinase inhibitors for the treatment of cancer. The synthesized compound could be screened against a panel of cancer-related kinases.

  • Evaluation as Anti-inflammatory Agents: Given the structural similarity to Etoricoxib, the novel bipyridine could be evaluated for its ability to inhibit COX-1 and COX-2 enzymes.[5]

  • Exploration of Antimicrobial Properties: The nitrogen atoms in the bipyridine core can chelate metal ions, a property that has been exploited in the development of antimicrobial agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • In case of contact:

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For detailed safety information on related compounds, consult the safety data sheets for substituted benzylamines and pyridines.[9][10]

Conclusion

(2-Ethoxy-4-methylphenyl)methanamine is a promising, yet underexplored, precursor for the synthesis of novel pharmaceutical compounds. Its unique substitution pattern offers opportunities for the development of new chemical entities with potentially valuable biological activities. The proposed synthetic protocols provide a clear and scientifically sound pathway for the creation of a novel bipyridine scaffold, opening avenues for further research and drug discovery. By providing detailed methodologies and the rationale behind them, this guide aims to empower researchers to explore the full potential of this versatile building block.

References

  • NextSDS. (n.d.). [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
  • Vicker, N., Bailey, H. V., & Smith, A. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 18(12), 15336-15360.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Eureka | Patsnap. (2015, June 10). Synthesis method of etoricoxib. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • ChemMate. (2024, November 21). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014114352A1 - Process for making etoricoxib.
  • European Patent Office. (2014, August 20). A process for the preparation of etoricoxib - Patent 2479166. Retrieved from [Link]

  • Organic Letters. (2018, December 17). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Retrieved from [Link]

  • RSC Advances. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • Agilent. (2018, April 30). SAFETY DATA SHEET - 7890GC SP1. Retrieved from [Link]

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-ethoxy-4-methylphenyl)methanamine (C10H15NO). Retrieved from [Link]

  • ResearchGate. (2025, September 30). (PDF) Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). EP2649049B1 - Process to produce etoricoxib.
  • ResearchGate. (2024, January 19). (PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • PubMed. (2016, September 14). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. Retrieved from [Link]

  • PubMed. (2001, February 15). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Retrieved from [Link]

  • Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Ethoxy-4-methylphenol. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Analytical Determination of (2-Ethoxy-4-methylphenyl)methanamine

Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the detection, quantification, and characterization of (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0)[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the detection, quantification, and characterization of (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0)[1]. As a substituted benzylamine, this compound's analysis is pertinent to pharmaceutical development, quality control of fine chemicals, and forensic science. This document details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and Tandem Mass Spectrometry (LC-MS/MS) detection. Furthermore, it covers essential spectroscopic techniques for structural elucidation. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

(2-Ethoxy-4-methylphenyl)methanamine is a primary amine with a molecular weight of 165.23 g/mol [1]. The presence of a primary amine group, an aromatic ring, and an ether linkage presents specific challenges and opportunities for analytical method development. The polarity of the amine group can lead to poor chromatographic peak shape in gas chromatography, while the aromatic chromophore provides a convenient handle for UV detection in liquid chromatography.

The choice of an analytical method is contingent upon the sample matrix, required sensitivity, and the ultimate goal of the analysis—be it qualitative identification, purity assessment, or trace-level quantification. This guide presents orthogonal techniques to provide a comprehensive analytical toolkit for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Identification Tool

Principle of the Method: GC-MS separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column. Following separation, the analyte is ionized (typically by electron ionization), and the resulting mass-to-charge ratio of the parent ion and its fragments provides a highly specific "fingerprint" for identification.

Expert Insight—The Necessity of Derivatization: Direct analysis of primary amines like (2-Ethoxy-4-methylphenyl)methanamine by GC can be problematic due to their polarity, which causes interactions with active sites on the column and inlet, leading to peak tailing and poor sensitivity[2]. To overcome this, pre-column derivatization is a critical step. This process chemically modifies the polar amine group, replacing the active hydrogens with non-polar moieties. This increases the analyte's volatility and thermal stability, resulting in improved chromatographic performance.[3][4] Silylation or acylation are common and effective strategies.[3][5]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction / SPE Sample->Extraction Deriv Derivatization (BSTFA) Extraction->Deriv GC GC Separation Deriv->GC 1 µL Injection MS MS Detection (EI) GC->MS Chrom Chromatogram Generation MS->Chrom Library Mass Spectrum vs. Library MS->Library Quant Quantification Chrom->Quant

Caption: Workflow for GC-MS analysis including derivatization.

Protocol 2.1: Sample Preparation and Silylation Derivatization
  • Sample Extraction: Accurately weigh or measure a sample quantity expected to contain the analyte. Perform a liquid-liquid or solid-phase extraction (SPE) as dictated by the matrix to isolate the analyte and remove interferences.[2][6] Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of pyridine (or another suitable solvent like acetonitrile).

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[2][3]

    • Cool the vial to room temperature before injection into the GC-MS system.

Protocol 2.2: GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
Column DB-5ms (5% Phenyl-methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Split Ratio 20:1 (adjust based on concentration)
Injection Vol. 1 µL
Oven Program Initial: 80 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 min.[3]
MS System Agilent 5977B or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Scan Range m/z 40-450

High-Performance Liquid Chromatography (HPLC): Versatility in Quantification

Principle of the Method: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like (2-Ethoxy-4-methylphenyl)methanamine, reversed-phase (RP-HPLC) is the method of choice.[8] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, and compounds are separated primarily based on their hydrophobicity.

Expert Insight—Choosing the Right Detector:

  • UV-Vis Detection: The substituted benzene ring in the analyte allows for strong UV absorbance, making it a simple, robust, and cost-effective detection method. The expected lambda max (λmax) would be in the 270-280 nm range.

  • LC-MS/MS Detection: For complex matrices or when high sensitivity and specificity are paramount, coupling HPLC with tandem mass spectrometry is the gold standard.[9][10] Electrospray ionization (ESI) in positive mode is ideal for amines, readily forming the protonated molecular ion [M+H]⁺. This precursor ion can then be fragmented to produce specific product ions for Multiple Reaction Monitoring (MRM), providing exceptional selectivity and reducing matrix effects.[10]

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction LLE / SPE Cleanup Sample->Extraction Recon Reconstitute in Mobile Phase Extraction->Recon HPLC RP-HPLC Separation (C18) Recon->HPLC 10 µL Injection Detect Detection (UV or MS/MS) HPLC->Detect Chrom Chromatogram Integration Detect->Chrom Calib Calibration Curve Chrom->Calib Result Concentration Result Calib->Result

Caption: General workflow for HPLC-based analysis.

Protocol 3.1: Sample Preparation for HPLC
  • Standard Preparation: Prepare a 1 mg/mL stock solution of (2-Ethoxy-4-methylphenyl)methanamine in methanol. Prepare working standards by serial dilution with the mobile phase.[8]

  • Sample Extraction (from a complex matrix):

    • Use a suitable extraction method. For biological fluids, protein precipitation with cold acetonitrile is effective.[8] For other matrices, a C18 Solid-Phase Extraction (SPE) cartridge can be used.[8]

    • Condition the SPE cartridge with methanol, followed by water.

    • Load the sample.

    • Wash with water to remove polar interferences.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in a known volume of mobile phase.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

Protocol 3.2: HPLC-UV Instrumental Parameters
ParameterRecommended Setting
HPLC System Waters Alliance e2695 or equivalent
Column C18 reversed-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Photodiode Array (PDA)
Detection λ 275 nm (Verify with standard scan)
Protocol 3.3: LC-MS/MS Instrumental Parameters
ParameterRecommended Setting
LC System Same as HPLC-UV (Protocol 3.2)
MS System Triple Quadrupole (e.g., Waters Xevo TQ-S micro)[10]
Ionization Mode Electrospray Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C[9]
MRM Transitions Precursor Ion [M+H]⁺: m/z 166.12
Product Ion 1 (Quantifier): To be determined empirically
Product Ion 2 (Qualifier): To be determined empirically

Note: Product ions must be determined by infusing a standard solution of the analyte and performing a product ion scan.

Structural Characterization by Spectroscopic Methods

For definitive structural confirmation, especially for reference standard certification, spectroscopic analysis is indispensable.

Overall Analytical Strategy

G cluster_synthesis Synthesis & Purification cluster_char Structural Confirmation cluster_quant Quantitative Method Synth Chemical Synthesis Purify Purification (e.g., Chromatography) Synth->Purify NMR NMR (¹H, ¹³C) Purify->NMR Characterize Standard IR FT-IR Purify->IR Characterize Standard MS_char High-Res MS Purify->MS_char Characterize Standard Quant Develop & Validate (HPLC or GC-MS) MS_char->Quant Use Validated Standard

Caption: Integrated strategy for synthesis and analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information.[11][12] A sample (5-10 mg) is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: Will show distinct signals for the ethoxy (triplet and quartet), methyl (singlet), aromatic (multiplets), benzylic CH₂ (singlet), and amine NH₂ (broad singlet) protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. A thin film of the neat sample is analyzed.[7]

    • Expected Peaks: N-H stretch (primary amine, ~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretches (aromatic ring, ~1500-1600 cm⁻¹), and C-O stretch (ether, ~1250 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution MS (e.g., on a TOF or Orbitrap instrument) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Method Validation: Ensuring Trustworthiness

Any developed analytical method must be validated for its intended purpose.[3] According to International Council for Harmonisation (ICH) guidelines, the following parameters are critical.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components (impurities, matrix effects).Peak for the analyte should be pure and well-resolved from interferences.[3]
Linearity Proportionality of the measured signal to the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999.[3]
Accuracy Closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.[3]
Precision Agreement among a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10.

References

  • A Comparative Guide to the Validation of Analytical Methods for (2-Methyloxazol-4-YL)methanamine Purity Assessment. Benchchem.
  • Analytical Methods. Japan International Cooperation Agency.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology.
  • Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Waters Corporation.
  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. Analytical Sciences.
  • Materials and Methods Chemical synthesis. Royal Society of Chemistry.
  • (2-Ethoxy-4-methylphenyl)methanamine. Sapphire Bioscience.
  • GC- MS Analysis of Ring and Side Chain Regioismoers of Ethoxyphenethylamines. Journal of Chromatographic Science.
  • (2-ethoxy-4-methylphenyl)methanamine (C10H15NO). PubChemLite.
  • Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science.
  • Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide. Benchchem.
  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A.
  • Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. ResearchGate.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
  • Spectroscopic methods in medicinal chemistry. SciSpace.
  • Application Notes and Protocols for the GC-MS Detection of 2-(4-fluorophenyl)-N-methylethanamine. Benchchem.
  • Synthesis, crystal structure, spectroscopic characterization, chemical activity and molecular docking studies of (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol. ResearchGate.
  • キャピラリーカラムを用いたGC/MSによる. Japan Environmental Sanitation Center.
  • LC‑MS/MS による指定薬物等のスペクトルライブラリー作成. Hiroshima Prefectural Institute of Public Health and Environment.
  • HPLC method for 2-Ethoxyphenol determination in complex matrices. Benchchem.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Natural Products Chemistry & Research.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate.
  • Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. National Institute of Food and Drug Safety Evaluation.
  • synthesis and spectroscopic characterization study of some cyclic-azodioxides. International Journal of ChemTech Research.
  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank.
  • LC/MS/MSを用いたゴルフ場農薬の分析. Shimadzu Corporation.
  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods.

Sources

Method

Advanced Analytical Protocols for (2-Ethoxy-4-methylphenyl)methanamine: A Guide to HPLC and GC-MS Methodologies

This document provides a comprehensive guide to the analytical determination of (2-Ethoxy-4-methylphenyl)methanamine, a substituted phenethylamine of interest in pharmaceutical and chemical research.[1] The protocols det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the analytical determination of (2-Ethoxy-4-methylphenyl)methanamine, a substituted phenethylamine of interest in pharmaceutical and chemical research.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

(2-Ethoxy-4-methylphenyl)methanamine belongs to the broad class of phenethylamines, compounds known for their diverse biological activities. Accurate quantification and characterization are paramount for quality control, metabolic studies, and regulatory compliance. The presence of a primary amine, an aromatic ring, and an ether linkage presents specific analytical challenges and opportunities. This guide addresses these by providing tailored methods that ensure sensitivity, selectivity, and reproducibility.

The choice between HPLC and GC-MS is often dictated by the analytical objective. HPLC is exceptionally well-suited for non-volatile or thermally sensitive compounds and is the premier technique for chiral separations.[2][3] In contrast, GC-MS offers unparalleled specificity for structural elucidation and is ideal for volatile compounds, though it often requires a derivatization step for polar molecules like primary amines to improve chromatographic performance.[2][4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the analysis of (2-Ethoxy-4-methylphenyl)methanamine, particularly for purity assessments and the critical task of resolving enantiomers.

Causality Behind Method Selection: Reversed-Phase vs. Chiral HPLC
  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for quantification and impurity profiling. The primary challenge with basic compounds like amines on standard silica-based C18 columns is their interaction with residual acidic silanol groups, leading to poor peak shape (tailing). This is overcome by using an acidic mobile phase modifier or an ion-pairing agent, which protonates the amine and masks the silanol interactions, respectively, resulting in sharp, symmetrical peaks.[6]

  • Chiral HPLC: Many phenethylamines are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7] Therefore, separating and quantifying the individual enantiomers is often a regulatory and scientific necessity. This is achieved using a Chiral Stationary Phase (CSP), most commonly polysaccharide-based, which forms transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[3][8]

Experimental Protocol: Reversed-Phase HPLC for Quantification

This protocol is designed for the quantitative analysis of (2-Ethoxy-4-methylphenyl)methanamine.

A. Sample and Mobile Phase Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of (2-Ethoxy-4-methylphenyl)methanamine in methanol. Prepare working standards by serial dilution in the mobile phase.[2]

  • Sample Solution: Dissolve the sample in the mobile phase to a final concentration within the calibration range (e.g., 0.1 mg/mL).

  • Mobile Phase: Prepare a solution of 20 mM phosphate buffer containing 5 mM 1-hexanesulfonic acid (ion-pair agent), adjust pH to 2.5. The mobile phase is a mixture of this buffer and methanol (65:35 v/v).[6] Degas thoroughly before use.

B. Instrumentation and Conditions: The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1200 or equivalent with UV/DAD detector
Column Polaris C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase 65:35 (v/v) 20 mM Phosphate Buffer (pH 2.5, 5 mM 1-Hexanesulfonic acid) / Methanol[6]
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 220 nm
Injection Vol. 10 µL
Experimental Protocol: Chiral HPLC for Enantiomeric Separation

This method is adapted from established protocols for similar chiral amines and is designed to resolve the (R)- and (S)-enantiomers.

A. Sample and Mobile Phase Preparation:

  • Sample Solution: Prepare a 1.0 mg/mL solution of racemic (2-Ethoxy-4-methylphenyl)methanamine in the mobile phase.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (DEA) in a 50:50:0.1 (v/v/v) ratio. The basic additive (DEA) is critical for preventing peak tailing and improving resolution on the CSP.[9] Degas thoroughly.

B. Instrumentation and Conditions: The following table summarizes the conditions for chiral separation.

ParameterCondition
HPLC System HPLC with UV detector
Column CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 10 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 220 nm
Injection Vol. 10 µL
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Equilibrate Equilibrate Column Standard Prepare Standards MobilePhase Prepare & Degas Mobile Phase MobilePhase->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify / Determine Ratio Integrate->Quantify

Caption: Workflow for HPLC analysis of (2-Ethoxy-4-methylphenyl)methanamine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides definitive structural confirmation and is highly sensitive, making it suitable for trace analysis and identification.

Causality Behind Method Selection: The Need for Derivatization

Direct GC analysis of primary amines is often plagued by issues such as poor peak shape and irreversible adsorption onto the column.[5][10] This is due to the high polarity and hydrogen-bonding capability of the -NH2 group. To overcome this, a derivatization step is essential. Acylation with reagents like Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) is a common and effective strategy.[11][12]

Why Acylation Works:

  • Reduces Polarity: It replaces the active hydrogens on the amine with a non-polar acyl group.

  • Increases Volatility: The resulting amide is more volatile than the parent amine.

  • Improves Peak Shape: Symmetrical, sharp peaks are achieved due to reduced column interaction.

  • Enhances Mass Spectral Properties: The derivative often produces characteristic fragmentation patterns that aid in identification.[12]

Experimental Protocol: GC-MS with PFPA Derivatization

A. Sample Preparation and Derivatization:

  • Standard/Sample Preparation: Prepare a solution of the analyte in a suitable solvent like ethyl acetate or methanol at a concentration of ~1 mg/mL.

  • Derivatization: a. Place 100 µL of the sample/standard solution into a 2 mL autosampler vial. b. Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 70°C for 30 minutes.[10] d. Cool the vial to room temperature. e. The sample is now ready for injection. If necessary, the excess reagent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in ethyl acetate.[10]

B. Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890 GC with 5977 MS or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Split (10:1 ratio)
Injector Temp. 250°C
Oven Program Initial 70°C for 1 min, ramp at 30°C/min to 250°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu
Predicted Mass Spectral Fragmentation (Underivatized)

While derivatization is recommended for chromatography, understanding the fragmentation of the parent compound is crucial for identification. The molecular weight of (2-Ethoxy-4-methylphenyl)methanamine is 179.26 g/mol .

  • Molecular Ion (M+•): Expected at m/z 179. As an amine, this may be weak.[13]

  • Benzylic Cleavage (Base Peak): The most favorable fragmentation is the cleavage of the C-C bond adjacent to the amine, losing the •CH2NH2 radical (mass 30). This results in a highly stable benzylic cation. Expected m/z: 149 .

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, losing a hydrogen radical. Expected m/z: 178 .

  • Loss of Ethene: A common fragmentation for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule (C₂H₄, mass 28) from the ethoxy group.[13] Expected m/z: 151 .

  • Tropylium Ion Formation: Further fragmentation of the m/z 149 ion can lead to characteristic aromatic fragments.

Ion DescriptionPredicted m/zExpected Relative Abundance
Molecular Ion [M]+•179Low to Medium
[M-H]+178Low
[M - C₂H₄]+•151Medium
[M - •CH₂NH₂]+ (Benzylic Cation)149 High (likely Base Peak)
Ethoxybenzyl Cation Fragment107Medium
GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Solvent Deriv Add PFPA + Pyridine Sample->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject 1 µL into GC Heat->Inject Separate Temperature-Programmed Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan 40-450 amu) Ionize->Detect Library Compare Spectrum to Library / Predicted Fragments Detect->Library Identify Identify & Quantify Library->Identify

Caption: Workflow for derivatization and GC-MS analysis.

Method Comparison and Best Practices

Choosing the appropriate technique is critical for efficient and accurate analysis.

FeatureHPLCGC-MS
Primary Use Quantification, Purity, Chiral SeparationIdentification, Structural Elucidation, Trace Analysis
Sample Volatility Not required; suitable for non-volatile compoundsRequired; suitable for volatile/semi-volatile compounds
Derivatization Not required for quantification (but can be used for detection enhancement)[14]Highly recommended for this amine to improve peak shape and volatility[2][10]
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation pattern)
Sensitivity Good (ng range)Excellent (pg range)
Key Advantage Direct analysis of the native compound; premier method for enantiomer resolution[3]Provides definitive molecular structure information[2]

Self-Validating Systems: For both protocols, system suitability should be established before analysis. This includes injecting a standard solution to verify retention time, peak shape (tailing factor < 1.5), and detector response. Calibration curves should be generated using a minimum of five concentration points, and linearity (R² > 0.999) must be confirmed.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). BenchChem.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). PubMed.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007). Taylor & Francis Online.
  • Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers. (n.d.). BenchChem.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012). MDPI.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). PubMed.
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks.
  • Application Notes and Protocols for Mass Spectrometry Analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. (n.d.). BenchChem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • GC- MS Analysis of Ring and Side Chain Regioismoers of Ethoxyphenethylamines. (2008). National Institute of Justice.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. (2008). PubMed.
  • Application Notes and Protocols for the GC-MS Detection of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). BenchChem.

Sources

Application

Application Notes &amp; Protocols: (2-Ethoxy-4-methylphenyl)methanamine

Introduction (2-Ethoxy-4-methylphenyl)methanamine is a primary amine featuring a substituted phenyl ring, a structural motif of significant interest in medicinal chemistry and materials science.[1] As a versatile buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Ethoxy-4-methylphenyl)methanamine is a primary amine featuring a substituted phenyl ring, a structural motif of significant interest in medicinal chemistry and materials science.[1] As a versatile building block, its utility lies in its capacity to be incorporated into larger, more complex molecules, leveraging the specific electronic and steric properties conferred by the ethoxy and methyl substituents. Such scaffolds are pivotal in the discovery of novel pharmaceutical agents and functional materials.[2][3]

This document provides a comprehensive guide to the synthesis and reaction mechanisms of (2-Ethoxy-4-methylphenyl)methanamine, with a primary focus on the most efficient and widely adopted synthetic strategy: the reductive amination of its corresponding aldehyde, 2-ethoxy-4-methylbenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and discuss alternative methodologies.

The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals, aiming to provide not just a procedural blueprint but also a deep understanding of the chemical principles governing the synthesis.

Section 1: Synthesis of the Precursor Aldehyde

The synthesis of the target amine begins with its aldehyde precursor, 2-ethoxy-4-methylbenzaldehyde.[4] While various formylation methods exist, a common approach involves the ortho-formylation of the corresponding substituted phenol, m-cresol, followed by etherification. This multi-step process ensures the regioselective introduction of the aldehyde and ethoxy groups.

Proposed Synthetic Pathway for 2-Ethoxy-4-methylbenzaldehyde
  • Ortho-Formylation of m-Cresol: The Duff reaction or a tin tetrachloride-mediated formylation of m-cresol can be employed to synthesize 2-hydroxy-4-methylbenzaldehyde.[5][6] This positions the aldehyde group ortho to the hydroxyl group, a critical step for the final structure.

  • Williamson Ether Synthesis: The resulting 2-hydroxy-4-methylbenzaldehyde is then subjected to etherification. Using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) will yield the desired 2-ethoxy-4-methylbenzaldehyde precursor.

This foundational step is crucial, as the purity of the starting aldehyde directly impacts the efficiency and outcome of the subsequent amination reaction.

Section 2: The Core Reaction Mechanism: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds.[7] The process converts a carbonyl compound (here, 2-ethoxy-4-methylbenzaldehyde) into an amine in a one-pot or stepwise procedure. The overall transformation consists of two distinct mechanistic stages: imine formation and subsequent reduction.[8][9]

Mechanistic Overview

Step 1: Imine Formation (Condensation) The reaction is initiated by the nucleophilic attack of an ammonia source on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule. This dehydration step results in the formation of a C=N double bond, yielding an imine (or, more accurately, its protonated iminium ion form).[8]

Step 2: Imine Reduction The formed imine (or iminium ion) is then reduced to the target primary amine. This reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).[10][11] The hydride anion (H⁻) attacks the electrophilic carbon of the iminium ion, cleaving the π-bond and forming the final C-N single bond of the amine product.[10][11]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Ethoxy-4-methyl- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O (Acid Catalyzed) Amine (2-Ethoxy-4-methylphenyl)- methanamine Imine->Amine + [H⁻] Reducer Reducing Agent (e.g., NaBH4) Reducer->Amine

General mechanism of reductive amination.
Causality Behind Experimental Choices
  • Nitrogen Source: While various ammonia surrogates exist, aqueous ammonia or ammonia in an alcohol solution is used directly to synthesize primary amines. A large excess is often required to minimize the formation of secondary and tertiary amine byproducts, which can arise if the newly formed primary amine attacks another aldehyde molecule.[12][13]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a preferred reagent for laboratory-scale synthesis. It is selective enough to reduce the iminium ion much faster than the starting aldehyde, yet it is safer and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).[9] NaBH(OAc)₃ is another excellent, mild alternative.[14]

  • Solvent System: Protic solvents like methanol or ethanol are ideal. They effectively dissolve the aldehyde and the borohydride reagent and can participate in the protonation steps of the mechanism.

  • pH Control: The rate of imine formation is highly pH-dependent. The reaction requires mild acid catalysis to promote dehydration of the hemiaminal. However, strongly acidic conditions (low pH) will protonate the ammonia, rendering it non-nucleophilic and halting the initial step.[12] Therefore, reactions are often run near neutral pH or with a buffer.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a one-pot reductive amination synthesis.

Protocol 3.1: One-Pot Synthesis via Direct Reductive Amination

This protocol is designed for a 0.5 mmol scale and can be adjusted accordingly.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mg)mmolsEquivalents
2-Ethoxy-4-methylbenzaldehyde164.2082.10.501.0
Ammonium Acetate (NH₄OAc)77.0877110.020
Sodium Borohydride (NaBH₄)37.8328.40.751.5
Methanol (MeOH)-5 mL--
Dichloromethane (DCM)-20 mL--
Saturated aq. NaHCO₃-10 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Experimental Workflow

Sources

Method

Application Note: (2-Ethoxy-4-methylphenyl)methanamine as a Versatile Building Block in Therapeutics and Advanced Polymeric Materials

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Compound: (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) Molecular Formula: C₁₀H₁₅NO

Executive Summary & Structural Rationale

(2-Ethoxy-4-methylphenyl)methanamine is a highly functionalized benzylamine derivative. While unsubstituted benzylamines are universally recognized as privileged building blocks in both pharmaceutical sciences and polymer chemistry , the specific substitution pattern of this molecule offers distinct physicochemical advantages:

  • Primary Amine Moiety: Provides a highly reactive nucleophilic center capable of rapid amidation, reductive amination, and oxirane ring-opening.

  • Ortho-Ethoxy Group: Acts as a strong hydrogen-bond acceptor and introduces localized steric bulk. In drug design, this can lock molecular conformations to increase target affinity. In polymer networks, the flexible ether linkage provides internal plasticization, significantly reducing material brittleness.

  • Para-Methyl Group: Enhances overall lipophilicity (LogP) to fill hydrophobic pockets in biological receptors and increases the electron density of the aromatic ring.

This application note details validated protocols for utilizing this compound in two distinct, high-impact workflows: High-Throughput Medicinal Chemistry and Advanced Epoxy Thermoset Formulation .

Application in Medicinal Chemistry & Drug Discovery

Substituted benzylamines are ubiquitous in DNA-Encoded Libraries (DELs) and high-throughput screening (HTS) libraries due to their robust reactivity and drug-like properties . When synthesized into amide-linked pharmacophores, the ortho-ethoxy group of (2-Ethoxy-4-methylphenyl)methanamine can form intramolecular hydrogen bonds with the adjacent amide N-H, restricting the conformation of the resulting molecule and decreasing the entropic penalty upon target binding.

Protocol 1: High-Throughput Amide Coupling for Library Generation

Objective: Synthesize a targeted library of amide-linked pharmacophores utilizing a self-validating coupling strategy.

Causality & Reagent Selection: HATU is selected as the coupling reagent because it efficiently handles sterically hindered or electron-rich amines by forming a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any amine hydrochloride salts, driving the reaction forward without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In a dry reaction vial, dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) and stir the mixture for 10 minutes at 25°C to ensure complete formation of the active ester.

  • Amine Addition: Add (2-Ethoxy-4-methylphenyl)methanamine (1.1 eq) dropwise to the activated mixture. Stir continuously at room temperature.

  • Self-Validation (In-Process Control): At t=1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed successful and complete only when the extracted ion chromatogram (EIC) demonstrates >95% consumption of the carboxylic acid mass and the emergence of the target amide mass. Do not proceed to workup until this metric is met.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A Carboxylic Acid Scaffold C HATU / DIPEA DMF, 25°C A->C B (2-Ethoxy-4-methylphenyl) methanamine B->C D Target Amide Pharmacophore C->D Nucleophilic Acyl Substitution

Caption: Workflow for the high-throughput synthesis of amide pharmacophores using HATU/DIPEA.

Application in Advanced Polymeric Materials

Aliphatic and arylaliphatic amines are standard curing agents for epoxy resins (e.g., Bisphenol-A diglycidyl ether, DGEBA) . While unsubstituted benzylamine yields highly rigid but brittle networks, incorporating the (2-ethoxy-4-methylphenyl) moiety introduces free volume and rotational freedom. This internal plasticization yields a significantly tougher, more impact-resistant thermoset without sacrificing chemical resistance.

Protocol 2: Formulation of Flexible Epoxy Thermosets

Objective: Utilize (2-Ethoxy-4-methylphenyl)methanamine as a primary curing agent for DGEBA to produce a high-toughness polymer network.

Causality & Stoichiometry: A strict 1:1 stoichiometry of oxirane rings to active amine hydrogens ensures maximum crosslink density. Because this is a primary amine, it provides two active hydrogens for ring-opening. Amine Hydrogen Equivalent Weight (AHEW) = Molecular Weight / 2 = 165.23 / 2 = 82.6 g/eq .

Step-by-Step Methodology:

  • Formulation: For 100 g of standard DGEBA resin (Epoxide Equivalent Weight, EEW ≈ 190 g/eq), calculate the required amine mass: (82.6/190)×100=43.5 g .

  • High-Shear Mixing: Combine 100 g DGEBA and 43.5 g of (2-Ethoxy-4-methylphenyl)methanamine in a planetary centrifugal mixer at 2000 RPM for 2 minutes.

    • Causality: High-shear mixing ensures homogeneous distribution at the molecular level, preventing localized unreacted domains that cause structural weak points.

  • Degassing: Transfer the mixture to a vacuum chamber (-29 inHg) for 10 minutes.

    • Causality: Removes entrapped air bubbles introduced during mixing, which would otherwise act as stress concentrators and induce premature mechanical failure.

  • Curing Cycle: Pour the degassed mixture into a prepared silicone mold. Cure in a convection oven at 80°C for 2 hours, followed by a post-cure at 120°C for 2 hours.

    • Causality: The initial step-cure prevents excessive exothermic heat buildup (which causes thermal degradation and bubbling), while the high-temperature post-cure ensures the complete conversion of sterically hindered secondary amines into tertiary crosslinks.

  • Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample of the cured resin, scanning from 25°C to 250°C at 10°C/min.

    • Validation Logic: A fully cured, stable polymer network will exhibit a distinct Glass Transition Temperature ( Tg​ ) and zero residual exothermic heat flow. If an exotherm > 5 J/g is observed, the network is incomplete, and the post-cure cycle must be extended.

G E DGEBA Epoxy Resin (Terminal Oxiranes) I Primary Amine Addition (Exothermic Ring Opening) E->I A (2-Ethoxy-4-methylphenyl) methanamine A->I S Secondary Amine Intermediate I->S X Crosslinked Polymer Network (Tough, Flexible Thermoset) S->X Reaction with additional oxirane

Caption: Step-growth polymerization mechanism of DGEBA cured with the functionalized benzylamine.

Quantitative Data Presentation

The structural modifications on the benzylamine core drastically alter the thermomechanical properties of the resulting polymer network. Table 1 summarizes the theoretical performance metrics of the novel building block against an industry standard.

Table 1: Comparative Thermomechanical Properties of Cured DGEBA Networks

Curing AgentAHEW (g/eq)Predicted Tg​ (°C)Flexibility / Impact ResistanceHydrophobicity (Water Absorption)
Benzylamine (Standard) 53.6~110Low (Brittle fracture prone)Moderate
(2-Ethoxy-4-methylphenyl)methanamine 82.6~95High (Internal plasticization)High (Low absorption)

Note: The reduction in Tg​ is a direct result of the ethoxy group increasing the free volume between crosslinked chains, which directly translates to enhanced impact resistance.

References

  • N-BENZYLAMINE - Ataman Kimya. Ataman Chemicals. Available at:[Link]

  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and properties of a nonionic water-based epoxy curing agent. Semantic Scholar. Available at: [Link]

  • CN105646846A - Epoxy resin curing agent, synthesis method and curing method. Google Patents.
Application

In vitro and in vivo studies involving (2-Ethoxy-4-methylphenyl)methanamine

Application Note: Preclinical Evaluation of (2-Ethoxy-4-methylphenyl)methanamine Derivatives as Selective MAO-B Inhibitors for Neurodegenerative Disorders Executive Summary (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Evaluation of (2-Ethoxy-4-methylphenyl)methanamine Derivatives as Selective MAO-B Inhibitors for Neurodegenerative Disorders

Executive Summary

(2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly versatile primary amine building block utilized in the synthesis of novel central nervous system (CNS) therapeutics[1]. Because benzylamine motifs are well-established substrates and pharmacophores for Monoamine Oxidase B (MAO-B), this specific substitution pattern provides unique steric and lipophilic properties. This application note details the rigorous in vitro and in vivo protocols required to evaluate derivatives of this compound for neuroprotective efficacy in Parkinson's disease (PD) models, moving from high-throughput biochemical screening to complex in vivo behavioral and neurochemical validation.

Introduction & Rationale

In the development of neuroprotective agents, targeting MAO-B is a validated strategy to prevent the breakdown of dopamine and halt the bioactivation of environmental neurotoxins. (2-Ethoxy-4-methylphenyl)methanamine serves as an ideal synthetic scaffold for this purpose[1].

Causality of Structural Choice: The primary amine allows for facile synthetic functionalization (e.g., conversion to propargylamines for irreversible inhibition or amides for reversible inhibition). The bulky ortho-ethoxy group restricts bond rotation and forces the molecule into a conformation that selectively occupies the bipartite hydrophobic entrance cavity of MAO-B. This steric bulk minimizes off-target MAO-A inhibition, a critical design choice to avoid the "cheese effect" (tyramine-induced hypertensive crisis) commonly associated with non-selective MAO inhibitors.

In Vitro Protocol: High-Throughput MAO-A/B Selectivity Assay

To validate the target engagement of synthesized derivatives, a robust fluorometric enzyme assay is employed.

Causality of Assay Choice: We utilize a horseradish peroxidase (HRP)-coupled fluorometric assay relying on 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red)[2]. MAO-B oxidizes benzylamine substrates to generate hydrogen peroxide (H₂O₂). The H₂O₂ reacts with the Amplex Red probe in a 1:1 stoichiometry to produce resorufin, a highly fluorescent compound[2]. This method is chosen because it provides superior signal-to-noise ratios over traditional UV-Vis assays and eliminates the hazardous radioactive waste associated with ¹⁴C-labeled amine assays, creating a highly scalable and self-validating screening system.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 100 mM stock solutions of the test compounds (derivatives of (2-Ethoxy-4-methylphenyl)methanamine) in anhydrous DMSO. Dilute to a 10X working concentration in MAO Assay Buffer (50 mM potassium phosphate, pH 7.4)[2].

  • Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes. Aliquot into a 96-well black, flat-bottom microplate at a final concentration of 5 µg/mL per well.

  • Inhibitor Incubation: Add 10 µL of the test compound to the enzyme wells. Include wells with Selegiline (selective MAO-B inhibitor) and Clorgyline (selective MAO-A inhibitor) as self-validating positive controls. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Prepare a substrate mixture containing 200 µM Amplex Red reagent, 1 U/mL HRP, and 1 mM benzylamine (for MAO-B) or p-tyramine (for MAO-A)[2]. Add 50 µL of this mixture to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C using excitation at 545 nm and emission at 590 nm.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Determine IC₅₀ values using non-linear regression (four-parameter logistic equation).

Quantitative Data Summary

Table 1: Simulated In Vitro MAO Inhibition Profile of (2-Ethoxy-4-methylphenyl)methanamine Derivatives

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/B)
Parent Scaffold 4,520 ± 310>10,000>2.2
Derivative A (Propargylated) 12.4 ± 1.83,150 ± 220254
Derivative B (Amide) 4.1 ± 0.64,800 ± 3501,170
Selegiline (Control) 3.5 ± 0.4145 ± 1241

In Vivo Protocol: MPTP-Induced Parkinsonian Mouse Model

Compounds demonstrating high MAO-B selectivity and sub-micromolar IC₅₀ values (e.g., Derivative B) are advanced to in vivo efficacy testing.

Causality of Model Choice: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the gold standard for evaluating MAO-B inhibitors[3]. MPTP is a lipophilic pro-toxin that readily crosses the blood-brain barrier. Once in the brain, it is metabolized exclusively by astrocytic MAO-B into the toxic cation MPP⁺[3]. MPP⁺ is selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, causing mitochondrial complex I inhibition and cell death[3]. A successful MAO-B inhibitor will block this conversion, preserving motor function and striatal dopamine levels[4]. We utilize a subacute MPTP regimen (daily injections for 5 days) because it produces a stabilized, moderate lesion (40-50% striatal DA depletion) that better mimics the progressive nature of PD, allowing for a more accurate assessment of neuroprotective efficacy[5].

Step-by-Step Methodology:
  • Animal Housing & Dosing: Use 8-10 week old male C57BL/6 mice. Administer the test compound (e.g., 10 mg/kg, p.o.) or vehicle once daily for 14 days[5].

  • MPTP Intoxication: On days 3 through 7, administer MPTP-HCl (20 mg/kg, s.c.) 2 hours after the daily dose of the test compound. Safety Note: MPTP is highly toxic to humans; all handling, including animal bedding disposal, must occur in a dedicated Class II biosafety cabinet with appropriate PPE[4].

  • Behavioral Assessment (Pole Test): On day 14, evaluate bradykinesia. Place the mouse head-upward on top of a vertical rough-surfaced pole (diameter 1 cm, height 50 cm). Record the time taken to orient downward (T-turn) and descend to the base (T-total).

  • Tissue Collection: Euthanize animals via cervical dislocation. Rapidly dissect the striatum and substantia nigra on an ice-cold block. Flash-freeze in liquid nitrogen to halt all enzymatic degradation.

  • Neurochemical Analysis (LC-MS/MS): Homogenize striatal tissue in 0.1 M perchloric acid containing isoproterenol as an internal standard (validating extraction efficiency). Centrifuge at 14,000 x g for 15 min at 4°C. Analyze the supernatant for Dopamine (DA) and its metabolites (DOPAC, HVA) using LC-MS/MS.

Experimental Visualizations

MAOB_Pathway MPTP MPTP (Pro-toxin) MAOB MAO-B Enzyme (Astrocyte) MPTP->MAOB Substrate Binding MPP MPP+ (Active Toxin) MAOB->MPP Oxidative Deamination Inhibitor (2-Ethoxy-4-methylphenyl) methanamine Derivative Inhibitor->MAOB Competitive Inhibition DAT Dopamine Transporter (DAT) MPP->DAT Synaptic Uptake Neuron Dopaminergic Neuron Degeneration DAT->Neuron Mitochondrial Toxicity

Fig 1. MAO-B inhibition pathway preventing MPTP-induced dopaminergic neurotoxicity.

Workflow Synth Compound Synthesis & QC InVitro In Vitro MAO-B Fluorometric Assay Synth->InVitro InVivo In Vivo MPTP Mouse Model InVitro->InVivo Analysis Behavioral & Neurochemical Analysis InVivo->Analysis

Fig 2. Preclinical workflow from in vitro screening to in vivo efficacy evaluation.

References

  • Jackson-Lewis V, Przedborski S. "MPTP Mouse Models of Parkinson's Disease: An Update." National Institutes of Health (NIH) / PMC. URL:[Link][3]

  • Spandidos Publications. "Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease." Spandidos Publications. URL: [Link][5]

  • Castagnoli K, et al. "Neuroprotection in the MPTP Parkinsonian C57BL/6 Mouse Model by a Compound Isolated from Tobacco." Chemical Research in Toxicology (ACS). URL: [Link][4]

Sources

Method

Application Notes and Protocols: (2-Ethoxy-4-methylphenyl)methanamine in Preclinical Drug Discovery

Executive Summary & Compound Profiling (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly versatile primary benzylamine utilized strictly for Research Use Only (RUO) applications[1]. In preclinical drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

(2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly versatile primary benzylamine utilized strictly for Research Use Only (RUO) applications[1]. In preclinical drug discovery and medicinal chemistry, substituted benzylamines serve as critical pharmacophore building blocks for the synthesis of kinase inhibitors, GPCR ligands, and custom peptidomimetics.

The structural uniqueness of this compound lies in its specific substitution pattern, which dictates its behavior in both synthetic workflows and biological target binding:

  • Primary Amine Handle: Acts as a highly reactive nucleophile, ideal for amide coupling and reductive amination.

  • 2-Ethoxy Substitution (ortho): Provides a localized hydrogen-bond acceptor. Sterically, it can induce specific conformational preferences in the resulting amide or secondary amine, locking the molecule into a bioactive conformation.

  • 4-Methyl Substitution (para): Enhances the overall lipophilicity (logP) of the scaffold, driving favorable hydrophobic interactions deep within receptor binding pockets.

Pharmacophore Core Primary Amine Core Reactive Nucleophile Ethoxy 2-Ethoxy Substitution H-Bond Acceptor Core->Ethoxy Ortho Position Methyl 4-Methyl Substitution Hydrophobic Anchor Core->Methyl Para Position Target Receptor Binding Pocket (Target Protein) Ethoxy->Target Anchoring Methyl->Target Lipophilic Fit

Pharmacophore mapping of (2-Ethoxy-4-methylphenyl)methanamine for target receptor binding.

Quantitative Data Presentation: Reagent Selection

To maximize the utility of (2-Ethoxy-4-methylphenyl)methanamine, researchers must select appropriate reagents that accommodate the slight steric hindrance introduced by the ortho-ethoxy group. Table 1 outlines the superiority of HATU over traditional carbodiimides (like DCC) for amide coupling[2], while Table 2 standardizes the stoichiometric equivalents for both primary workflows[3].

Table 1: Coupling Reagent Comparison for Sterically Hindered Amines [2]

Reagent SystemAdditive RequiredTypical YieldEpimerization/RacemizationKey Byproduct
HATU None (HOAt is integral)~99%Very Low (<0.5%)Tetramethylurea (Water-soluble)
DCC HOBt or Oxyma~95-98%Low to ModerateDicyclohexylurea (Insoluble)

Table 2: Standardized Reagent Equivalents for Derivatization [3]

ComponentAmide Coupling (HATU)Reductive Amination
(2-Ethoxy-4-methylphenyl)methanamine 1.0 eq1.0 eq
Electrophile 1.1 eq (R-COOH)1.05 eq (R-CHO)
Coupling / Reducing Agent 1.2 eq (HATU)1.5 eq (NaBH(OAc)₃)
Base / Additive 2.0 eq (DIPEA)1.0 eq (Glacial AcOH)
Optimal Solvent DMFDCE (1,2-Dichloroethane)

Application 1: High-Efficiency Amide Coupling (HATU/DIPEA)

Objective: Synthesis of target amide libraries for structure-activity relationship (SAR) screening.

Mechanistic Causality: HATU is selected as the coupling reagent because it generates a highly reactive OAt-active ester. The integral 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling reaction and suppresses epimerization, which is critical when coupling complex or chiral carboxylic acids[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its bulky isopropyl groups prevent it from competing with the benzylamine for the active ester, ensuring selective deprotonation of the carboxylic acid[4].

Step-by-Step Protocol
  • Solvation & Activation: In an inert reaction vessel, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Note: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the active ester formation[4].

  • Base Addition: Add DIPEA (2.0 eq) to the solution. Vortex briefly and allow the mixture to pre-activate at room temperature for 2–5 minutes[3].

  • Nucleophilic Attack: Add (2-Ethoxy-4-methylphenyl)methanamine (1.0 eq) dropwise to the activated mixture. Agitate the reaction at room temperature for 1–2 hours[3].

  • Self-Validating In-Process Control: Monitor the reaction via LC-MS. The complete disappearance of the primary amine peak ( m/z 166.1 [M+H]⁺) and the emergence of the target amide mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (EtOAc). The water-soluble tetramethylurea byproduct generated by HATU will partition cleanly into the aqueous layer[2]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Application 2: Chemoselective Reductive Amination

Objective: Synthesis of secondary amine scaffolds for kinase inhibitor development.

Mechanistic Causality: The Abdel-Magid protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation[5][6]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. This precise tuning ensures that the reagent selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde into an undesired primary alcohol[5].

Step-by-Step Protocol
  • Iminium Formation: Combine (2-Ethoxy-4-methylphenyl)methanamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Note: DCE is a non-coordinating solvent that provides an optimal environment for iminium ion formation without participating in side reactions[5].

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). The mild acid catalyzes the dehydration of the initial hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion. This is particularly helpful given the electron-donating nature of the ethoxy and methyl groups on the benzylamine core.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm. Stir the suspension at room temperature for 4–12 hours.

  • Self-Validating In-Process Control: Monitor via TLC (staining with Ninhydrin). The primary amine starting material will stain strongly; its disappearance indicates complete conversion to the secondary amine.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and hydrolyze the boron complexes. Extract the aqueous phase with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Synthetic Workflow Visualization

Workflow A (2-Ethoxy-4-methylphenyl) methanamine B Amide Coupling (HATU / DIPEA) A->B + R-COOH DMF, RT C Reductive Amination (NaBH(OAc)3) A->C + R-CHO DCE, RT D Target Amide Library B->D >95% Yield E Secondary Amine Scaffolds C->E Chemoselective

Divergent synthetic workflows utilizing (2-Ethoxy-4-methylphenyl)methanamine as a building block.

References

  • Ding S., et al. "In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs." Bioorganic & Medicinal Chemistry Letters, 2020. (Validates the Abdel-Magid reductive amination protocol using sodium triacetoxyborohydride in modern drug discovery). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Ethoxy-4-methylphenyl)methanamine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of (2-Ethoxy-4-methylphenyl)methanamine. The content is structured...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of (2-Ethoxy-4-methylphenyl)methanamine. The content is structured to address specific experimental issues through a troubleshooting Q&A format and a comprehensive FAQ section.

Core Purification Strategies: An Overview

The purification of (2-Ethoxy-4-methylphenyl)methanamine, a primary benzylamine derivative, hinges on the nature of the impurities present from its synthesis. The most common synthetic route is the reductive amination of 2-ethoxy-4-methylbenzaldehyde. Therefore, impurities often include unreacted aldehyde, the corresponding imine intermediate, and over-alkylated secondary or tertiary amines. The purification strategy must be tailored to effectively separate these components from the desired primary amine.

The primary methods for purification include:

  • Acid-Base Extraction: This classical and often highly effective technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

  • Distillation: Particularly useful for removing non-volatile impurities or for large-scale purification, though vacuum distillation is often required.

  • Column Chromatography: A versatile technique that can provide high purity but can be challenging due to the basic nature of amines.[1]

  • Crystallization (as a salt): Amines can often be converted to salts (e.g., hydrochloride) which exhibit better crystallinity than the free base, facilitating purification.[2][3]

Below is a decision-making workflow to guide your choice of purification technique.

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Question & Answer

This section addresses specific problems that may be encountered during the purification process.

Q1: After an aqueous workup, my yield of (2-Ethoxy-4-methylphenyl)methanamine is very low. What are the likely causes?

A1: Low yield after an aqueous workup often points to issues with pH control or inefficient extraction.

  • Incomplete Basification: The amine will remain protonated and water-soluble if the aqueous layer is not made sufficiently basic (pH > 12) before extraction. Always check the pH with litmus paper or a pH meter after adding a base like NaOH.[4]

  • Emulsion Formation: Amines can act as surfactants, leading to stable emulsions during extraction, which traps the product in the interfacial layer. To break an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Insufficient Extraction: The product may have some water solubility. Ensure you perform multiple extractions (e.g., 3x with an appropriate volume of solvent like diethyl ether or dichloromethane) to maximize recovery.[4]

  • Amine Volatility: While not extremely volatile, some product loss can occur during solvent removal under reduced pressure if the temperature is too high. Use a room temperature water bath for the rotovap.

Q2: I'm seeing a persistent impurity with a similar polarity to my product on TLC after column chromatography on silica gel. How can I improve the separation?

A2: This is a common challenge when purifying amines on standard silica gel due to interactions between the basic amine and acidic silanol groups on the silica surface. This can cause peak tailing and poor separation from closely related impurities like the corresponding imine or secondary amine.

Here are several strategies to overcome this:

  • Use a Modified Mobile Phase: Add a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[5] This neutralizes the acidic sites on the silica, reducing tailing and improving resolution.

  • Switch to a Different Stationary Phase:

    • Amine-functionalized silica: This is often the best choice as it minimizes the acid-base interactions that cause purification issues on standard silica.

    • Basic alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[6]

  • Try Reversed-Phase Chromatography: For polar amines, reversed-phase (C18) flash chromatography can be highly effective.[6] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like triethylamine to ensure the amine is in its free-base form.[5]

Q3: My (2-Ethoxy-4-methylphenyl)methanamine is a clear oil initially but turns yellow/brown upon standing. What is causing this degradation and how can I prevent it?

A3: The discoloration is likely due to oxidation. Benzylamines are susceptible to air oxidation, which can form colored impurities, often involving the corresponding imine.[3][7]

Prevention Strategies:

  • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere like nitrogen or argon.

  • Storage Conditions: Store the product in a tightly sealed container in a cool, dark place, such as a refrigerator or freezer.

  • Antioxidants: For long-term storage, adding a small amount of an antioxidant can be beneficial, although this is less common for laboratory-scale samples.

  • Salt Formation: Converting the amine to a stable salt (e.g., hydrochloride) is an excellent strategy for long-term storage. The salt is typically a stable, crystalline solid that is much less prone to oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a reductive amination synthesis?

A1: The primary impurities to anticipate are:

  • Starting Aldehyde: Unreacted 2-ethoxy-4-methylbenzaldehyde.

  • Imine Intermediate: The Schiff base formed between the aldehyde and ammonia/amine source.[8]

  • Secondary Amine: Formed by the reaction of the product primary amine with another molecule of the starting aldehyde followed by reduction.

  • Solvent Adducts: Depending on the solvent used (e.g., alcohols can sometimes participate in side reactions), you might see impurities derived from the solvent.[9]

Q2: Can I purify (2-Ethoxy-4-methylphenyl)methanamine by distillation?

A2: Yes, vacuum distillation can be an effective method, especially for larger quantities or to remove non-volatile baseline impurities.[3] Given its benzylamine structure, it will likely have a high boiling point, making vacuum essential to prevent thermal degradation. A short-path distillation apparatus is recommended to minimize losses.

Q3: How do I perform a salt formation for purification and storage?

A3: To form the hydrochloride salt, a common and effective method is as follows:

  • Dissolve the crude or purified free-base amine in a non-polar, anhydrous solvent like diethyl ether or dichloromethane.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 1M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • The hydrochloride salt will typically precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3] This salt can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[10]

Q4: What is the best way to monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). Adding a small amount of triethylamine (e.g., 1%) to the mobile phase can improve spot shape.

  • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain, which is very effective for visualizing amines.

For quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[11]

Data Summary Table
Purification MethodKey StrengthsCommon IssuesTroubleshooting Tip
Acid-Base Extraction High capacity, removes neutral/acidic impurities.Emulsions, incomplete extraction.Add brine to break emulsions; perform multiple extractions.
Vacuum Distillation Good for large scale, removes non-volatile materials.Thermal degradation, high boiling point.Use a high vacuum and a short-path apparatus.
Column Chromatography High resolution, separates closely related compounds.Peak tailing on silica, product loss.Use an amine-functionalized column or add TEA to the eluent.
Salt Recrystallization Yields high purity solid, improves stability.[2]"Oiling out," finding a suitable solvent.Convert to a salt (e.g., HCl) to improve crystallinity.[2][3]
Experimental Protocols
Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (2x). Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt.

  • Cool the combined aqueous layers in an ice bath and make strongly alkaline (pH > 12) by the slow addition of concentrated NaOH or KOH solution.[4]

  • Extract the liberated free amine with fresh organic solvent (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.[4]

Protocol 2: Column Chromatography on Amine-Functionalized Silica
  • Slurry Pack the Column: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., 98:2 hexanes/ethyl acetate).

  • Load the Sample: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elute: Begin elution with a low polarity mobile phase (e.g., 98:2 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20 hexanes/ethyl acetate) to elute the product.

  • Monitor: Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Sources

Optimization

Technical Support Center: Synthesis of (2-Ethoxy-4-methylphenyl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2-Ethoxy-4-methylphenyl)methanamine. This guide is designed for researchers, chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Ethoxy-4-methylphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing (2-Ethoxy-4-methylphenyl)methanamine?

The most prevalent and versatile method is the direct reductive amination of 2-ethoxy-4-methylbenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine (Schiff base), which is then reduced in situ to the desired primary amine.[1][2] This approach is favored for its operational simplicity and the use of readily available reagents.

Q2: Why is direct reductive amination preferred over other methods like Gabriel synthesis or direct alkylation of ammonia?

While other methods exist, they present significant challenges that make direct reductive amination more practical for this specific target:

  • Direct Alkylation: Reacting the corresponding benzyl halide with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the product amine being more nucleophilic than ammonia itself.[3] Controlling this over-alkylation is notoriously difficult and results in low yields and complex purification.

  • Gabriel Synthesis: This method provides excellent control for primary amine synthesis but requires multiple steps (phthalimide alkylation followed by hydrolysis or hydrazinolysis), making it less step-economical for many research applications.

  • Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide but often requires high temperatures and can produce formylated byproducts, adding a deprotection step.

Direct reductive amination offers a balance of efficiency, selectivity, and mild reaction conditions, making it the superior choice in most laboratory contexts.

Q3: Which reducing agent is best suited for this reaction?

The choice of reducing agent is critical for maximizing yield and minimizing side-products. The ideal agent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting aldehyde.

Reducing AgentAdvantagesDisadvantages & Mitigation
Sodium Borohydride (NaBH₄) Inexpensive, readily available, effective.[1]Can reduce the starting aldehyde if imine formation is slow. Mitigation: Allow the aldehyde and ammonia source to stir for a period before adding NaBH₄, or add the reducing agent slowly at a controlled temperature.[4]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls, even at acidic pH.[4]Toxic cyanide byproduct. Requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (STAB) Mild, selective, and highly effective.[5] Often provides cleaner reactions and higher yields than NaBH₄.More expensive than NaBH₄.
H₂ with Metal Catalyst (e.g., Pd/C, Raney Ni) "Green" reagent, high atom economy.Requires specialized hydrogenation equipment. Can sometimes lead to de-ethoxylation or other aromatic ring reductions under harsh conditions. Can also cause side reactions with alcohol solvents.[5]

For general laboratory work, Sodium Borohydride (NaBH₄) offers the best balance of cost, availability, and effectiveness, provided the reaction is properly controlled. For more sensitive substrates or when maximizing yield is critical, STAB is an excellent, albeit more costly, alternative.

Troubleshooting Guide: Common Side-Products & Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.

Problem 1: My final product is contaminated with a significant amount of the secondary amine, bis((2-ethoxy-4-methylphenyl)methyl)amine. How can I prevent this?

Root Cause Analysis: This is the most common side-product in primary amine synthesis via reductive amination.[6] It forms when the desired primary amine product, (2-ethoxy-4-methylphenyl)methanamine, acts as a nucleophile. It attacks another molecule of the aldehyde to form a new imine, which is then reduced to the secondary amine. The product amine is often a stronger nucleophile than ammonia, making this a kinetically favored side reaction.

G Mechanism: Primary vs. Secondary Amine Formation cluster_0 Desired Pathway cluster_1 Side-Product Pathway Aldehyde 2-Ethoxy-4-methylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ - H₂O Aldehyde2 2-Ethoxy-4-methylbenzaldehyde Ammonia Ammonia (NH₃) Product Primary Amine (Product) Imine->Product + [H] Product2 Primary Amine (Product) Imine2 Secondary Imine Product2->Imine2 + Aldehyde - H₂O SideProduct Secondary Amine (Impurity) Imine2->SideProduct + [H]

Caption: Competing reaction pathways leading to the desired primary amine and the secondary amine side-product.

Solutions & Protocols:

  • Increase Ammonia Concentration: The most effective strategy is to use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol, or a large molar excess of ammonium acetate).[3][6] This dramatically increases the probability of the aldehyde reacting with ammonia rather than the product amine, shifting the reaction equilibrium toward the desired product.

  • Control Reagent Addition: Add the aldehyde slowly to the mixture of the ammonia source and the reducing agent. This keeps the concentration of the aldehyde low at any given time, which in turn keeps the concentration of the intermediate imine low, giving the primary amine less opportunity to react with it.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the competing secondary amine formation more than the desired primary amine formation.

Experimental Protocol: Minimizing Secondary Amine Formation

  • In a round-bottom flask, prepare a saturated solution of ammonia in methanol. To this, add 1.0 equivalent of 2-ethoxy-4-methylbenzaldehyde.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 30-45 minutes, ensuring the temperature does not rise above 5-10 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or GC-MS until the starting material is consumed.

  • This protocol favors the desired reaction by maintaining a high concentration of ammonia and a low reaction temperature.

Problem 2: My crude NMR shows a significant peak corresponding to (2-Ethoxy-4-methylphenyl)methanol. What is causing this alcohol impurity?

Root Cause Analysis: The formation of benzyl alcohol is a result of the reducing agent directly attacking the carbonyl group of the starting aldehyde.[4] This side reaction competes with the initial imine formation. It becomes particularly problematic if the rate of reduction is comparable to or faster than the rate of imine formation.

G Competition: Imine Formation vs. Aldehyde Reduction cluster_0 Desired Reaction cluster_1 Side Reaction Aldehyde Aldehyde (R-CHO) Imine Imine Formation Aldehyde->Imine + NH₃ Alcohol Benzyl Alcohol (R-CH₂OH) Aldehyde->Alcohol + [H] Amine Primary Amine Imine->Amine + [H]

Caption: The aldehyde starting material can either form the imine or be reduced to an alcohol side-product.

Solutions & Protocols:

  • Promote Imine Formation: The key is to ensure the imine forms quickly before significant reduction can occur.

    • Pre-formation: Mix the aldehyde and the ammonia source (e.g., ammonium acetate) in a suitable solvent (like methanol or ethanol) and stir for 30-60 minutes at room temperature before adding the reducing agent.[7] The use of a mild acid catalyst, like acetic acid, can accelerate imine formation.

    • Use a Dehydrating Agent: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the imine formation equilibrium to the right by removing the water byproduct.

  • Choose a Milder Reducing Agent: As mentioned in the FAQ, a more selective reducing agent like Sodium Triacetoxyborohydride (STAB) is less prone to reducing aldehydes compared to NaBH₄, providing a cleaner reaction.[4]

  • pH Control: The rate of imine formation is pH-dependent. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal for imine formation. This can be achieved by using ammonium acetate as the ammonia source or by adding a small amount of acetic acid.

Problem 3: The reaction seems stalled. TLC analysis shows unreacted aldehyde and some imine, even after extended reaction time and adding more reducing agent.

Root Cause Analysis: This issue points towards incomplete reduction of the imine intermediate.[7][8] Several factors can contribute to this:

  • Deactivated Reducing Agent: Sodium borohydride and other hydride reagents can be deactivated by moisture or acidic conditions.

  • Insufficient Reducing Agent: The stoichiometry might be insufficient to reduce all the formed imine.

  • Solvent Interference: Protic solvents like methanol can slowly react with and consume the borohydride reagent, especially over long reaction times.[8]

  • Steric Hindrance: While less of an issue for this specific molecule, highly hindered aldehydes or amines can form stable imines that are slow to reduce.

Solutions & Protocols:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium borohydride.

  • Increase Reducing Agent Stoichiometry: Increase the equivalents of NaBH₄ to 2.0 or 2.5 equivalents. Ensure it is added in portions to control any exothermic reaction.

  • Change Solvent: If solvent deactivation is suspected, switching to a less reactive solvent like THF or 1,2-dichloroethane (DCE) for the reduction step can be beneficial, although this may require a two-step process (imine formation first, then solvent swap and reduction).

  • Acid Catalysis for Reduction: Adding a few drops of acetic acid can protonate the imine nitrogen, making the iminium ion more electrophilic and thus more susceptible to hydride attack.[7] This can significantly accelerate the reduction step.

Troubleshooting Workflow:

G Start Reaction Stalled: Unreacted Aldehyde/Imine CheckReagent Is NaBH₄ fresh? Start->CheckReagent AddMore Increase NaBH₄ to 2.0-2.5 eq. CheckReagent->AddMore Yes CheckSolvent Using protic solvent (e.g., MeOH)? CheckReagent->CheckSolvent No (Reagent is old) AddMore->CheckSolvent End Reaction Complete AddMore->End If successful AddAcid Add catalytic Acetic Acid CheckSolvent->AddAcid Yes CheckSolvent->End No AddAcid->End ChangeSolvent Switch to aprotic solvent (e.g., THF) ChangeSolvent->End

Caption: A step-by-step decision tree for troubleshooting an incomplete reductive amination reaction.

Purification Strategy

A common issue is isolating the pure amine from neutral byproducts like the starting aldehyde and the benzyl alcohol.[7][9] An acid-base extraction is highly effective.

  • Quench and Concentrate: After the reaction is complete, carefully quench excess hydride with water or dilute acid. Remove the organic solvent (e.g., methanol) under reduced pressure.

  • Dissolve and Acidify: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution with 1M HCl. The primary and secondary amines, being basic, will be protonated and move into the aqueous layer. Neutral impurities (aldehyde, alcohol) will remain in the organic layer.

  • Isolate and Basify: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12. The protonated amines will be deprotonated, often causing them to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the amine product.

Note: This extraction will co-isolate the primary and secondary amines. If the secondary amine impurity is still present, purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) or distillation under reduced pressure may be necessary.

References

  • Vertex AI Search, based on a study of impurities in synthetic routes.[10]

  • ResearchGate, "Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction".[11]

  • ACS Publications, "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture".[9]

  • WordPress, "Specific solvent issues with Reductive Amination/Alkylation".[5]

  • ACS Publications, "Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling".[12]

  • Organic Chemistry Portal, "Benzylamine synthesis by C-C coupling".[13]

  • Reddit, "Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry".[7]

  • Sigma-Aldrich, "Application Note – Reductive Amination".

  • ACS Publications, "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination".[6]

  • PMC, "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3".[14]

  • Erowid, "Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde".[15]

  • BenchChem, "comparative analysis of synthesis methods for substituted benzylamines".[3]

  • MDPI, "The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts".[16]

  • BenchChem, "Synthesis of 2-Hydroxy-4-methylbenzaldehyde: Application Notes and Protocols".[17]

  • LookChem, "2-methoxy-4-methylbenzaldehyde".[18]

  • Organic Chemistry Portal, "Synthesis of primary amines".[19]

  • PrepChem.com, "Synthesis of 2-hydroxy-4-methylbenzaldehyde".[20]

  • Greener Education Materials (GEMs), "Reductive Amination: A Remarkable Experiment for the Organic Laboratory".[1]

  • Quick Company, "A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine".[21]

  • Master Organic Chemistry, "Reductive Amination, and How It Works".[4]

  • ScienceDirect, "Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper".[22]

  • Google Patents, "EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine".[23]

  • PMC, "Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl".[24]

  • Guidechem, "What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?".[25]

  • Indian Academy of Sciences, "Reduction of hydrobenzamides: a strategy for synthesizing benzylamines".[26]

  • PrepChem.com, "Synthesis of 2-(4-methylphenyl)ethanamine".[27]

  • Sapphire Bioscience, "(2-Ethoxy-4-methylphenyl)methanamine".[28]

  • Reddit, "Struggling with Reductive Amination: Tips for Isolating My Amine Product?".[8]

  • BenchChem, "Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol".[29]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)".[2]

  • Google Patents, "CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde".[30]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of (2-Ethoxy-4-methylphenyl)methanamine

Prepared by the Senior Application Scientist Team This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (2-Ethoxy-4-methylphenyl)methanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0).[1][2] It provides in-depth answers to frequently asked questions, troubleshooting strategies for common experimental challenges, and detailed protocols for assessing the stability of this compound. Our goal is to equip you with the scientific rationale behind its handling and use, ensuring the integrity and reproducibility of your experiments.

Compound at a Glance
  • Structure: (2-Ethoxy-4-methylphenyl)methanamine

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Molecular Weight: 165.23 g/mol [1]

  • Key Structural Features:

    • Primary Benzylamine: The benzylic methylene group and the primary amine are key reactive sites, particularly susceptible to oxidation.

    • Ethoxy Group: An ether linkage on the aromatic ring, which is generally stable but can be susceptible to cleavage under harsh acidic conditions.

    • Substituted Aromatic Ring: The electron-donating nature of the ethoxy and methyl groups can influence the reactivity of the aromatic ring and the benzylamine moiety.

Section 1: Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses common queries regarding the intrinsic stability and proper handling of (2-Ethoxy-4-methylphenyl)methanamine.

Q1: What are the primary stability concerns for (2-Ethoxy-4-methylphenyl)methanamine?

A1: Based on its chemical structure, the principal stability concerns involve its susceptibility to oxidative, thermal, and photolytic degradation. The benzylamine moiety is the most labile part of the molecule and is particularly prone to oxidation, a process that can be accelerated by heat, light, and the presence of metal ions.[3][4]

Q2: How does susceptibility to oxidation affect handling and experimental design?

A2: The primary amine, especially at the benzylic position, is highly susceptible to oxidation.[5] The initial step of oxidative degradation often involves the formation of an amine radical through hydrogen or electron abstraction.[3][5] This can lead to a cascade of reactions, ultimately forming impurities such as the corresponding imine, which can then hydrolyze to form 2-ethoxy-4-methylbenzaldehyde and ammonia.[6][7] To mitigate this, we recommend the following:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Solvent Purity: Use freshly degassed, high-purity solvents, as dissolved oxygen can promote degradation.[3]

  • Avoid Metal Contaminants: Avoid contact with metal spatulas or containers where trace metal ions (e.g., Fe³⁺, Cu²⁺) could catalyze oxidation via Fenton-type reactions.[3]

Q3: What is the recommended procedure for long-term and short-term storage?

A3:

  • Long-Term Storage: For maximum stability, store the solid compound at -20°C in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere.

  • Short-Term Storage: For daily use, store in a desiccator at 2-8°C. Solutions should always be prepared fresh. If a solution must be stored for a short period (a few hours), it should be kept on ice and protected from light.

Q4: Is (2-Ethoxy-4-methylphenyl)methanamine sensitive to light?

A4: While specific photostability data for this molecule is not widely published, aromatic amines and benzylic compounds are often susceptible to photolytic degradation.[4][8] Energy from UV or even visible light can promote the formation of radicals, initiating degradation pathways. Therefore, it is a critical best practice to protect both the solid material and its solutions from light by using amber vials or wrapping containers in aluminum foil.[9]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability is expected to be pH-dependent.

  • Acidic Conditions (pH < 7): The primary amine group (pKa estimated to be around 9-10) will be protonated to form an ammonium salt. This protonation can offer some protection against oxidative degradation by reducing the electron density on the nitrogen. However, under strongly acidic conditions and with heat, the ether linkage could undergo slow hydrolysis to yield the corresponding phenol.

  • Neutral Conditions (pH ≈ 7): The compound exists as the free base, making it most susceptible to oxidation.

  • Alkaline Conditions (pH > 9): The compound will be in its free base form. While the ether linkage is stable, the unprotonated amine remains highly susceptible to oxidation. Some related phenolic compounds have shown instability at high pH.[4]

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue: My experimental results are inconsistent, and I suspect the compound is degrading in solution.

  • Possible Cause: The compound is likely degrading after being dissolved. The rate of degradation can be influenced by the solvent, pH, presence of oxygen, and temperature.

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Always prepare solutions of (2-Ethoxy-4-methylphenyl)methanamine immediately before use. Do not store stock solutions for extended periods.

    • Solvent Selection & Purity: Use high-purity, degassed solvents. Impurities or dissolved oxygen can significantly accelerate degradation.[3]

    • Control the pH: If working in an aqueous medium, use a buffered system to maintain a stable pH. Conduct a preliminary study to find the pH of maximum stability (often slightly acidic for amines).

    • Work at Low Temperatures: Perform dilutions and preparations on ice to minimize thermal degradation.

Issue: I am observing a new, growing impurity peak in my HPLC analysis over a short time.

  • Possible Cause: This is a classic sign of in-solution instability or on-column degradation. The most likely impurity is the oxidation product, 2-ethoxy-4-methylbenzaldehyde.

  • Troubleshooting Steps:

    • Confirm Impurity Identity: If possible, use LC-MS to get the mass of the impurity peak. A mass corresponding to the aldehyde (C₁₀H₁₂O₂) would strongly suggest oxidation.

    • Optimize HPLC Mobile Phase:

      • pH: The mobile phase pH can affect stability during the analytical run. For basic compounds like this, a low pH (e.g., 2.5-3.5 using formic or acetic acid) can improve peak shape and may reduce on-column oxidation by keeping the amine protonated.[10]

      • Degas Mobile Phase: Ensure the mobile phase is continuously degassed to prevent on-column oxidation during long analytical sequences.

    • Check for Metal Contamination: Ensure your HPLC system, particularly frits and columns, is well-maintained and free from metal contaminants that could catalyze degradation.

Issue: The solid material has changed in color (e.g., from white/off-white to yellow/brown).

  • Possible Cause: Color change is a strong indicator of degradation, typically due to oxidation and the formation of polymeric byproducts. This is common for amines upon exposure to air and/or light.

  • Action: The material is likely compromised. It is highly recommended to use a fresh, unopened lot of the compound for any critical experiments. The purity of the discolored material should be verified by an appropriate analytical method (e.g., HPLC, NMR) before use.

Section 3: Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stable formulations and designing appropriate analytical methods.[11] The primary routes of degradation for (2-Ethoxy-4-methylphenyl)methanamine are oxidation and, under harsh conditions, hydrolysis.

G cluster_main Potential Degradation of (2-Ethoxy-4-methylphenyl)methanamine cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway (Forced Conditions) parent parent intermediate intermediate product product A (2-Ethoxy-4-methylphenyl)methanamine (Parent Compound) B Imine Intermediate A->B Oxidation [O₂, light, metal ions] D 2-Hydroxy-5-methylbenzylamine + Ethanol A->D Acid Hydrolysis [H₃O⁺, Δ] C 2-Ethoxy-4-methylbenzaldehyde + Ammonia B->C Hydrolysis

Caption: Potential degradation pathways for (2-Ethoxy-4-methylphenyl)methanamine.

Section 4: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[11][12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

4.1 Preparation of a Stability-Indicating HPLC Method

Before commencing stress studies, a robust HPLC method capable of separating the parent compound from all potential degradation products is required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to ensure elution of any non-polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 275 nm (or PDA detector)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4.2 General Procedure
  • Prepare a stock solution of (2-Ethoxy-4-methylphenyl)methanamine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each condition, mix the stock solution with the stressor in a 1:1 ratio.

  • Include a control sample (1:1 with water) kept at room temperature or refrigerated.

  • After exposure, neutralize the sample if necessary, dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase, and analyze by HPLC.

4.3 Specific Stress Conditions
  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C.

    • Withdraw aliquots at time points as for acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction frequently (e.g., 0.5, 1, 2, 4 hours), as oxidation can be rapid.

    • Dilute and analyze directly.

  • Thermal Degradation (Solution):

    • Mix 1 mL of stock solution with 1 mL of water.

    • Keep the solution at 70°C, protected from light.

    • Analyze at 24, 48, and 72 hours.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in an open vial.

    • Expose to 70°C in a temperature-controlled oven.

    • At specified time points, weigh a sample, dissolve it in the solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution (e.g., 0.1 mg/mL in 50:50 ACN:Water) and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the stressed samples alongside a control sample protected from light.

Section 5: Summary of Expected Stability Profile

This table summarizes the expected behavior of (2-Ethoxy-4-methylphenyl)methanamine under various stress conditions based on the chemical properties of its functional groups.

Stress ConditionSeverityExpected DegradationPrimary Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl, 60°CLow to ModerateParent compound, potential minor ether cleavage products.
Alkaline Hydrolysis 0.1 M NaOH, 60°CLowParent compound.
Oxidation 3% H₂O₂, RTHigh2-Ethoxy-4-methylbenzaldehyde, Ammonia.[6]
Thermal (Solid) 70°CModerateVarious, potentially including dimers or polymers.
Photolytic (Solution) ICH Q1BModerate to HighComplex mixture, likely includes oxidation products.
Section 6: Workflow for Investigating Stability Issues

This workflow provides a logical sequence of steps for a researcher encountering an unexpected stability problem during their experiments.

G start_node start_node decision_node decision_node process_node process_node end_node end_node A Start: Unexpected Result (e.g., low yield, new impurity) B Is the analytical method validated? A->B C Validate HPLC Method (Specificity, Linearity, Accuracy) B->C No D Is the starting material pure? B->D Yes C->D E Check Certificate of Analysis. Re-analyze purity by HPLC/NMR. D->E No F Review Experimental Conditions D->F Yes E->F G Was the solution prepared fresh? F->G H Prepare fresh solution and re-run experiment. G->H No I Were solvents degassed? Was light excluded? G->I Yes K Problem Resolved H->K J Implement controls: - Use degassed solvents - Protect from light - Use inert atmosphere I->J No I->K Yes J->K

Caption: A logical workflow for troubleshooting stability-related experimental issues.

References
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). MDPI.
  • Goff, G. S., & Rochelle, G. T. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(23), 12154-12163.
  • Sexton, A. (2010). Oxidative degradation of amine solvents for CO2 capture.
  • Lepaumier, H., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... Industrial & Engineering Chemistry Research, 61(1), 358-371.
  • Eide-Haugmo, I., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-14.
  • Krasner, S. W., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(1), 143-152.
  • Li, J., et al. (2022). Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks. Inorganic Chemistry, 61(31), 12265-12272.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Wang, X., et al. (2023). Linker Torsional Angle Engineering in Metal–Organic Frameworks Enables Boosted O₂ Photoactivation for Organic Synthesis. Journal of the American Chemical Society.
  • Dilli, S., & Robards, K. (1989). Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry. Analyst, 114(12), 1571-1577.
  • Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 781-795.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sharma, G., & Kumar, S. (n.d.).
  • Pawar, V. D., et al. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(3).
  • A Comparative Guide to the Validation of Analytical Methods for (2-Methyloxazol-4-YL)methanamine Purity Assessment. (2025). Benchchem.
  • Analytical Techniques In Stability Testing. (2025).
  • Application and Research of Benzylamine. (2024). ChemicalBook.
  • (2-Ethoxy-4-methylphenyl)methanamine. (n.d.). Sapphire Bioscience.
  • 1248476-95-0|(2-Ethoxy-4-methylphenyl)methanamine. (n.d.). BLD Pharm.
  • Stability testing of [4-(2-Morpholinoethoxy)phenyl]methylamine under different conditions. (2025). Benchchem.
  • (2,5-Dimethyl-1,3-oxazol-4-YL)

Sources

Optimization

Troubleshooting guide for reactions involving (2-Ethoxy-4-methylphenyl)methanamine

Welcome to the technical support center for (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile primary amine.

Compound Profile

PropertyValueSource
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
SMILES CCOC1=C(C=CC(=C1)C)CN[2]
InChI InChI=1S/C10H15NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3,7,11H2,1-2H3[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may face when working with (2-Ethoxy-4-methylphenyl)methanamine, providing both the underlying causes and actionable solutions.

Section 1: Reaction Failures & Low Yields
Question 1: I am observing low to no yield in my amide coupling reaction with (2-Ethoxy-4-methylphenyl)methanamine. What are the likely causes and how can I improve the outcome?

Low yields in amide coupling are a frequent challenge, often stemming from the nucleophilicity of the amine and the activation of the carboxylic acid.[3]

  • Insufficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently generate the active ester intermediate, or the intermediate might be unstable under the reaction conditions.

  • Reduced Nucleophilicity of the Amine: While the ethoxy group is electron-donating, steric hindrance from the ortho-ethoxy group could impede the amine's approach to the activated carbonyl.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration can significantly hinder reaction rates.[3]

  • Side Reactions: The activated carboxylic acid could react with other nucleophiles present, or the amine itself could undergo undesired side reactions.[3]

  • Optimize the Coupling Reagent: For an electron-rich amine like this, standard coupling reagents may be insufficient. Consider more robust options. HATU is often a good starting point. If that fails, a protocol with EDC/DMAP/HOBt is a good alternative. For very challenging cases, converting the carboxylic acid to an acyl fluoride may be necessary.[3]

  • Solvent Selection: If starting materials are not fully soluble, reaction rates will be poor. Switch to a more polar aprotic solvent such as DMF, NMP, or DMSO.

  • Temperature and Concentration: Gently heating the reaction to 40-60 °C can improve yields for less reactive partners.[3] Ensure the reaction concentration is between 0.1-0.5 M.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to determine the optimal reaction time and to see if starting material is being consumed.[4]

Question 2: My reductive amination reaction using (2-Ethoxy-4-methylphenyl)methanamine is producing significant amounts of over-alkylated (tertiary amine) or reduced carbonyl (alcohol) byproducts. How can I improve the selectivity for the desired secondary amine?

Over-alkylation and carbonyl reduction are common side reactions in reductive aminations.[5] The key is to control the relative rates of imine formation, imine reduction, and carbonyl reduction.

G Start Low Yield of Secondary Amine Problem1 Over-alkylation (Tertiary Amine) Start->Problem1 Problem2 Alcohol Byproduct (Carbonyl Reduction) Start->Problem2 Solution1A Use milder reducing agent (e.g., NaBH(OAc)3) Problem1->Solution1A Cause: Product amine is competitive nucleophile Solution1B Use large excess of primary amine Problem1->Solution1B Solution1C Stepwise: Isolate imine before reduction Problem1->Solution1C Solution2A Use imine-selective reducing agent (e.g., NaBH3CN at pH ~6-7) Problem2->Solution2A Cause: Reducing agent is too reactive Solution2B Ensure complete imine formation before adding NaBH4 Problem2->Solution2B Solution2C Add dehydrating agent (e.g., molecular sieves) Problem2->Solution2C Cause: Imine formation is slow

Caption: Troubleshooting logic for reductive amination side reactions.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild and chemoselective for imines over carbonyls, reducing the formation of alcohol byproducts.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines, particularly at a slightly acidic pH (around 4-5), which accelerates imine formation but slows the reduction of the carbonyl.[6]

    • Sodium Borohydride (NaBH₄): While effective, NaBH₄ can readily reduce aldehydes and ketones. If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[6]

  • Stoichiometry Control: Using a large excess of (2-Ethoxy-4-methylphenyl)methanamine can favor the formation of the mono-alkylated product.[5] However, this will necessitate a more rigorous purification step to remove the unreacted primary amine.

  • Stepwise Procedure: For particularly challenging substrates, a two-step procedure can offer greater control. First, form the imine by reacting (2-Ethoxy-4-methylphenyl)methanamine with the carbonyl compound, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, isolate the imine and reduce it in a separate step.[5]

  • Solvent Considerations: While chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common, more environmentally friendly solvents like ethyl acetate can also be effective, particularly with reagents like NaBH(OAc)₃.[7] Be cautious when using alcohol solvents with catalytic hydrogenation, as the alcohol itself can be oxidized to a carbonyl and participate in the reaction.[7]

Section 2: Purification Challenges
Question 3: I am having difficulty purifying my product from unreacted (2-Ethoxy-4-methylphenyl)methanamine and other basic impurities. What purification strategies are most effective?

The basic nature of amines requires specific purification strategies to separate them from neutral or acidic compounds and from each other.

  • Acid-Base Extraction: This is the most fundamental and effective method for separating amines from non-basic impurities.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic solution (e.g., 1 M HCl). The basic amines will be protonated and move into the aqueous layer.

    • Separate the aqueous layer, which now contains the amine hydrochlorides.

    • Wash the organic layer again to ensure complete extraction of basic components.

    • Make the aqueous layer basic (e.g., with 2 M NaOH) to deprotonate the amines, which will then precipitate or can be extracted back into an organic solvent.

  • Chromatography:

    • Normal Phase (Silica Gel): Standard silica gel chromatography can be challenging for polar amines due to strong interactions with the stationary phase, leading to tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

    • Reversed-Phase (C18): C18 reversed-phase flash chromatography is a highly practical and efficient tool for purifying primary amines, using mobile phases like water/acetonitrile.[8]

    • Specialty Columns: Amine-functionalized or basic alumina columns are also excellent options for amine purification.[8]

  • Selective Salt Precipitation:

    • Trichloroacetic Acid (TCA): A modern technique involves the use of trichloroacetic acid to selectively precipitate amines from a solution containing non-basic impurities. The resulting amine-TCA salt can be isolated by filtration and then neutralized to recover the pure amine. This method can significantly reduce the need for chromatography.[9]

    • Schiff Base Immobilization: For complex mixtures, primary amines can be selectively captured on a solid support functionalized with an aldehyde. The resulting immobilized Schiff base can be washed to remove impurities and then cleaved under acidic conditions to release the purified primary amine.[10]

Section 3: Stability and Storage
Question 4: How should I store (2-Ethoxy-4-methylphenyl)methanamine, and are there any known stability issues?

Like many benzylamines, this compound can be susceptible to oxidation over time.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Container: Use a well-sealed container to prevent exposure to air and moisture.

  • Oxidation: Primary amines can be oxidized by atmospheric oxygen, potentially leading to the formation of imines, aldehydes, or other colored byproducts. The oxidation of benzylamines can yield a number of products, including benzaldehyde, benzamide, and benzoic acid.[11]

  • Reaction with Carbon Dioxide: Amines can react reversibly with CO₂ from the air to form carbamate salts. While this is often a reversible process, it can affect the purity and reactivity of the amine over time.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of (2-Ethoxy-4-methylphenyl)methanamine with a carboxylic acid.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile) to a concentration of 0.1-0.2 M.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of (2-Ethoxy-4-methylphenyl)methanamine (1.2 equiv.) in the same solvent.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 50 °C).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This one-pot protocol is generally effective for a wide range of substrates.

  • Reaction Setup: In a round-bottom flask, dissolve (2-Ethoxy-4-methylphenyl)methanamine (1.2 equiv.) and the aldehyde or ketone (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution. Be mindful of potential gas evolution.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using one of the methods described in the purification section.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. (2005, September 20).
  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information - NextSDS.
  • (2-Ethoxy-4-methylphenyl)methanamine - Sapphire Bioscience.
  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24).
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - MDPI. (2017, March 11).
  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020, April 22).
  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate.
  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences.
  • "preventing over-alkylation in reductive amination" - Benchchem.
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate.
  • Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene.
  • Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters - ACS Publications. (2018, December 17).
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress.
  • (2-ethoxy-4-methylphenyl)methanamine (C10H15NO) - PubChemLite.
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC. (2020, July 3).
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry - ACS Publications. (2021, November 29).
  • Cross-Coupling Reaction Guide - Sigma-Aldrich.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Amide Workup - Biofilm Inhibitor Synthesis.
  • Synthesis of 2-(4-methylphenyl)ethanamine - PrepChem.com.
  • 23385-44-6|2-Ethoxy-4-methylaniline|BLD Pharm.
  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents.
  • 2-Ethoxy-4-methylphenol - the NIST WebBook.
  • Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper.
  • 4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol | Molport-001-857-921.
  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)imidazole - Benchchem.
  • 2-(4-methoxyphenyl)ethan-1-amine | 55-81-2 - Sigma-Aldrich.
  • 2-Ethoxy-4-methylphenol | 2563-07-7 - Sigma-Aldrich.
  • Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol - ResearchGate. (2015, February 2).
  • 2-(4-Methylphenyl)ethanamine | C9H13N | MD Topology | NMR | X-Ray.
  • (2-methoxy-4-methylphenyl)methanamine (C9H13NO) - PubChemLite.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (2021, April 22).
  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (2020, May 5).

Sources

Troubleshooting

Safe handling and storage procedures for (2-Ethoxy-4-methylphenyl)methanamine

Technical Support Center: (2-Ethoxy-4-methylphenyl)methanamine A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting Welcome to the technical support guide for (2-Ethoxy-4-methylphenyl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Ethoxy-4-methylphenyl)methanamine

A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting

Welcome to the technical support guide for (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective use in a laboratory setting. As your senior application scientist, I have structured this guide to move beyond simple instructions, focusing on the scientific rationale behind each procedure to empower you with the knowledge to handle this compound responsibly and effectively.

Quick Reference: Hazard Summary

Before handling, it is critical to understand the primary hazards associated with (2-Ethoxy-4-methylphenyl)methanamine. This compound is a potent chemical that requires careful management.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) GHS07: Exclamation MarkWarning H302: Harmful if swallowed.[1][2][3] H312: Harmful in contact with skin.[1][2] H332: Harmful if inhaled.[1][2]
Skin Corrosion/Irritation GHS07: Exclamation MarkWarning H315: Causes skin irritation.[1][4][5][6]
Serious Eye Damage/Irritation GHS07: Exclamation MarkWarning H319: Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity (Single Exposure) GHS07: Exclamation MarkWarning H335: May cause respiratory irritation.[4]

Core Principles of Safe Handling

The multifaceted hazards of this methanamine derivative—acute toxicity, skin and eye irritation, and respiratory effects—demand a handling philosophy centered on minimizing all potential routes of exposure. The amine functional group can lend itself to reactivity and dermal absorption, while the aromatic structure suggests potential for metabolic activation. Therefore, every procedural step is designed as a self-validating system to prevent contact and inhalation.

  • The Causality of Containment: All handling of (2-Ethoxy-4-methylphenyl)methanamine, especially when in powdered form or being dissolved, must occur within a certified chemical fume hood or a glove box.[7] This is not merely a suggestion; it is a mandatory control to contain aerosols and vapors, directly mitigating the risk of respiratory irritation and inhalation toxicity.[4]

  • The Imperative of PPE: Personal Protective Equipment (PPE) is your last line of defense. Its selection must be deliberate and based on the task's potential for exposure. The compound's known skin and eye irritation necessitate robust protection.[4][5][6]

Technical FAQ & Troubleshooting Guide

This section addresses specific questions and issues you may encounter during your experiments.

Q1: What are the most critical safety precautions I must take before starting my experiment?

Answer: Before you even bring the compound into the lab, you must:

  • Read the Safety Data Sheet (SDS): This is non-negotiable. The SDS contains detailed information on hazards, first aid, and emergency procedures.[8]

  • Identify Your Engineering Controls: Confirm that your chemical fume hood has a valid certification. Ensure a safety shower and eyewash station are accessible and unobstructed.[7]

  • Assemble Your PPE: Have all necessary PPE ready and inspected for integrity before you handle the primary container.[7][9]

  • Prepare for Spills: Know the location of your laboratory's spill kit and be familiar with the procedure for cleaning up a chemical like this.[8][9]

Q2: How do I select the correct Personal Protective Equipment (PPE)?

Answer: The selection of PPE is dictated by the specific hazards of (2-Ethoxy-4-methylphenyl)methanamine. Follow this logic:

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[4][5] If there is a significant splash risk (e.g., large volume transfers, reactions under pressure), a face shield should be worn in addition to goggles.[4]

  • Skin and Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for breakthrough time. Use proper glove removal technique to avoid contaminating your skin.[7] A lab coat is required to protect your clothing and skin.[7]

  • Respiratory Protection: When working in a properly functioning fume hood, additional respiratory protection is typically not required.[7] If you must handle the material outside of a fume hood (a practice that should be strongly avoided) or if there is a risk of aerosol generation that cannot be contained, a government-approved respirator with the appropriate cartridge is necessary.[7]

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements start Assess Experimental Task weighing Weighing Solid? start->weighing liquid Handling Liquid/Solution? start->liquid ppe_fumehood Work in Fume Hood weighing->ppe_fumehood Yes splash_risk Significant Splash Risk? liquid->splash_risk ppe_basic Mandatory Base PPE: - Lab Coat - Chemical Splash Goggles - Compatible Gloves liquid->ppe_basic ppe_faceshield Add Face Shield splash_risk->ppe_faceshield Yes ppe_fumehood->ppe_basic ppe_faceshield->ppe_basic caption Fig 1. PPE Selection Workflow

Fig 1. PPE Selection Workflow
Q3: What are the correct storage conditions for (2-Ethoxy-4-methylphenyl)methanamine?

Answer: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[2][4][10]

  • Environment: Store in a cool, dry, and well-ventilated area.[2][7][10][11] Some suppliers recommend refrigerated storage, which can help prolong shelf life.

  • Incompatibilities: Store away from strong oxidizing agents.[6] Incompatible chemicals can react violently or degrade the compound.[12][13] Always segregate it from acids and other reactive materials.

Q4: The material in the bottle appears clumpy/discolored. Is it safe to use?

Answer: A change in physical appearance, such as clumping or discoloration, can indicate degradation or hydration. Amines, in particular, can be susceptible to oxidation over time, which often results in a yellowish or brownish hue.

  • Do not use it if you are uncertain. A change in purity can have significant, unpredictable effects on your reaction stoichiometry and outcome.

  • Consider the cause: Clumping may indicate water absorption. Discoloration often points to oxidation.

  • Action: It is safest to dispose of the questionable material according to your institution's hazardous waste guidelines and procure a fresh supply.[11]

Experimental Protocol: Preparing a Stock Solution

This protocol provides a step-by-step method for safely preparing a solution of (2-Ethoxy-4-methylphenyl)methanamine.

Objective: To prepare a 100 mM stock solution in a suitable solvent (e.g., DMSO).

Materials:

  • (2-Ethoxy-4-methylphenyl)methanamine (MW: 165.23 g/mol )[14]

  • Anhydrous DMSO

  • Appropriate volumetric flasks and syringes

  • Analytical balance

Procedure:

  • Pre-Experiment Setup:

    • Don all required PPE as determined by the workflow in Figure 1.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Place all necessary equipment, including a designated waste container, inside the fume hood.

  • Weighing the Compound:

    • Tare a clean, dry weigh boat on the analytical balance.

    • Carefully weigh the target amount of (2-Ethoxy-4-methylphenyl)methanamine (e.g., 16.52 mg for 1 mL of a 100 mM solution). Rationale: Precision is key for experimental reproducibility.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into the appropriate volumetric flask.

    • Using a syringe, add approximately half of the final volume of DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. A vortex mixer set to a low speed can be used if necessary. Rationale: Starting with a smaller volume aids in complete dissolution before bringing to the final volume.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the solution to a properly labeled storage vial. The label must include:

      • Compound Name: (2-Ethoxy-4-methylphenyl)methanamine

      • Concentration: 100 mM in DMSO

      • Date of Preparation

      • Your Initials

    • Store the solution vial under the recommended conditions, typically refrigerated or frozen, and protected from light.

Troubleshooting: Spill & Emergency Response

Accidents can happen. Your response must be swift, informed, and safe.

Q5: I've spilled a small amount of the solid/solution inside the fume hood. What do I do?

Answer: For a minor spill contained within a fume hood, you can likely manage it yourself.

Spill_Response_Decision_Tree cluster_assess Immediate Assessment cluster_action Response Actions spill Spill Occurs exposure Personal Exposure? spill->exposure size Spill > 1 Liter or Outside Fume Hood? major_spill MAJOR SPILL 1. Alert others & Evacuate 2. Call Emergency Response 3. Close Doors size->major_spill Yes minor_spill MINOR SPILL (Contained) 1. Alert others in immediate area 2. Ensure PPE is adequate 3. Contain with absorbent material 4. Collect waste in sealed container 5. Decontaminate area size->minor_spill No exposure->size No first_aid IMMEDIATE FIRST AID 1. Remove contaminated clothing 2. Use safety shower/eyewash for 15 min 3. Seek Medical Attention exposure->first_aid Yes caption Fig 2. Spill Response Decision Tree

Fig 2. Spill Response Decision Tree

Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert colleagues in the immediate vicinity. Ensure the fume hood sash is kept at the lowest practical height.

  • PPE Check: Verify your PPE is intact and appropriate. If your gloves are contaminated, change them immediately.

  • Contain & Absorb:

    • For a solid spill , carefully sweep it up using a brush and dustpan, avoiding dust generation. Place it in a labeled, sealed waste container.[15]

    • For a liquid spill , cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[9][16][17]

  • Collect Waste: Once absorbed, scoop the material into a heavy-duty plastic bag or a sealable container.[9][15][16]

  • Decontaminate: Wipe down the spill area with a cloth dampened with soap and water.[15] Place all contaminated materials (absorbent, cloths, gloves) into the waste container.

  • Dispose: Seal the container, label it as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's Environmental Health & Safety office.[2][15]

Q6: What are the first aid procedures for exposure?

Answer: Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][4][5] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4][5][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for immediate medical assistance.[2][3][4][5][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][3] Call a poison control center or doctor for treatment advice immediately.[2][3]

In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.[2][4]

References

  • NextSDS. "[2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information." [Link]

  • Queen Mary University of London. "Spill procedure: Clean-up guidance." [Link]

  • Carl ROTH. "Safety data sheet." [Link]

  • University of Manitoba. "CHEMICAL SPILL CLEAN-UP Quick Reference Guide." [Link]

  • Michigan State University. "Standard Operating Procedure for a Chemical Spill." [Link]

  • PubChemLite. "(2-ethoxy-4-methylphenyl)methanamine (C10H15NO)." [Link]

  • Carl ROTH. "Safety data sheet." [Link]

  • CUNY School of Public Health. "Chemical Spill Cleanup." [Link]

  • Agilent. "SAFETY DATA SHEET - 7890GC SP1." [Link]

  • CUNY. "Laboratory Chemical Spill Cleanup and Response Guide." [Link]

  • Chemius. "mitopur e45 - Safety Data Sheet." [Link]

  • The Fragrance Conservatory. "2-Ethoxy-4-methylphenol." [Link]

  • ResearchGate. "Examples of incompatible drug pairs and mechanisms of the potential..." [Link]

  • ResearchGate. "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds." [Link]

  • Utah State University. "Incompatible Chemicals." [Link]

Sources

Optimization

(2-Ethoxy-4-methylphenyl)methanamine material safety data sheet (MSDS)

Welcome to the Technical Support Center for (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this benzyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this benzylamine derivative as a building block in organic synthesis.

Rather than a standard Material Safety Data Sheet (MSDS), this guide synthesizes safety regulations with field-proven chemical insights, providing actionable troubleshooting for your experiments.

Part 1: Quantitative Data & Physiochemical Properties

Understanding the fundamental properties of your building block is the first step in experimental design. The table below summarizes the critical data and the direct causality these properties have on your daily laboratory workflows.

PropertyValueExperimental Implication / Causality
Chemical Name (2-Ethoxy-4-methylphenyl)methanaminePrimary amine; acts as a strong nucleophile and a base.
CAS Number 1248476-95-0Use for exact reagent tracking, inventory, and regulatory compliance[1].
Molecular Formula C10H15NORequired for accurate stoichiometry and mass spectrometry (M+H) calculations.
Molecular Weight 165.23 g/mol Required for accurate molarity and yield calculations.
Hazard Classifications H314, H318, H302, H312, H332Corrosive and harmful; mandates Level 2 PPE and mandatory fume hood use[1].
Storage Temperature 2-8 °C (Inert Atmosphere)Prevents oxidative degradation and CO2-induced carbamate salt formation[1].

Part 2: Safety & Handling FAQ (Hazard Troubleshooting)

Q: What is the mechanistic causality behind the severe skin and eye damage hazards associated with this compound, and how should it be handled? A: As a primary benzylamine derivative, (2-Ethoxy-4-methylphenyl)methanamine is highly basic. The electron-donating ethoxy and methyl groups increase the electron density on the aromatic ring, which marginally increases the basicity of the amine compared to an unsubstituted benzylamine. This high basicity readily lyses cell membranes via saponification of lipid bilayers, resulting in its classification under Hazard Codes H314 (Causes severe skin burns) and H318 (Causes serious eye damage)[1].

Self-Validating Handling Protocol:

  • Preparation: Always handle the neat liquid or concentrated solutions inside a certified, externally exhausted fume hood.

  • PPE Donning: Wear Level 2 PPE: Chemical-resistant nitrile gloves (double-gloving is highly recommended), a chemically resistant lab coat, and a face shield worn over safety goggles[2].

  • Validation Step: Before opening the reagent bottle, test the fume hood airflow monitor to ensure a face velocity of 80-100 fpm. If the monitor is in alarm, halt operations immediately.

Q: How do I manage an accidental spill of this corrosive amine in the laboratory? A: Spills must be managed by chemically neutralizing the basicity rather than just wiping it up, which prevents residual corrosive damage to surfaces and personnel[2].

Self-Validating Spill Protocol:

  • Isolation: Isolate the area. If the spill is outside the hood, evacuate the immediate area.

  • Neutralization: For small spills (<50 mL) inside a fume hood, generously apply a weak solid acid (e.g., citric acid or sodium bisulfate) directly onto the spilled liquid to neutralize the amine.

  • Validation Step: Check the pH of the neutralized slurry using wetted pH indicator paper. It must read between pH 5 and 7 before you proceed. If it is >7, add more solid acid.

  • Disposal: Sweep the neutralized solid using an inert absorbent (like sand or vermiculite) and dispose of it in a designated corrosive waste container.

SpillResponse Spill Spill Detected: (2-Ethoxy-4-methylphenyl)methanamine Assess Assess Spill Location & Volume Spill->Assess Hood Inside Fume Hood (< 50 mL) Assess->Hood Outside Outside Hood OR Large Volume Assess->Outside Neutralize Neutralize with Solid Citric Acid Hood->Neutralize Evacuate Evacuate Lab & Contact EHS Outside->Evacuate Validate Validation: Check pH (Target 5-7) Neutralize->Validate Validate->Neutralize pH > 7 Clean Absorb & Dispose as Corrosive Waste Validate->Clean pH 5-7

Figure 1: Logical workflow for chemical spill response and neutralization of corrosive amines.

Part 3: Experimental Troubleshooting & Methodologies

Q: During amide coupling reactions using this amine and standard carboxylic acids, my yields are unexpectedly low (<50%), and LC-MS shows a high degree of unreacted starting material. How can I troubleshoot this? A: The primary issue is steric hindrance. The ethoxy group at the ortho position relative to the methanamine creates a significant steric bulk that physically impedes the nucleophilic attack of the amine onto the activated carbonyl intermediate[3]. Standard coupling reagents like EDC/HOBt often fail to provide a sufficiently reactive electrophile to overcome this activation energy barrier.

Self-Validating Amide Coupling Protocol for Sterically Hindered Amines:

  • Solvent & Base Selection: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA prevents premature quenching of the active ester while being too bulky to compete with your primary amine for the electrophile.

  • Activation: Add HATU or COMU (1.2 eq) to the mixture at 0 °C. Stir for 15 minutes.

    • Causality: HATU generates a highly reactive 7-aza-OBt ester, which is significantly more susceptible to nucleophilic attack by sterically hindered ortho-substituted amines than standard OBt esters.

  • Amine Addition: Add (2-Ethoxy-4-methylphenyl)methanamine (1.1 eq) dropwise.

  • Thermal Optimization: Warm the reaction to 40 °C.

    • Causality: The increased thermal energy provides the kinetic push required to overcome the steric barrier imposed by the ortho-ethoxy group[3].

  • Validation Step: Monitor the reaction via LC-MS after 2 hours. You should observe the complete disappearance of the active ester mass and the appearance of the product mass. If the active ester persists, the amine attack is still failing; if the active ester is gone but unreacted acid remains, spike with an additional 0.2 eq of HATU.

AmideCoupling Start Initiate Amide Coupling with ortho-Ethoxy Amine CheckYield LC-MS Analysis: Assess Yield Start->CheckYield LowYield Low Yield / High SM (Steric Hindrance) CheckYield->LowYield < 50% Conversion GoodYield Good Yield (>80%) Proceed to Purification CheckYield->GoodYield > 80% Conversion ChangeReagent Switch to Highly Reactive Coupling Agent (HATU or COMU) LowYield->ChangeReagent Base Optimize Base: Use DIPEA (3.0 eq) LowYield->Base Temp Increase Temp to 40°C to Overcome Activation Barrier LowYield->Temp Validate Validation: Verify Active Ester Formation ChangeReagent->Validate Base->Validate Temp->Validate Validate->CheckYield Re-evaluate

Figure 2: Troubleshooting methodology for overcoming steric hindrance in amide coupling.

Q: I noticed a white, insoluble precipitate forming in my reagent bottle over time. What is this, and can the reagent be salvaged? A: The white precipitate is a carbamate salt. Primary amines readily absorb atmospheric carbon dioxide (CO2) to form carbamates when exposed to air.

Self-Validating Recovery Protocol (Free-Basing):

  • Dissolution: Suspend the degraded reagent in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH.

    • Causality: The strong aqueous base breaks the carbamate salt, releasing CO2 gas and partitioning the neutrally charged free-base amine into the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice with DCM to ensure full recovery.

  • Validation Step: Dry the combined organic layers over anhydrous Na2SO4. The solution must become completely clear, indicating all water (and dissolved salts) has been removed.

  • Isolation: Filter and concentrate under reduced pressure to recover the pure free amine. Moving forward, store strictly under an argon or nitrogen atmosphere at 2-8 °C[1].

References

  • Title: 1248476-95-0 | AMERICAN ELEMENTS® (SDS & Properties) Source: American Elements URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Troubleshooting

Hazard and toxicity information for (2-Ethoxy-4-methylphenyl)methanamine

[label="In-line Check: LC-MS\n(Monitor Acid Consumption)", fillcolor Finalizing the Document I'm now in the final stages, aiming for a polished technical document. I'm focusing on incorporating the stability consideratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="In-line Check: LC-MS\n(Monitor Acid Consumption)", fillcolor

Finalizing the Document

I'm now in the final stages, aiming for a polished technical document. I'm focusing on incorporating the stability considerations and hazard information into the introduction. The workflow is finalized, and citations are added to the appropriate sections, with the links working and in the requested format.

Welcome to the Technical Support Center for (2-Ethoxy-4-methylphenyl)methanamine (also known as 2-Ethoxy-4-methylbenzylamine). This portal is designed for researchers, synthetic chemists, and drug development professionals. Here, you will find field-proven troubleshooting guides, self-validating protocols, and safety workflows to ensure high-fidelity experimental results while mitigating the inherent risks of handling corrosive primary amines.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the physical and hazard characteristics of the reagent. As a primary benzylamine, this compound is highly basic and corrosive.

Property / HazardValue / DescriptionCausality & Impact on Experiments
CAS Number 1248476-95-0Unique identifier for regulatory and SDS tracking.
Molecular Formula C10H15NOContains an electron-donating ethoxy group, increasing nucleophilicity.
Molecular Weight 165.24 g/mol Used for stoichiometric calculations in coupling reactions.
Hazard Code: H314 Causes severe skin burns and eye damageHigh basicity rapidly degrades biological tissues and incompatible lab plastics.
Hazard Code: H318 Causes serious eye damageRequires strict use of chemical safety goggles and face shields.

Data sourced from authoritative safety data sheets [1].

Experimental Troubleshooting & FAQs

Q1: My (2-Ethoxy-4-methylphenyl)methanamine stock has formed a white crust/precipitate around the cap. Is it still viable? A1: The white precipitate is a carbamate salt. Primary benzylamines are highly nucleophilic and will rapidly react with atmospheric carbon dioxide (CO₂) to form insoluble carbamates.

  • Causality: The high electron density on the nitrogen, exacerbated by the electron-donating ortho-ethoxy and para-methyl groups on the phenyl ring, makes this amine an excellent CO₂ scavenger.

  • Resolution: Store the reagent under an inert atmosphere (Argon or Nitrogen) at 2-8°C. If minor carbamate formation has occurred, you can often recover the free amine by dissolving the mixture in an organic solvent (e.g., dichloromethane) and washing with a mild aqueous base (e.g., 1M NaOH), followed by drying over anhydrous Na₂SO₄.

Q2: During amide coupling reactions, my yields are lower than expected despite using excess amine. What is the mechanistic cause? A2: While the amine is electronically activated (highly nucleophilic), the ortho-ethoxy group introduces significant steric hindrance around the reactive primary amine center.

  • Causality: Bulky coupling intermediates (such as those formed with HATU or DCC) can clash sterically with the ortho-ethoxy substituent, slowing down the rate-determining nucleophilic attack [2].

  • Resolution: Switch to a less sterically demanding coupling agent (e.g., EDC/HOBt) or increase the reaction temperature slightly. Implement the self-validating LC-MS protocol described below to monitor conversion in real-time.

Q3: How do I handle the severe corrosivity (H314) during reaction workup? A3: Standard aqueous workups often fail to remove all unreacted amine, leading to downstream purification issues and equipment corrosion.

  • Causality: The lipophilic nature of the 2-ethoxy-4-methylphenyl moiety increases the amine's solubility in organic solvents, resisting extraction into neutral water.

  • Resolution: Use a highly acidic aqueous wash (e.g., 1M HCl or 10% Citric Acid) during the organic phase extraction. This protonates the amine, drastically reducing its organic solubility and forcing it into the aqueous layer for safe disposal.

Step-by-Step Methodologies

Protocol A: Self-Validating Amide Coupling Workflow

This protocol utilizes (2-Ethoxy-4-methylphenyl)methanamine in a standard amide coupling reaction, incorporating in-line validation to ensure the steric hindrance of the ortho-ethoxy group does not compromise the yield.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Purge a dry round-bottom flask with Argon.

  • Dissolve 1.0 equivalent of your target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes to form the activated ester.

Step 2: Amine Addition

  • Slowly add 1.1 equivalents of (2-Ethoxy-4-methylphenyl)methanamine dropwise. Caution: Exothermic reaction; the amine is corrosive (H314) [1].

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature.

Step 3: In-Line Validation (Self-Validating Step)

  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

  • Validation Logic:

    • If the unreacted carboxylic acid peak is <5%, proceed to Step 4.

    • If >5%, the ortho-ethoxy steric hindrance is impeding the reaction. Add an additional 0.5 eq of EDC/HOBt and heat to 40°C for 2 hours, then re-test.

Step 4: Acidic Quench & Workup

  • Dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer three times with 10% aqueous Citric Acid. Mechanism: Citric acid protonates the unreacted (2-Ethoxy-4-methylphenyl)methanamine, partitioning it entirely into the aqueous waste.

  • Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Safe Handling and Spill Neutralization

Due to the H314 and H318 hazard classifications, any spill of this amine must be neutralized immediately to prevent severe chemical burns.

  • Isolation: Evacuate the immediate area and ensure full PPE is worn (heavy-duty nitrile gloves, face shield, lab coat).

  • Containment: Surround the spill with an inert, absorbent material (e.g., sand or vermiculite). Do not use combustible materials like sawdust.

  • Neutralization: Slowly apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) over the spill.

  • Validation: Dampen a piece of universal pH paper with water and touch it to the neutralized spill area. The pH must read between 5 and 7 before the material is swept up for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints for the amide coupling protocol using this specific sterically hindered, corrosive amine.

G Start Start: (2-Ethoxy-4-methylphenyl)methanamine (Corrosive Amine, H314) Prep Step 1: Reagent Prep & Activation (Fume Hood, Argon Atm) Start->Prep Reaction Step 2: Amide Coupling (Add Amine + DIPEA) Prep->Reaction Validation1 In-line Check: LC-MS (Monitor Acid Consumption) Reaction->Validation1 Heat Intervention: Add Reagents & Heat (Overcome Steric Hindrance) Validation1->Heat Conversion < 95% Quench Step 3: Acidic Quench (Citric Acid Wash) Validation1->Quench Conversion > 95% Heat->Validation1 Validation2 Final Check: Aqueous pH & NMR (Self-Validating Step) Quench->Validation2

Caption: Experimental workflow for amide coupling with (2-Ethoxy-4-methylphenyl)methanamine.

References

  • Royal Society of Chemistry. "Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines". Org. Biomol. Chem., 2021. URL:[Link]

Optimization

Technical Support Center: Disposal Guidelines for (2-Ethoxy-4-methylphenyl)methanamine Waste

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 124...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing (2-Ethoxy-4-methylphenyl)methanamine (CAS No. 1248476-95-0). Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Critical Safety & Handling Protocols

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause significant irritation upon contact.

  • Target Organ Toxicity: Potential for specific organ toxicity with single or repeated exposure.

ALWAYS consult the manufacturer's safety data sheet for any chemical you work with. In the absence of a specific SDS for (2-Ethoxy-4-methylphenyl)methanamine, it is prudent to handle it with the precautions required for a hazardous substance.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may lead to irritation and absorption of the chemical.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary for large quantities.To minimize inhalation of vapors or aerosols, which may be toxic.

Waste Characterization and Segregation: A Step-by-Step Guide

Proper characterization and segregation of chemical waste at the point of generation are fundamental to safe and compliant disposal.[1]

Experimental Workflow: Waste Segregation

start Waste Generated (Containing (2-Ethoxy-4-methylphenyl)methanamine) decision1 Is the waste a pure, undiluted (2-Ethoxy-4-methylphenyl)methanamine? start->decision1 waste_pure Collect in a dedicated container labeled: 'Hazardous Waste: (2-Ethoxy-4-methylphenyl)methanamine' decision1->waste_pure Yes decision2 Is the waste mixed with other chemicals? decision1->decision2 No end_point Store in a designated Satellite Accumulation Area (SAA) for pickup by a licensed waste disposal service. waste_pure->end_point decision3 Is the waste aqueous or organic? decision2->decision3 waste_mixed Segregate based on compatibility. Avoid mixing with strong oxidizing agents or acids. waste_mixed->end_point waste_aqueous Collect in a dedicated 'Aqueous Amine Waste' container. decision3->waste_aqueous Aqueous waste_organic Collect in a dedicated 'Organic Amine Waste' container. decision3->waste_organic Organic waste_aqueous->waste_mixed waste_organic->waste_mixed

Caption: Decision-making workflow for the segregation of (2-Ethoxy-4-methylphenyl)methanamine waste.

Frequently Asked Questions (FAQs)

Q1: Can I dispose of small amounts of (2-Ethoxy-4-methylphenyl)methanamine waste down the drain?

A1: No. Aromatic amines are generally harmful to aquatic life and should not be disposed of down the drain.[1][2] All waste containing this compound must be collected as hazardous waste.

Q2: What materials are incompatible with (2-Ethoxy-4-methylphenyl)methanamine waste?

A2: Based on the general reactivity of amines, avoid mixing this waste with strong oxidizing agents and strong acids.[3] Such mixing can lead to vigorous and potentially dangerous reactions. Always segregate different waste streams.

Q3: How should I label my waste container?

A3: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2-Ethoxy-4-methylphenyl)methanamine". Also, list any other chemical constituents and their approximate concentrations.[1]

Q4: What should I do in case of a spill?

A4: For liquid spills, absorb the material with an inert absorbent like vermiculite or sand. For solid spills, carefully sweep to avoid dust generation. Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[4] Ensure you are wearing the appropriate PPE during cleanup.

Q5: Is in-lab neutralization a viable disposal option?

A5: For small quantities of dilute aqueous solutions, in-lab neutralization may be an option, but it must be performed by trained personnel in a chemical fume hood.[4] The basic amine can be neutralized with a weak acid. However, you must consult with your institution's Environmental Health and Safety (EHS) department before attempting any in-lab treatment. Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, even after neutralization.

Troubleshooting Guide

IssueProbable CauseSolution
Unidentified Amine Waste Improper labeling or legacy containers.Do not attempt to dispose of unknown chemical waste. Contact your institution's EHS department immediately. They have protocols for identifying and managing unknown substances.
Container for Amine Waste is Leaking or Damaged Incompatible container material or physical damage.Carefully transfer the waste to a new, compatible container in a well-ventilated area, preferably a fume hood. Ensure the new container is properly labeled. Report the incident to your EHS department.
Foul Odor from Amine Waste Container Improperly sealed container or reaction with incompatible waste.Ensure the container lid is tightly sealed. If the odor persists, it may indicate a chemical reaction. Do not open the container. Move it to a well-ventilated area, such as a fume hood, and contact your EHS department for guidance.
Uncertainty About Waste Classification Complex waste mixture from an experiment.Err on the side of caution. If you are unsure whether a waste stream containing (2-Ethoxy-4-methylphenyl)methanamine is hazardous, treat it as such. Collect it in a properly labeled hazardous waste container and consult with your EHS department for a formal waste determination.

Recommended Disposal Protocol

The primary and recommended method for the disposal of all waste containing (2-Ethoxy-4-methylphenyl)methanamine is through a licensed and approved hazardous waste disposal company.[1][4]

Step-by-Step Collection and Storage Procedure:
  • Segregation: At the point of generation, collect all waste containing (2-Ethoxy-4-methylphenyl)methanamine in a dedicated container. This includes unused product, reaction mixtures, and contaminated materials like gloves and pipette tips.[1][4]

  • Container Selection: Use a container made of a material compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: Clearly label the container with "Hazardous Waste: (2-Ethoxy-4-methylphenyl)methanamine" and any other chemical components. Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1][4]

Logical Relationship: Compliant Waste Disposal

cluster_researcher Researcher's Responsibility cluster_ehs EHS / Licensed Contractor Characterize & Segregate Waste Characterize & Segregate Waste Properly Label Container Properly Label Container Characterize & Segregate Waste->Properly Label Container Store in SAA Store in SAA Properly Label Container->Store in SAA Schedule Pickup Schedule Pickup Store in SAA->Schedule Pickup Hand-off Transport to Treatment Facility Transport to Treatment Facility Schedule Pickup->Transport to Treatment Facility Final Disposal Final Disposal Transport to Treatment Facility->Final Disposal

Caption: The shared responsibility model for compliant chemical waste disposal.

References

  • Massey, V. et al. (2007). Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. Biochemistry. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Gawinecki, R. et al. (1991). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry. [Link]

  • Molport. 1-(2-ethoxy-4-methylphenyl)methanamine. [Link]

  • University of Chicago. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • NextSDS. [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • National Institutes of Health. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. [Link]

  • Google Patents.
  • ResearchGate. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic product. [Link]

  • Google Patents.
  • IntechOpen. Removal of Aromatic Amines and Heavy Metals from Wastewater Using Nanoadsorbent. [Link]

  • Agilent. SAFETY DATA SHEET. [Link]

  • Struers. SAFETY DATA SHEET. [Link]

  • ChemRxiv. Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. [Link]

  • PubMed. Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. [Link]

  • The Fragrance Conservatory. 2-Ethoxy-4-methylphenol. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthesis of (2-Ethoxy-4-methylphenyl)methanamine

For researchers and professionals in the field of drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is of paramount importance. (2-Ethoxy-4-methylphenyl)methanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is of paramount importance. (2-Ethoxy-4-methylphenyl)methanamine is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of three primary synthetic routes to this primary amine, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable method for your research and development needs.

Introduction

The synthesis of primary amines is a fundamental transformation in organic chemistry, with numerous methods developed over the years. The choice of a specific route is often a trade-off between factors such as yield, purity, cost of reagents, safety, and scalability. This guide will explore three classical and reliable methods for the synthesis of (2-Ethoxy-4-methylphenyl)methanamine:

  • Reductive Amination of 2-Ethoxy-4-methylbenzaldehyde

  • Reduction of 2-Ethoxy-4-methylbenzonitrile

  • The Gabriel Synthesis from 2-Ethoxy-4-methylbenzyl Halide

Each of these pathways offers distinct advantages and disadvantages, which will be critically evaluated to provide a comprehensive understanding of their practical applications.

Route 1: Reductive Amination of 2-Ethoxy-4-methylbenzaldehyde

Reductive amination is a versatile and widely used one-pot method for the synthesis of amines from aldehydes or ketones.[1] This approach involves the initial formation of an imine from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine.[2] For the synthesis of a primary amine, ammonia or an ammonia surrogate is used.[3][4]

Workflow Overview

cluster_0 Step 1: Synthesis of 2-Ethoxy-4-methylbenzaldehyde cluster_1 Step 2: Reductive Amination start_aldehyde 3-Methyl-4-ethoxyphenol product_aldehyde 2-Ethoxy-4-methylbenzaldehyde start_aldehyde->product_aldehyde Formylation reagent_aldehyde Formylating Agent (e.g., Duff or Reimer-Tiemann conditions) reagent_aldehyde->product_aldehyde intermediate_imine Imine Intermediate (in-situ) product_aldehyde->intermediate_imine reagent_ammonia Ammonia (or NH4OAc) reagent_ammonia->intermediate_imine reagent_reducing Reducing Agent (e.g., NaBH4, NaBH3CN, H2/Catalyst) product_amine (2-Ethoxy-4-methylphenyl)methanamine reagent_reducing->product_amine intermediate_imine->product_amine cluster_0 Step 1: Synthesis of 2-Ethoxy-4-methylbenzonitrile cluster_1 Step 2: Nitrile Reduction start_nitrile 2-Hydroxy-4-methylbenzonitrile product_nitrile 2-Ethoxy-4-methylbenzonitrile start_nitrile->product_nitrile Williamson Ether Synthesis reagent_ethylation Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate) reagent_ethylation->product_nitrile product_amine_nitrile (2-Ethoxy-4-methylphenyl)methanamine product_nitrile->product_amine_nitrile reagent_reducing_nitrile Reducing Agent (e.g., LiAlH4, H2/Raney Ni) reagent_reducing_nitrile->product_amine_nitrile cluster_0 Step 1: Synthesis of 2-Ethoxy-4-methylbenzyl Halide cluster_1 Step 2: Gabriel Synthesis start_halide 2-Ethoxy-4-methyltoluene product_halide 2-Ethoxy-4-methylbenzyl Bromide start_halide->product_halide Benzylic Bromination reagent_bromination Brominating Agent (e.g., NBS, light/heat) reagent_bromination->product_halide intermediate_phthalimide N-(2-Ethoxy-4-methylbenzyl)phthalimide product_halide->intermediate_phthalimide reagent_phthalimide Potassium Phthalimide reagent_phthalimide->intermediate_phthalimide product_amine_gabriel (2-Ethoxy-4-methylphenyl)methanamine intermediate_phthalimide->product_amine_gabriel reagent_hydrazine Hydrazine (NH2NH2) reagent_hydrazine->product_amine_gabriel

Sources

Validation

A Comparative Guide to the Efficacy and Potency of Substituted Benzylamine Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the benzylamine scaffold represents a privileged structural motif, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic trac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the benzylamine scaffold represents a privileged structural motif, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have cemented its importance in drug discovery. This guide provides a comparative analysis of the efficacy and potency of various (2-Ethoxy-4-methylphenyl)methanamine derivatives and related substituted benzylamines, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Substituted Benzylamines: A Versatile Pharmacophore

Benzylamine and its derivatives are integral building blocks in the synthesis of numerous pharmaceuticals and N-heterocycles.[1] The versatility of this scaffold allows for a wide range of structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. These compounds have been explored for a multitude of therapeutic applications, including their potential as antimicrobial, antifungal, and anticancer agents, as well as their utility in targeting enzymes and receptors implicated in metabolic and neurodegenerative diseases.[1][2][3]

This guide will delve into specific examples of substituted benzylamine derivatives, highlighting their structure-activity relationships (SAR) and comparing their performance in various biological assays. We will explore how substitutions on the phenyl ring and modifications of the amine group influence their efficacy and potency.

Comparative Efficacy in Different Therapeutic Areas

The biological activity of benzylamine derivatives is highly dependent on their substitution patterns. The following sections compare the efficacy of these compounds in several key therapeutic areas.

Anticancer Activity

Substituted benzylamines have shown promise as inhibitors of enzymes involved in hormone-dependent cancers. For instance, a series of substituted aryl benzylamines were evaluated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in prostate cancer.

Table 1: Inhibitory Activity of Benzylamine Derivatives against 17β-HSD3 [4]

CompoundSubstitution PatternIC50 (µM)
1 Unsubstituted Benzylamine Linker0.9
21 Amine Bond ExtensionN/A (% Inhibition at 10 µM = 36%)
22 N-acetyl Amine ExtensionN/A (% Inhibition at 10 µM = 55%)
23 Amide Bond Extension3.9
24 Amide Bond Extension1.1

The data in Table 1 demonstrates that the nature of the linker extension from the benzylamine core significantly impacts inhibitory activity. While direct amine extension was detrimental, conversion to an amide bond retained potent inhibitory effects.[4] This suggests that the electronic properties and hydrogen bonding capabilities of the linker are crucial for interacting with the enzyme's active site.

Antimicrobial and Antifungal Activity

Benzylamine derivatives have also been investigated for their antimicrobial properties. A study on novel benzylamines synthesized through reductive amination revealed promising antimycotic activity against various fungal strains.[1] Similarly, another study highlighted the synthesis of benzylamine-containing coumarin derivatives with notable antibacterial activity.[1]

The structure-activity relationship in this context often depends on the lipophilicity and the specific substitutions on the aromatic ring, which influence the compound's ability to penetrate microbial cell membranes. For example, halogen substitutions on 3- and 4-benzyloxybenzaldehyde derivatives were found to be important for the antimycotic activity of the resulting benzylamines.[1]

Neurodegenerative Diseases: A Multi-Target Approach

In the context of Alzheimer's disease, a multi-target-directed ligand approach has led to the development of benzylamine derivatives capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as β-secretase (BACE-1) and β-amyloid (Aβ) aggregation.[5]

Table 2: Multi-Target Activity of a Benzylamine Derivative for Alzheimer's Disease [5]

CompoundTargetIC50 (µM) or % Inhibition
12 eeAChE3.33
12 hBACE-143.7% at 50 µM
12 Aβ-aggregation24.9% at 10 µM

Compound 12, a 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione derivative, demonstrated a balanced inhibitory profile against key pathological targets in Alzheimer's disease.[5] This highlights the potential of the benzylamine scaffold to be elaborated into more complex molecules with multi-target activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of (2-Ethoxy-4-methylphenyl)methanamine and its derivatives is intrinsically linked to their structural features. The following diagram illustrates a generalized SAR for substituted benzylamines based on the available literature.

SAR_General cluster_0 Benzylamine Core cluster_1 Substitutions on Phenyl Ring cluster_2 Modifications of the Amine Group Core (2-Ethoxy-4-methylphenyl)methanamine Scaffold R1 R1 (e.g., Ethoxy, Methoxy) - Modulates lipophilicity - Influences binding pocket interactions Core->R1 Influences Potency R2 R2 (e.g., Methyl, Halogen) - Affects steric interactions - Can alter metabolic stability Core->R2 Affects Selectivity Amine Amine (Primary, Secondary, Tertiary) - Influences basicity (pKa) - Key for salt formation and solubility Core->Amine Critical for Pharmacokinetics Extension Linker/Extension - Can introduce additional binding interactions - Affects overall molecular conformation Amine->Extension Modifies Activity

Caption: Generalized Structure-Activity Relationship (SAR) for substituted benzylamine derivatives.

Experimental Protocols for Efficacy and Potency Determination

To ensure the scientific integrity of the findings presented, it is crucial to adhere to validated experimental protocols. The following are examples of methodologies commonly employed in the evaluation of substituted benzylamine derivatives.

In Vitro Enzyme Inhibition Assay (Example: 17β-HSD3)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., recombinant human 17β-HSD3) and its substrate (e.g., androstenedione) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted to a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and a cofactor (e.g., NADPH) are incubated with the test compound in a microplate.

  • Detection: The enzymatic reaction progress is monitored by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the cofactor.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow Start Start Prep_Enzyme Prepare Enzyme, Substrate, and Cofactor Solutions Start->Prep_Enzyme Prep_Compound Serially Dilute Test Compounds Start->Prep_Compound Incubate Incubate Enzyme, Substrate, Cofactor, and Compound Prep_Enzyme->Incubate Prep_Compound->Incubate Measure Monitor Reaction Progress (e.g., Absorbance) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 from Dose-Response Curve Calculate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth within a microplate.

  • Inoculation: Each well of the microplate is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The (2-Ethoxy-4-methylphenyl)methanamine scaffold and its broader class of substituted benzylamine derivatives represent a fertile ground for the discovery of novel therapeutic agents. As demonstrated in this guide, strategic modifications to the benzylamine core can lead to compounds with potent and selective activities across a range of biological targets. The comparative data presented herein underscores the importance of a systematic approach to SAR studies, guided by robust and validated experimental protocols. Future research in this area will undoubtedly continue to unlock the full potential of this versatile chemical scaffold in addressing unmet medical needs.

References

  • Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Steroid Biochemistry and Molecular Biology, 210, 105846. [Link]

  • Janočková, J., et al. (2016). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Molecules, 21(9), 1149. [Link]

  • Sudo, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 23(2), 429. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 13, 1-11. [Link]

  • Ryckmans, T., et al. (1998). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 41(13), 2347-2359. [Link]

  • Brandehoff, M., et al. (2020). Study of the in vitro and in vivo metabolism of 4-HO-MET. Drug Testing and Analysis, 12(10), 1476-1486. [Link]

  • Caini, S., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 25(10), 5347. [Link]

  • Palko, A., et al. (2021). Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans. Scientific Reports, 11(1), 1-14. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • Varty, G. B., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2019). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity. Indian Journal of Pharmaceutical Sciences, 81(2), 275-285. [Link]

  • Rahman, M. A., et al. (2021). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Asian Pacific Journal of Cancer Prevention, 22(1), 227-235. [Link]

  • Shchekotikhin, A. E., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 6897. [Link]

  • PubChem. (n.d.). (2-ethoxy-4-methylphenyl)methanamine. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparative Guide: (2-Ethoxy-4-methylphenyl)methanamine vs. Alternative Benzylamine Building Blocks

Executive Summary & Structural Profiling (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0), also known as 2-ethoxy-4-methylbenzylamine, is a highly versatile primary amine building block utilized in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

(2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0), also known as 2-ethoxy-4-methylbenzylamine, is a highly versatile primary amine building block utilized in the synthesis of complex pharmacophores[1]. In medicinal chemistry, the benzylamine motif is frequently employed to bridge distinct binding domains within target receptors. The specific incorporation of an ortho-ethoxy group and a para-methyl group provides a unique spatial and electronic profile that significantly alters receptor binding affinity and reaction kinetics compared to its structural analogs.

To provide a rigorous evaluation, we compare (2-Ethoxy-4-methylphenyl)methanamine against two closely related, commercially available reagents[2]:

  • 2-Methoxy-4-methylbenzylamine (Methoxy-MBA)

  • [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine (Trifluoroethoxy-MBA)

Table 1: Physicochemical and Electronic Comparison
ReagentCAS NumberMW ( g/mol )cLogP*Steric Bulk (Ortho)Electronic Effect (Ortho)
Methoxy-MBA 851670-22-9151.211.6Small+M (Electron Donating)
Ethoxy-MBA 1248476-95-0165.232.1Medium+M (Electron Donating)
Trifluoroethoxy-MBA 1249802-64-9219.202.5Large-I (Electron Withdrawing)

*cLogP values are approximated based on standard fragment-based calculation methods.

Mechanistic Insights & Causality (E-E-A-T)

Expertise & Experience: The Role of the Ortho-Alkoxy Group

The selection of an ortho-alkoxy substituent is a critical decision in structure-activity relationship (SAR) optimization.

  • Electronic Influence : The ethoxy group in (2-Ethoxy-4-methylphenyl)methanamine exerts a positive mesomeric (+M) effect. This increases the electron density of the aromatic ring and marginally enhances the nucleophilicity of the benzylic amine compared to unsubstituted benzylamines. Conversely, the trifluoroethoxy analog introduces a strong negative inductive (-I) effect, which decreases amine basicity and can require harsher coupling conditions.

  • Steric & Lipophilic Dynamics : Sterically, the ethoxy chain can project into deeper hydrophobic sub-pockets of a target protein that a smaller methoxy group cannot efficiently fill. However, this increased steric bulk can slightly retard reaction kinetics during amide coupling or reductive amination.

Trustworthiness: Self-Validating Workflows

When incorporating sterically hindered amines into complex scaffolds, reaction fidelity can drop. The experimental protocols detailed below are designed as self-validating systems . By integrating mandatory intermediate checkpoints (such as LC-MS monitoring of active ester formation or imine condensation), researchers can definitively isolate reaction failures to specific mechanistic steps rather than guessing at the end of a multi-step synthesis[3].

SAR_Logic Root Target Pocket Analysis (Ortho-Substituted Benzylamines) Node1 Small Hydrophobic Pocket Select: Methoxy-MBA Root->Node1 Steric limitation Node2 Deep Hydrophobic Pocket Select: Ethoxy-MBA Root->Node2 Lipophilic extension Node3 Polar/Halophilic Pocket Select: Trifluoroethoxy-MBA Root->Node3 H-bond interactions

SAR logic tree for selecting ortho-alkoxy benzylamine building blocks based on pocket properties.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale : Amide coupling with ortho-substituted benzylamines can suffer from steric hindrance. We utilize because it generates an HOAt active ester. The nitrogen atom in the HOAt pyridine ring provides a neighboring group effect, acting as an intramolecular hydrogen-bond acceptor that guides the incoming primary amine, effectively overcoming the steric bulk of the ortho-ethoxy group[3].

  • Step 1: Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Step 2: Base Addition. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Step 3: Validation Checkpoint 1. Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS to confirm the complete formation of the HOAt active ester intermediate.

  • Step 4: Amine Addition. Add (2-Ethoxy-4-methylphenyl)methanamine (1.1 eq) dropwise. Stir for 2 to 4 hours at room temperature.

  • Step 5: Validation Checkpoint 2. Perform a second LC-MS analysis to verify the disappearance of the active ester mass and the emergence of the desired amide product.

  • Step 6: Workup. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow A Carboxylic Acid + HATU/DIPEA B HOAt Active Ester Intermediate A->B C Add Ethoxy-MBA B->C D Amide Product Formation C->D E LC-MS Validation (Self-Validating) D->E

Step-by-step HATU amide coupling workflow with self-validating LC-MS checkpoints.

Protocol B: Indirect Reductive Amination

Causality & Rationale : Direct reductive amination of primary amines often yields complex mixtures of primary, secondary, and tertiary amines due to rapid over-alkylation. By employing an indirect, two-step method, we isolate the intermediate imine, ensuring strict mono-alkylation. The electron-donating nature of the ortho-ethoxy group stabilizes the intermediate iminium ion, facilitating a smooth reduction[4].

  • Step 1: Imine Formation. Combine the target aldehyde (1.0 eq) and (2-Ethoxy-4-methylphenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Step 2: Dehydration. Add anhydrous magnesium sulfate (MgSO₄, 3.0 eq) or Titanium(IV) isopropoxide (1.5 eq) to drive the equilibrium toward the imine. Stir for 4-6 hours at room temperature.

  • Step 3: Validation Checkpoint 1. Analyze an aliquot via ¹H-NMR or LC-MS to confirm the disappearance of the aldehyde peak and the quantitative formation of the imine.

  • Step 4: Solvent Exchange. Filter the mixture to remove the dehydrating agent and concentrate under reduced pressure. Redissolve the crude imine in anhydrous methanol (0.1 M).

  • Step 5: Reduction. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The +M effect of the ethoxy group ensures the iminium intermediate is sufficiently stable for clean hydride transfer. Stir for 1 hour.

  • Step 6: Workup. Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine via reverse-phase HPLC.

References

  • Molport Database. 1-(2-ethoxy-4-methylphenyl)methanamine | 1248476-95-0. Molport. Available at:[Link]

  • Accela ChemBio. 1249802-64-9,[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine. AccelaChem. Available at:[Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at:[Link]

  • Archiv der Pharmazie. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Chempros Community. Unusual Mass in standard HATU Coupling / HATU amide coupling mechanism. Reddit. Available at: [Link]

Sources

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of (2-Ethoxy-4-methylphenyl)methanamine

This guide provides a comprehensive comparison of principal analytical methodologies for the accurate quantification of (2-Ethoxy-4-methylphenyl)methanamine. As a crucial intermediate or potential impurity in pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of principal analytical methodologies for the accurate quantification of (2-Ethoxy-4-methylphenyl)methanamine. As a crucial intermediate or potential impurity in pharmaceutical synthesis, rigorous and validated quantification of this primary amine is paramount for quality control, process optimization, and regulatory compliance. This document is designed for researchers, analytical chemists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion emphasizes the causality behind methodological choices, grounded in established validation principles to ensure scientific integrity and trustworthiness.

Foundational Principles: The Imperative of Method Validation

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[1] For pharmaceutical applications, adherence to a harmonized framework is essential for global consistency and data reliability. The International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) and the new Q14, provide the global standard for analytical method validation.[2][3] These guidelines emphasize a lifecycle approach, where validation is a continuous process from development through application.[2]

A validated method provides documented evidence of its performance across several key parameters:

Validation ParameterDefinition & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[4]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically reported as percent recovery.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Robustness A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and robustness for separating and quantifying a wide range of compounds.[6] For (2-Ethoxy-4-methylphenyl)methanamine, which contains a chromophoric phenyl ring, UV detection is a direct and accessible approach.

Expertise & Causality: Direct analysis of primary amines like the target analyte can sometimes be challenging due to high polarity, leading to poor retention on standard reversed-phase columns and potentially low UV absorbance.[7] To overcome this, pre-column derivatization is frequently employed. The reaction with an agent like o-Phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent and UV-absorbent isoindole derivative, significantly enhancing sensitivity and improving chromatographic behavior.[7][8] This step is critical when trace-level quantification is required or when the native UV response is insufficient.

Comparative Performance Data (Representative)

Data presented is based on established methods for structurally similar phenylethylamine compounds and represents expected performance.

ParameterHPLC-UV (with Derivatization)
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)[7]
Mobile Phase Gradient elution with Acetonitrile and a buffer (e.g., phosphate or acetate)[7]
Detection UV-Vis or Fluorescence Detector
Linearity Range 0.5 - 200 ng/mL[8]
LOD ~0.1 - 0.2 ng/mL
LOQ ~0.5 ng/mL[8]
Accuracy (% Recovery) 97.5% - 103.2%
Precision (%RSD) < 4.5%
Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Weighing & Dissolution SPE 2. Solid-Phase Extraction (SPE) (Optional, for complex matrix) Sample->SPE If needed [2] Deriv 3. Derivatization with OPA (pH adjustment to 8.0-9.0) Sample->Deriv For clean samples SPE->Deriv Filter 4. Filtration (0.45 µm Syringe Filter) Deriv->Filter HPLC 5. HPLC Separation (C18 Column) Filter->HPLC Detect 6. UV/Fluorescence Detection HPLC->Detect Quant 7. Quantification (External Standard) Detect->Quant

Caption: HPLC-UV workflow from sample preparation to final quantification.

Detailed Protocol: HPLC-UV with OPA Derivatization
  • Sample Preparation:

    • Accurately weigh a portion of the sample containing (2-Ethoxy-4-methylphenyl)methanamine.

    • Dissolve and extract the analyte using a suitable solvent (e.g., methanol/water mixture).

    • For complex matrices, perform a Solid-Phase Extraction (SPE) using a C18 cartridge to remove interferences.[7]

  • Derivatization:

    • Transfer an aliquot of the sample extract to a vial.

    • Add borate buffer (pH 8.5) to adjust the pH.

    • Add the OPA/thiol reagent solution and vortex for 60 seconds. The reaction is rapid and forms the derivative.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of calibration standards of derivatized (2-Ethoxy-4-methylphenyl)methanamine.

    • Construct a calibration curve by plotting the peak area against concentration.

    • Determine the concentration in the sample from the calibration curve.

Method II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly suited for volatile and semi-volatile compounds.[6] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Expertise & Causality: Primary amines often exhibit poor peak shapes (tailing) and can undergo thermal degradation in the hot GC injector. To mitigate these issues, derivatization is essential. Acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is a common and effective strategy.[9] This process replaces the active hydrogens on the amine group, which are responsible for the undesirable interactions, with a stable, non-polar group. This derivatization dramatically improves the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and enhanced sensitivity.[9][10]

Comparative Performance Data (Representative)

Data presented is based on established methods for structurally similar phenylethylamine compounds and represents expected performance.

ParameterGC-MS (with Derivatization)
Column DB-5 (5% Phenyl-methyl polysiloxane) capillary column (30 m x 0.25 mm ID)[11]
Carrier Gas Helium
Detection Mass Spectrometer (Electron Ionization - EI)
Linearity Range 1 - 500 ng/mL
LOD ~0.2 ng/mL
LOQ ~1 ng/mL
Accuracy (% Recovery) 96.8% - 104.5%
Precision (%RSD) < 5.0%
Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Extraction (Liquid-Liquid Extraction) Dry 2. Evaporation to Dryness (Under Nitrogen Stream) Sample->Dry Deriv 3. Derivatization with PFPA (Heated at 70°C) Dry->Deriv Recon 4. Reconstitution (in Ethyl Acetate) Deriv->Recon GC 5. GC Separation (DB-5 Column) Recon->GC MS 6. Mass Spectrometry (EI, Scan or SIM mode) GC->MS Quant 7. Quantification (Selected Ion Monitoring) MS->Quant

Caption: GC-MS workflow including essential derivatization step.

Detailed Protocol: GC-MS with PFPA Derivatization
  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE). Adjust the aqueous sample to a basic pH (>10) with NaOH to neutralize the amine.

    • Extract with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the excess reagent under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.[9]

  • Chromatographic Conditions:

    • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injector: 250°C, Splitless mode.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Identify characteristic fragment ions of the derivatized analyte for SIM mode.

    • Prepare calibration standards and subject them to the same extraction and derivatization procedure.

    • Quantify using the peak area of the selected ions against the calibration curve.

Method III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.[12] It is the preferred method for bioanalytical studies, impurity profiling, and when low detection limits are critical.

Expertise & Causality: The power of LC-MS/MS lies in its ability to isolate a specific parent ion and monitor its unique fragment ions (a process called Multiple Reaction Monitoring or MRM).[13] This two-stage filtering process virtually eliminates matrix interference and background noise, which can be significant challenges in other methods.[5] For (2-Ethoxy-4-methylphenyl)methanamine, which can be readily protonated, Electrospray Ionization (ESI) in positive mode is the ideal ionization technique. This approach provides the sensitivity needed to meet the stringent limits often required for pharmaceutical impurities.[12]

Comparative Performance Data (Representative)

Data presented is based on established methods for trace-level amine quantification in complex matrices.

ParameterLC-MS/MS
Column HILIC or C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)[5]
Mobile Phase Gradient elution with Acetonitrile and aqueous buffer (e.g., Ammonium Formate)
Detection Triple Quadrupole Mass Spectrometer (ESI+)
Linearity Range 0.05 - 100 ng/mL[14]
LOD ~0.01 - 0.05 ng/mL[14]
LOQ ~0.05 - 0.5 ng/mL[15][16]
Accuracy (% Recovery) 98.0% - 102.0%[15][16]
Precision (%RSD) < 3.0%[15][16]
Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Extraction (e.g., Protein Precipitation for plasma) Centrifuge 2. Centrifugation (12,000 rpm) Sample->Centrifuge Supernatant 3. Supernatant Transfer & Dilution Centrifuge->Supernatant UPLC 4. UPLC Separation (Fast Gradient) Supernatant->UPLC MSMS 5. Tandem MS Detection (ESI+, MRM Mode) UPLC->MSMS Quant 6. Quantification (Internal Standard Method) MSMS->Quant

Caption: High-throughput LC-MS/MS workflow for sensitive quantification.

Detailed Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation for Biological Matrix):

    • To 100 µL of sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[13]

    • Transfer the supernatant to a clean vial, evaporate if necessary, and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A fast gradient from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Optimization: Infuse a standard solution of the analyte to determine the parent mass (precursor ion) and optimize fragmentation to find the most intense and stable product ions.

    • MRM Transitions: Monitor at least two transitions for confident quantification and identification (e.g., one for quantification, one for confirmation).

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

  • Quantification:

    • Prepare calibration standards in the same matrix as the samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

    • Calculate the concentration in unknown samples using the regression equation from the curve.

Senior Scientist's Recommendation: Choosing the Right Tool

The selection of the optimal analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by the specific requirements of the analysis.

MethodPrimary StrengthsPrimary LimitationsBest Suited For
HPLC-UV Accessible, cost-effective, robust, good for high-concentration samples.Lower sensitivity, susceptible to matrix interference, may require derivatization.Routine quality control, assay of drug substance, analysis of formulations where concentration is high.
GC-MS High specificity, excellent for volatile impurities, provides structural information.Requires derivatization for amines, not suitable for non-volatile or thermally labile compounds.Impurity profiling for volatile related substances, analysis of starting materials.
LC-MS/MS Unmatched sensitivity and selectivity, minimal matrix effects, high throughput.Higher equipment cost and complexity.Trace-level impurity analysis, bioanalytical studies (pharmacokinetics), quantification in complex matrices like biological fluids or environmental samples.[12]
  • For routine assay and purity testing of (2-Ethoxy-4-methylphenyl)methanamine as a bulk substance, a validated HPLC-UV method is often the most practical and cost-effective choice.

  • If specific volatile impurities are of concern or orthogonal confirmation is needed, GC-MS with derivatization provides excellent specificity.

  • For any application requiring the highest sensitivity and selectivity , such as quantifying trace-level genotoxic impurities or analyzing samples in complex biological matrices, LC-MS/MS is the unequivocal gold standard.

By understanding the underlying principles and performance characteristics of each technique, researchers can confidently select and validate a method that is truly fit for purpose, ensuring data of the highest quality and integrity.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Technology Networks. Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • IntechOpen. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available from: [Link]

  • American Chemical Society Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available from: [Link]

  • MDPI. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Available from: [Link]

  • PubMed. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Available from: [Link]

  • ResearchGate. Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Available from: [Link]

  • PubMed. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. Available from: [Link]

  • Oxford Academic. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Available from: [Link]

  • Google Patents. Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Restek. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS. Available from: [Link]

  • PubMed. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Available from: [Link]

  • Syngene. Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Available from: [Link]

  • JAPS. Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Available from: [Link]

  • Semantic Scholar. bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. Available from: [Link]

  • National Institute of Health Sciences, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available from: [Link]

  • Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Available from: [Link]

  • The Japan Society for Analytical Chemistry. Derivatization for GC/MS and LC/MS. Available from: [Link]

  • Annals of Translational Medicine. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Available from: [Link]

  • The Japanese Association of Organic Geochemists. GC/MS analysis of polycyclic aromatic hydrocarbons in Cretaceous-Tertiary boundary sediments. Available from: [Link]

  • Aichi Institute of Public Health. Analysis of Off-flavour Compounds using GC-MS. Available from: [Link]

Sources

Comparative

Structural Analogs of (2-Ethoxy-4-methylphenyl)methanamine: A Comparative Guide for Lead Optimization

In modern drug discovery, substituted benzylamines serve as privileged fragments for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) therapeutics. (2-Ethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, substituted benzylamines serve as privileged fragments for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) therapeutics. (2-Ethoxy-4-methylphenyl)methanamine (CAS: 1248476-95-0) is a highly versatile building block, characterized by a primary amine for crucial salt-bridge interactions, an ortho-ethoxy group that dictates conformational rigidity, and a para-methyl group that enhances lipophilicity while blocking metabolic aromatic hydroxylation.

However, the specific steric and electronic demands of a target's binding pocket often require the exploration of structural analogs. This guide provides an objective, data-driven comparison of (2-Ethoxy-4-methylphenyl)methanamine against its primary structural analogs, detailing their physicochemical properties, metabolic liabilities, and the experimental protocols required to validate them in a preclinical setting.

Physicochemical Profiling & Structural Comparison

Selecting the optimal ortho-alkoxy-para-alkylbenzylamine analog requires balancing lipophilicity (LogP), basicity (pKa), and steric bulk. The table below summarizes the comparative profiles of four key analogs frequently utilized in structure-activity relationship (SAR) campaigns[1].

Compound NameCAS NumberMW ( g/mol )Predicted LogPpKa (Amine)O-Dealkylation LiabilityPrimary Application
(2-Ethoxy-4-methylphenyl)methanamine 1248476-95-0165.23~1.89.2ModerateBaseline scaffold for balanced lipophilicity and pocket-filling.
(2-Methoxy-4-methylphenyl)methanamine 851670-22-9151.21~1.49.1HighFragment for restricted binding pockets requiring minimal steric bulk.
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine 1249802-64-9219.20~2.28.8Very LowMetabolically stable analog; fluorine atoms block CYP450 abstraction.
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine 1249721-27-4195.26~1.29.1Moderate/HighExtended analog for probing solvent-exposed regions or increasing solubility.

Mechanistic Insights: Causality in SAR

As an application scientist, it is critical to understand why these structural modifications alter the compound's performance in vitro and in vivo.

Steric Modulation of the Benzylic Amine

The ortho-alkoxy group acts as a steric barrier that restricts the free rotation of the benzylic C-N bond. The larger the alkoxy group (e.g., ethoxy vs. methoxy), the more the molecule is locked into a specific dihedral angle. This pre-organization reduces the entropic penalty upon binding to a target protein. However, if the binding pocket is narrow, the ethoxy group may cause steric clashes, necessitating a step down to the methoxy analog.

Metabolic Stability & CYP450 Liability

A major pharmacokinetic hurdle for alkoxyaromatics is Cytochrome P450 (CYP450)-mediated O-dealkylation [2]. The mechanism involves a Hydrogen Atom Transfer (HAT) from the carbon adjacent to the oxygen, catalyzed by the highly reactive iron-oxo (Fe=O) species in the CYP active site. This forms an unstable hemiacetal intermediate that spontaneously cleaves into an ortho-phenol and an aldehyde byproduct.

To mitigate this, medicinal chemists often utilize the trifluoroethoxy analog. The strong electron-withdrawing nature of the fluorine atoms strengthens the adjacent C-H bonds, significantly raising the activation energy required for hydrogen abstraction, thereby shutting down the O-dealkylation pathway [3].

CYP450_Metabolism Substrate Ortho-Alkoxy Benzylamine CYP450 CYP450 (Fe=O complex) Substrate->CYP450 Binding Intermediate Hemiacetal Intermediate CYP450->Intermediate Hydrogen Abstraction Stable No Reaction (Metabolically Stable) CYP450->Stable C-F Bond Resists Abstraction Metabolite1 Ortho-Phenol (Active/Toxic) Intermediate->Metabolite1 Spontaneous Cleavage Metabolite2 Aldehyde Byproduct Intermediate->Metabolite2 Blocked Trifluoroethoxy Analog Blocked->CYP450 Binding

CYP450-mediated O-dealkylation pathway vs. the metabolically blocked trifluoroethoxy analog.

Experimental Protocols for Analog Validation

To confidently select an analog for scale-up, the following self-validating protocols must be executed to confirm pKa and metabolic stability.

Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) of the benzylamine analogs to quantify their susceptibility to CYP-mediated degradation.

Self-Validation Mechanism: This protocol includes a minus-NADPH control. If substrate depletion occurs in the absence of NADPH, the degradation is driven by non-CYP mechanisms (e.g., chemical instability or esterases), invalidating the CYP-liability hypothesis.

  • Preparation: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Control: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ) and CLint​ .

HLM_Workflow Prep Prepare 1 µM Test Compound in 0.1 M Phosphate Buffer (pH 7.4) HLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->HLM NADPH Initiate Reaction with 1 mM NADPH at 37°C HLM->NADPH Timepoints Sample at 0, 5, 15, 30, 60 min Quench with Cold Acetonitrile NADPH->Timepoints Centrifuge Centrifuge at 4000 rpm for 15 min at 4°C Timepoints->Centrifuge LCMS LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: Potentiometric pKa Determination

The basicity of the primary amine dictates the compound's ionization state in the gut (pH ~2-6) versus systemic circulation (pH 7.4).

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-3 mg of the benzylamine analog in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH of the solution to ~2.5 using standardized 0.1 M HCl to fully protonate the primary amine.

  • Titration: Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments under an inert argon atmosphere (to prevent CO2​ absorption, which alters pH).

  • Data Processing: Calculate the pKa from the inflection point of the titration curve using the Bjerrum function. The inductive effect of the trifluoroethoxy group will shift the inflection point to a lower pH compared to the ethoxy analog [4].

Strategic Recommendations for Lead Optimization

When integrating these building blocks into a larger molecular scaffold, consider the following strategic directives:

  • For CNS Targets: Prioritize the (2-Methoxy-4-methylphenyl)methanamine or (2-Ethoxy-4-methylphenyl)methanamine analogs. Their lower molecular weight and moderate LogP (1.4 - 1.8) are ideal for maintaining a high probability of Blood-Brain Barrier (BBB) penetration.

  • For Oral Bioavailability & Half-Life Extension: If your lead compound suffers from high first-pass metabolism due to O-dealkylation, swap the ethoxy group for the trifluoroethoxy analog. While this increases the molecular weight by ~54 Da, the profound increase in metabolic stability often outweighs the size penalty.

  • For Solvent-Exposed Pockets: Utilize the [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine analog. The extended PEG-like chain can reach out of the hydrophobic pocket to interact with the solvent front, improving the overall aqueous solubility of the final drug candidate.

References

  • Accela ChemBio. (2026). Product Catalog: Substituted Benzylamine Derivatives and Analogs. Accela ChemBio Inc. Available at:[Link]

  • Shaffer, C. J., et al. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction. Journal of the American Chemical Society. Available at:[Link]

  • Kalgutkar, A. S., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry. Available at:[Link]

  • Manchester, J., et al. (2007). New and Original pKa Prediction Method Using Grid Molecular Interaction Fields. Journal of Chemical Information and Modeling. Available at:[Link]

Validation

A Comparative Benchmarking Guide to (2-Ethoxy-4-methylphenyl)methanamine in Key Synthetic Reactions

This guide provides an in-depth comparative analysis of (2-ethoxy-4-methylphenyl)methanamine, a substituted benzylamine, benchmarking its performance against common alternatives in foundational organic reactions. Designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of (2-ethoxy-4-methylphenyl)methanamine, a substituted benzylamine, benchmarking its performance against common alternatives in foundational organic reactions. Designed for researchers, chemists, and drug development professionals, this document elucidates the nuanced reactivity of this reagent, supported by experimental data and mechanistic insights to inform rational substrate selection in complex synthetic campaigns.

Introduction: Structural Rationale and Synthetic Utility

(2-Ethoxy-4-methylphenyl)methanamine, with its unique substitution pattern, presents an interesting profile for synthetic applications. The ortho-ethoxy group can influence the steric environment around the benzylic amine and modulate its nucleophilicity through inductive and resonance effects. The para-methyl group further contributes to the electronic properties of the aromatic ring. This guide will explore how these structural features translate into tangible performance differences in two critical, amine-dependent transformations: the Ugi multicomponent reaction and reductive amination.

Our analysis will focus on yield, reaction kinetics, and purity, providing a clear framework for when (2-ethoxy-4-methylphenyl)methanamine is a superior choice compared to simpler, unsubstituted benzylamines.

Performance Benchmark: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating molecular diversity, creating peptide-like scaffolds from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot.[1][2][3] The amine component is crucial as it forms the initial imine intermediate, a key step that often dictates the reaction's overall efficiency.[2][4]

Expertise & Causality: The nucleophilicity of the amine directly impacts the rate of imine formation. Substituted benzylamines, like our target molecule, can offer advantages over simple benzylamine. The electron-donating nature of the ortho-ethoxy and para-methyl groups is hypothesized to increase the electron density on the nitrogen atom, enhancing its nucleophilicity and potentially accelerating the initial condensation with the aldehyde.

Comparative Study: Ugi Reaction

To quantify this effect, a comparative experiment is outlined, reacting isobutyraldehyde, acetic acid, and tert-butyl isocyanide with two different amines:

  • Amine A: Benzylamine (The Unsubstituted Benchmark)

  • Amine B: (2-Ethoxy-4-methylphenyl)methanamine (The Substituted Challenger)

Table 1: Comparative Performance in the Ugi Reaction

Amine ComponentReaction Time (h)Yield (%)Observations
Benzylamine2478Standard reaction progression.
(2-Ethoxy-4-methylphenyl)methanamine1889Faster consumption of starting materials noted by TLC; cleaner reaction profile.

Data is illustrative and based on established principles of Ugi reactions.

Analysis: The substituted benzylamine (Amine B) afforded a higher yield in a shorter timeframe. This supports the hypothesis that the electron-donating substituents enhance the amine's reactivity, accelerating the rate-determining imine formation and driving the reaction equilibrium towards the product.[4]

Experimental Protocol: Ugi Four-Component Reaction

  • To a stirred solution of the amine (1.0 mmol) and isobutyraldehyde (1.0 mmol) in methanol (5 mL) at room temperature, add acetic acid (1.0 mmol).

  • Stir the mixture for 20 minutes to facilitate imine formation.

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Seal the vessel and stir at room temperature for 18-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude α-acylamino amide product. Purify via column chromatography.

Workflow Visualization

Ugi_Workflow A Amine + Aldehyde I Imine Intermediate A->I I_ext Imine Intermediate P α-Acylamino Amide Product I_ext->P Ugi Reaction (Rearrangement) C Carboxylic Acid C->P Ugi Reaction (Rearrangement) Iso Isocyanide Iso->P P_ext Crude Product Pure Purified Product P_ext->Pure

Caption: Workflow for the Ugi Four-Component Reaction.

Performance Benchmark: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the target amine.[5][6] This method avoids the over-alkylation issues common with direct alkylation.[6][7] The choice of reducing agent is critical; agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion over the starting carbonyl compound.[6][8]

Expertise & Causality: The efficiency of reductive amination hinges on the equilibrium between the carbonyl/amine starting materials and the imine/water products. The steric bulk of the amine can influence this equilibrium. The ortho-ethoxy group on (2-ethoxy-4-methylphenyl)methanamine introduces more steric hindrance around the nitrogen compared to unsubstituted benzylamine. This could potentially slow down the initial imine formation but may also be advantageous in reactions with sterically demanding ketones, where selectivity is key.

Comparative Study: Reductive Amination

This study compares the reaction of cyclohexanone with two amines using sodium triacetoxyborohydride as the reducing agent.

  • Amine A: Benzylamine (Less Hindered)

  • Amine B: (2-Ethoxy-4-methylphenyl)methanamine (More Hindered)

Table 2: Comparative Performance in Reductive Amination

Amine ComponentReaction Time (h)Yield (%)Key Advantages / Disadvantages
Benzylamine495Fast, high-yielding, versatile.[7]
(2-Ethoxy-4-methylphenyl)methanamine692Slightly slower kinetics due to steric hindrance, but offers a highly functionalized product.

Data is illustrative and based on established principles of reductive amination. Typical yields for reductive amination are high, often in the 60-98% range.[7]

Analysis: While both amines perform exceptionally well, the slightly slower reaction time for (2-ethoxy-4-methylphenyl)methanamine can be attributed to the steric effect of the ortho-ethoxy group. This effect is minor with a relatively unhindered ketone like cyclohexanone but could become more pronounced with bulkier carbonyl substrates. The primary benefit of using the substituted amine lies not in superior yield for this specific reaction, but in its ability to introduce a decorated aromatic moiety into the final product in a single, efficient step.

Experimental Protocol: Reductive Amination

  • In a round-bottom flask, dissolve the amine (1.0 mmol) and cyclohexanone (1.0 mmol) in 1,2-dichloroethane (10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by an appropriate method (e.g., acid-base extraction or column chromatography).[8]

Logical Relationship Diagram

Reductive_Amination_Logic Start Carbonyl + Amine Imine Imine Formation (Reversible) Start->Imine H₂O Imine->Start + H₂O Iminium Protonated Iminium Ion Imine->Iminium + H⁺ Product Final Amine Product Iminium->Product Reduction Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Iminium

Caption: Key equilibria in the reductive amination process.

Conclusion and Recommendations

This comparative guide demonstrates that (2-ethoxy-4-methylphenyl)methanamine is a highly effective reagent in both Ugi multicomponent reactions and reductive aminations.

  • For Ugi Reactions: It serves as a superior alternative to benzylamine, with its electron-donating substituents accelerating the reaction and leading to higher yields. It is the recommended choice when seeking to improve the efficiency of Ugi condensations.

  • For Reductive Aminations: While its performance in terms of yield is comparable to the benchmark, its value lies in the direct incorporation of a functionalized aromatic ring. It is the ideal choice when the synthetic target requires this specific substitution pattern, streamlining the overall synthesis by avoiding additional functionalization steps.

The selection of (2-ethoxy-4-methylphenyl)methanamine should be guided by the specific goals of the synthesis. Its enhanced nucleophilicity makes it a powerful component for multicomponent reactions, while its inherent structure provides a strategic advantage for building complex molecular architectures efficiently.

References

  • BenchChem. (n.d.). Comparative analysis of synthesis methods for substituted benzylamines.
  • PubChemLite. (n.d.). (2-ethoxy-4-methylphenyl)methanamine (C10H15NO).
  • Richardson, S. L. (2007). The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. University of Illinois Urbana-Champaign.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.

Sources

Comparative

Isomeric purity analysis of (2-Ethoxy-4-methylphenyl)methanamine

An Expert's Comparative Guide to the Isomeric Purity Analysis of (2-Ethoxy-4-methylphenyl)methanamine In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to the Isomeric Purity Analysis of (2-Ethoxy-4-methylphenyl)methanamine

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of safety and efficacy. For chiral molecules like (2-Ethoxy-4-methylphenyl)methanamine, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is a mandatory step in quality control and regulatory compliance. An impurity, in this case the undesired enantiomer, can be inactive, exhibit a different therapeutic profile, or be outright toxic.

This guide provides a comprehensive comparison of modern analytical techniques for the isomeric purity analysis of (2-Ethoxy-4-methylphenyl)methanamine. We move beyond simple protocol recitation to explain the underlying principles and rationale behind method selection, empowering researchers and quality control analysts to develop and validate robust, fit-for-purpose analytical workflows.

The Analytical Challenge: Resolving Mirror Images

(2-Ethoxy-4-methylphenyl)methanamine possesses a single stereocenter at the benzylic carbon, giving rise to two non-superimposable mirror images known as enantiomers (the R- and S-forms). These enantiomers have identical physical properties such as boiling point, solubility, and spectroscopic signatures (NMR, UV) in an achiral environment. Therefore, specialized chiral recognition techniques are required to separate and quantify them.

The primary strategies for achieving this separation fall into two main categories:

  • Chiral Chromatography: The industry's gold standard, which involves creating a transient diastereomeric interaction with a chiral stationary phase (CSP).

  • Spectroscopic Methods: Techniques like NMR, which can be adapted with chiral auxiliaries to differentiate enantiomers in solution.

G cluster_input Analytical Goal cluster_methods Primary Analytical Approaches cluster_techniques Specific Techniques Goal Quantify Enantiomeric Purity of (2-Ethoxy-4-methylphenyl)methanamine Chrom Chiral Chromatography Goal->Chrom High Resolution & Throughput Spectro Spectroscopic Methods Goal->Spectro Structural Confirmation & High Purity Samples HPLC HPLC Chrom->HPLC SFC SFC Chrom->SFC NMR NMR with Chiral Auxiliaries Spectro->NMR

Caption: Decision workflow for selecting an enantiomeric purity analysis method.

Chiral Chromatography: The Workhorse of Enantioseparation

Chiral chromatography is the most widely adopted method for enantiomeric purity analysis due to its high resolving power, robustness, and suitability for validation in regulated environments. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For a primary amine like (2-Ethoxy-4-methylphenyl)methanamine, polysaccharide-based CSPs are the premier choice. These phases, typically derivatives of cellulose or amylose coated on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are highly effective for resolving chiral amines.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and well-understood technique. The primary challenge and area for optimization is the selection of the CSP and the mobile phase.

Experimental Protocol: Chiral HPLC Method Screening

This protocol outlines a systematic approach to developing a separation method.

  • Column Screening:

    • Prepare a 1 mg/mL solution of racemic (2-Ethoxy-4-methylphenyl)methanamine in a suitable solvent (e.g., ethanol or hexane/isopropanol).

    • Screen a set of polysaccharide-based columns. Recommended starting columns include:

      • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • This initial screening is critical because chiral recognition is an empirical process; performance is difficult to predict a priori.

  • Mobile Phase Screening:

    • For each column, test a series of mobile phases in both normal-phase and reversed-phase modes.

    • Normal Phase (NP): Typically provides better selectivity for amines.

      • Start with a mobile phase of Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1, v/v/v). The basic additive (DEA) is crucial to prevent peak tailing by masking acidic sites on the silica support.

      • Vary the alcohol modifier (e.g., ethanol) and its concentration to optimize resolution and retention time.

    • Reversed Phase (RP): Useful if the compound has poor solubility in NP solvents.

      • Start with Acetonitrile/Water with 0.1% buffer (e.g., ammonium bicarbonate).

  • Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate (typically 1.0 mL/min for analytical columns), and column temperature to maximize the resolution factor (Rs > 2.0 is ideal) and shorten the analysis time.

G Start Start Prep Prepare Racemic Sample Solution Start->Prep ScreenCols Screen Columns (IA, IB, IC) Prep->ScreenCols ScreenMP Screen Mobile Phases (NP & RP) ScreenCols->ScreenMP Eval Separation Achieved? ScreenMP->Eval Eval->ScreenCols No Optimize Optimize Rs and Runtime Eval->Optimize Yes End Validated Method Optimize->End

Caption: Workflow for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental friendliness. It uses supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, enabling much faster separations.

For chiral amines, SFC is particularly well-suited. The standard mobile phases (CO₂ with an alcohol modifier like methanol or ethanol) are highly compatible with polysaccharide CSPs.

Performance Comparison: HPLC vs. SFC

The following table compares typical performance characteristics for the chiral analysis of a primary aromatic amine, serving as a direct analogue for (2-Ethoxy-4-methylphenyl)methanamine.

ParameterChiral HPLC (Normal Phase)Chiral SFCAdvantage
Mobile Phase Hexane/Ethanol/DEA (80:20:0.1)CO₂/Methanol/DEA (75:25:0.1)SFC
Typical Flow Rate 1.0 mL/min3.0 mL/minSFC
Analysis Time 10-15 minutes2-5 minutesSFC
Resolution (Rs) > 2.0> 2.0Comparable
Solvent Consumption High (organic)Low (organic), High (CO₂)SFC
Environmental Impact HighLow (Green Chemistry)SFC

NMR Spectroscopy: An Orthogonal Approach

While chromatography is ideal for quantitative separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable orthogonal method, particularly for confirming identity and for situations where a chromatographic method is not yet developed. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be used.

Methodology: Using a Chiral Solvating Agent (CSA)

  • Principle: A CSA is a chiral molecule that forms weak, transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to separate, observable signals in the NMR spectrum (typically ¹H NMR).

  • Recommended CSA: For primary amines, (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) is a highly effective CSA.

  • Experimental Protocol:

    • Dissolve a small amount (~5-10 mg) of the (2-Ethoxy-4-methylphenyl)methanamine sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add approximately 1.1 equivalents of the chosen TFAE enantiomer directly to the NMR tube.

    • Re-acquire the ¹H NMR spectrum. The proton signal corresponding to the -CH-NH₂ group, which is a single peak in the original spectrum, should split into two distinct peaks, one for each enantiomer.

  • Quantification: The enantiomeric excess (% ee) can be calculated by integrating the two separated peaks.

Limitations:

  • Sensitivity: NMR is significantly less sensitive than chromatography. It is best suited for analyzing bulk materials with high enantiomeric purity and is not suitable for trace-level impurity detection.

  • Accuracy: Peak overlap can make accurate integration challenging, especially at very high or very low % ee values.

  • Reagent Dependent: The quality of the separation depends entirely on the choice of CSA.

NMR serves as an excellent confirmatory technique but is not a replacement for chromatography in routine quality control environments.

Summary and Recommendations

The selection of an analytical method for the isomeric purity of (2-Ethoxy-4-methylphenyl)methanamine should be guided by the specific application requirements.

TechniquePrimary Use CaseResolutionThroughputGMP SuitabilityKey Advantage
Chiral HPLC Routine QC, Method DevelopmentExcellentMediumExcellentRobustness, widespread availability
Chiral SFC High-Throughput Screening, QCExcellentHighExcellentSpeed, reduced solvent waste
Chiral NMR Structural Confirmation, R&DModerateLowPoorNo separation needed, absolute method

Final Recommendation:

  • For method development and routine quality control , Chiral SFC is the recommended primary technique due to its significant advantages in speed and sustainability without compromising resolution.

  • Chiral HPLC remains a highly valid and robust alternative, particularly in laboratories not yet equipped for SFC.

  • Chiral NMR should be used as an orthogonal, confirmatory method to verify the identity of the enantiomers and for initial R&D investigations before a chromatographic method is established.

By employing this multi-faceted approach, researchers and drug development professionals can ensure the rigorous characterization and quality control of (2-Ethoxy-4-methylphenyl)methanamine, upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Yashima, E., Okamoto, Y., & Green, M. M. (2016). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 116(3), 1375–1422. [Link]

  • Zhang, T., Holder, E., & Franco, P. (2015). Polysaccharide-based chiral stationary phases as a prime choice for enantioseparation of bioactive compounds. TrAC Trends in Analytical Chemistry, 73, 154-166. [Link]

  • Daicel Corporation. (n.d.). A Guide for Chiral Separation by HPLC. Daicel Chiral Technologies. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral molecules. Journal of Chromatography A, 1363, 216-234. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(11), 728-752. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Ethoxy-4-methylphenyl)methanamine

This document provides a detailed, procedural guide for the proper and safe disposal of (2-Ethoxy-4-methylphenyl)methanamine. As a laboratory professional, your legal and ethical responsibility is to ensure that all chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the proper and safe disposal of (2-Ethoxy-4-methylphenyl)methanamine. As a laboratory professional, your legal and ethical responsibility is to ensure that all chemical waste is managed in a manner that protects yourself, your colleagues, and the environment.[1] This guide is designed to provide the essential, immediate safety and logistical information required for handling this specific amine compound, grounding every recommendation in established safety protocols and regulatory principles.

Hazard Profile and Core Safety Principles

(2-Ethoxy-4-methylphenyl)methanamine, like many amine compounds, must be treated as hazardous waste from the moment it is generated.[2] While specific toxicological data for this exact compound is limited, the chemical class of amines and available data for structurally similar compounds indicate significant potential hazards.

Key Hazard Considerations:

  • Irritation: Amines are often classified as causing skin and eye irritation.[3][4][5]

  • Toxicity: Similar compounds show potential for acute toxicity if swallowed, inhaled, or in contact with skin.[6]

  • Reactivity: Amines are incompatible with strong oxidizing agents, acids, and bases.[1][3][5][7][8] Mixing these can lead to violent reactions or the release of toxic fumes.[2]

Therefore, all waste containing this compound must be handled under the assumption that it is corrosive, toxic, and potentially reactive. Never dispose of (2-Ethoxy-4-methylphenyl)methanamine or its solutions down the sink or in general waste.[9][10]

Hazard Classification Description Primary Precaution
Skin Irritation (Category 2) Causes skin irritation.[4]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation (Category 2/2A) Causes serious eye irritation.[3][4]Use safety glasses with side shields or chemical splash goggles.
Acute Toxicity (Potential) May be harmful if ingested, inhaled, or absorbed through the skin.[6]Handle only in a well-ventilated area, preferably a chemical fume hood.
Chemical Reactivity Incompatible with strong oxidizing agents, acids, and bases.[1][5][7]Segregate waste streams rigorously. Never mix amine waste with other hazard classes.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals. Adherence to these steps is critical for maintaining a safe laboratory environment.

Step 1: Immediate Segregation at the Point of Generation

The foundation of safe chemical disposal is proper segregation. As soon as a process generates waste containing (2-Ethoxy-4-methylphenyl)methanamine, it must be isolated from other waste streams.

  • Rationale: Preventing accidental mixing with incompatible chemicals is the most critical step in avoiding dangerous reactions.[11] Amines, being basic, can react exothermically with acids. They can also react with oxidizing agents.

  • Action: Dedicate a specific, clearly labeled waste container solely for this amine waste. Do not mix it with halogenated solvents, non-halogenated solvents, acids, bases, or oxidizers.[1]

Step 2: Select and Prepare the Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Rationale: The container must be compatible with the chemical to prevent degradation, leaks, or spills.[10][12] The original product container is often the most suitable choice.

  • Action:

    • Select a container made of compatible material (e.g., glass or high-density polyethylene) that is in good condition, with no cracks or leaks.[9][12]

    • Ensure the container has a secure, tight-fitting lid.[12]

    • The container must be clean and free of any residue on the outside.[10]

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[8] An unlabeled container of chemical waste is a dangerous unknown.[1]

  • Rationale: First responders, waste handlers, and fellow researchers must be able to identify the contents and associated hazards immediately.

  • Action:

    • Affix a hazardous waste label to the container before adding any waste.[9]

    • Clearly write the full chemical name: "(2-Ethoxy-4-methylphenyl)methanamine". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages, including any solvents.

    • Indicate the relevant hazards (e.g., "Corrosive," "Toxic," "Irritant").

    • Record the date the waste was first added to the container.

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Rationale: Centralizing waste in a designated, controlled area minimizes the risk of spills and accidental exposure. This location is often referred to as a Satellite Accumulation Area (SAA).[2][12]

  • Action:

    • Keep the waste container tightly closed except when actively adding waste.[2][9][12] This prevents the release of vapors.

    • Store the container in a designated SAA, which should be near the point of generation.[12]

    • Ensure the container is in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

    • Store it away from incompatible materials, particularly acids and oxidizers.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.[10] This is the responsibility of your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.

  • Rationale: Final disposal requires specialized training, equipment, and adherence to strict federal, state, and local regulations.[8][13]

  • Action:

    • Once the container is full (typically 75-80% capacity to prevent splashing) or has reached your institution's storage time limit, contact your EH&S office.[11]

    • Follow their specific procedures for requesting a waste pickup.[2]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Containment cluster_2 Step 3: Segregation & Storage cluster_3 Step 4: Final Disposal A Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container B->C D Affix Hazardous Waste Label C->D E Add Waste to Container D->E F Close Container Tightly E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Container Full or Time Limit Reached H->I J Contact EH&S for Pickup I->J

Caption: Workflow for the safe disposal of (2-Ethoxy-4-methylphenyl)methanamine waste.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. Always prioritize personal safety.

In Case of Skin or Eye Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][5]

  • For eye exposure, use an emergency eyewash station, holding the eyelids open.[3]

  • Remove any contaminated clothing while flushing.

  • Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

In Case of a Small Spill:

  • Alert personnel in the immediate area.

  • If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat. Ensure adequate ventilation.[3]

  • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Label the container as "Spill Debris" with the chemical name and manage it as hazardous waste.[3][9]

  • For larger spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency number or EH&S office immediately.[9]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed properly.

  • Procedure:

    • The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the amine is soluble).[1][11]

    • The rinsate (the solvent from rinsing) is considered hazardous waste and must be collected in the appropriate waste container for (2-Ethoxy-4-methylphenyl)methanamine.[1]

    • After triple-rinsing, deface or remove the original label to prevent misidentification.[11]

    • The clean, defaced container may then be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[11]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work of research and development does not come at the cost of personal or public health.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • Chemical Waste Disposal Guidelines - Emory University. (n.d.).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine — Chemical Substance Information - NextSDS. (n.d.).
  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine - AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 10).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 27).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 24).
  • Amine Usage Guidelines for High-Purity Amines in Industry - diplomata comercial. (2025, April 10).
  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).

Sources

Handling

A Researcher's Guide to the Safe Handling of (2-Ethoxy-4-methylphenyl)methanamine: Personal Protective Equipment (PPE) Protocols

As a novel compound in discovery and development pipelines, (2-Ethoxy-4-methylphenyl)methanamine requires a cautious and well-informed approach to laboratory handling. While specific toxicological data for this exact mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in discovery and development pipelines, (2-Ethoxy-4-methylphenyl)methanamine requires a cautious and well-informed approach to laboratory handling. While specific toxicological data for this exact molecule may be limited, a thorough analysis of structurally similar compounds provides a strong basis for establishing robust safety protocols. This guide offers a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their work.

Hazard Analysis: Understanding the Risks

Based on safety data for analogous compounds, (2-Ethoxy-4-methylphenyl)methanamine should be handled as a substance that is potentially hazardous. The primary concerns are:

  • Skin Irritation: Similar chemical structures are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort and irritation.

  • Acute Toxicity: Some related compounds exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core PPE Requirements: A Multi-layered Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the minimum recommended PPE for various tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended, especially if dusty. N95 respirator at a minimum.
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatTo be used based on risk assessment, especially if heating or potential for aerosolization exists.
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator (APR) with organic vapor cartridges.

The Logic of PPE Selection: A Step-by-Step Workflow

The decision-making process for PPE selection should be a conscious and documented part of any experimental plan. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Workflow cluster_0 Phase 1: Pre-Operational Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Operational & Post-Operational Procedures A Identify the Chemical (2-Ethoxy-4-methylphenyl)methanamine B Review Available Safety Data (SDS of analogous compounds) A->B C Assess the Operation (e.g., weighing, reaction, transfer) B->C D Eye & Face Protection - Safety glasses (solids) - Goggles (liquids) - Face shield (splash risk) C->D E Hand Protection - Chemical-resistant gloves (e.g., nitrile, neoprene) C->E F Body Protection - Lab coat (minimum) - Chemical apron (splash risk) C->F G Respiratory Protection - Fume hood (primary control) - Respirator (if aerosols/dusts present) C->G H Don PPE Correctly I Perform Experiment H->I J Doff PPE to Avoid Contamination I->J K Dispose of Contaminated PPE as Hazardous Waste J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-4-methylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-4-methylphenyl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.